molecular formula C7H5FN2 B1388178 6-Fluoro-2-methylnicotinonitrile CAS No. 375368-85-7

6-Fluoro-2-methylnicotinonitrile

Cat. No.: B1388178
CAS No.: 375368-85-7
M. Wt: 136.13 g/mol
InChI Key: QHANDBDQIAZNHP-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5FN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHANDBDQIAZNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654059
Record name 6-Fluoro-2-methylpyridine-3-carbonitrile
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Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-85-7
Record name 6-Fluoro-2-methyl-3-pyridinecarbonitrile
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Record name 375368-85-7
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Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-2-methylnicotinonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing the pharmacological properties of therapeutic agents. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the various classes of organofluorine compounds, fluorinated pyridines have emerged as particularly valuable building blocks due to the prevalence of the pyridine motif in a wide array of biologically active molecules. This guide provides a comprehensive technical overview of 6-Fluoro-2-methylnicotinonitrile, a key fluorinated pyridine derivative, including its synthesis, properties, and critical applications in the development of targeted therapeutics.

Core Compound Identification

CAS Number: 375368-85-7

Chemical Name: this compound

Synonyms:

  • 6-Fluoro-2-methylpyridine-3-carbonitrile

  • 3-Cyano-6-fluoro-2-methylpyridine

Molecular Formula: C₇H₅FN₂

Molecular Weight: 136.13 g/mol

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

PropertyValueSource
Appearance White to off-white solid[Generic Supplier Data]
Purity ≥98%[Generic Supplier Data]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[General Chemical Knowledge]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process. While various synthetic routes exist, a common approach involves the transformation of a substituted pyridine precursor. Below is a representative, detailed protocol.

Reaction Scheme:

Synthesis_of_this compound cluster_0 Step 1: Halogen Exchange Starting_Material 2-Chloro-6-methylnicotinonitrile Product_1 This compound Starting_Material->Product_1 KF, PTC High Temperature (e.g., 180-220 °C) Reagent_1 Potassium Fluoride (KF) Phase Transfer Catalyst (e.g., 18-crown-6)

Caption: A general workflow for the synthesis of this compound via a nucleophilic aromatic substitution (halogen exchange) reaction.

Experimental Protocol:

Materials:

  • 2-Chloro-6-methylnicotinonitrile (Starting Material)

  • Potassium Fluoride (KF), spray-dried

  • 18-Crown-6 (Phase Transfer Catalyst)

  • Anhydrous high-boiling solvent (e.g., Dimethyl Sulfoxide, Sulfolane)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Chloro-6-methylnicotinonitrile (1.0 eq), spray-dried Potassium Fluoride (2.0-3.0 eq), and 18-Crown-6 (0.1-0.2 eq).

  • Solvent Addition: Add the anhydrous high-boiling solvent to the flask.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically in the range of 180-220 °C) and stir vigorously under a nitrogen atmosphere. The progress of the reaction should be monitored by an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • Spray-dried Potassium Fluoride: Using the anhydrous, finely powdered form of KF increases its surface area and reactivity, which is crucial for the efficiency of this solid-liquid phase transfer reaction.

  • Phase Transfer Catalyst (18-Crown-6): The crown ether complexes with the potassium ions, increasing the nucleophilicity of the fluoride anion and facilitating its transport into the organic phase to react with the substrate.

  • High Temperature: The C-Cl bond in the aromatic ring is strong, and a high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction.

  • Anhydrous Conditions: The presence of water can deactivate the fluoride nucleophile and lead to side reactions. Therefore, using anhydrous reagents and a dry reaction setup is critical for obtaining a good yield.

Applications in Drug Development: A Key Intermediate for Kinase Inhibitors

This compound is a valuable building block in the synthesis of complex heterocyclic molecules, particularly for the development of kinase inhibitors, which are a major class of targeted cancer therapies.

Role in the Synthesis of AZD5363 (Capivasertib): An AKT Kinase Inhibitor

One of the most notable applications of this compound is as a key intermediate in the synthesis of AZD5363 (Capivasertib), a potent and selective inhibitor of the AKT (Protein Kinase B) signaling pathway.[1][2] The AKT pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many human cancers.[3]

The synthesis of AZD5363 involves the coupling of the this compound core with other molecular fragments to construct the final complex drug molecule. The fluorine atom on the pyridine ring can enhance the binding affinity of the inhibitor to the ATP-binding pocket of the AKT enzyme and improve its metabolic stability.[3]

Role_in_AZD5363_Synthesis cluster_0 Synthetic Pathway to AZD5363 cluster_1 Mechanism of Action Building_Block This compound Intermediate Elaborated Pyridine Intermediate Building_Block->Intermediate Multi-step Synthesis Drug_Molecule AZD5363 (Capivasertib) (AKT Kinase Inhibitor) Intermediate->Drug_Molecule Coupling Reactions AKT_Kinase AKT Kinase Drug_Molecule->AKT_Kinase Inhibits Apoptosis Tumor Cell Apoptosis Drug_Molecule->Apoptosis Induces Downstream_Signaling Cell Proliferation & Survival Signaling AKT_Kinase->Downstream_Signaling Promotes

Caption: A simplified diagram illustrating the role of this compound as a key building block in the synthesis of the AKT kinase inhibitor AZD5363 and the subsequent mechanism of action.

The development of potent and selective AKT inhibitors like AZD5363 is a significant advancement in cancer therapy, offering a targeted approach for patients with tumors harboring alterations in the PI3K/AKT/mTOR pathway.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the hazards and recommended handling procedures.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[6]

GHS Pictograms:

alt text

Signal Word: Warning

Precautionary Statements:

  • Prevention:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • Wash skin thoroughly after handling.[5]

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • Response:

    • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

    • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.

    • Store locked up.

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant.

Self-Validating System for Safe Handling:

A robust safety protocol for handling this compound should include:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with the location and use of fire extinguishers.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex, biologically active molecules. Its application in the development of targeted therapeutics, such as the AKT kinase inhibitor AZD5363, underscores its value to the drug discovery and development community. A thorough understanding of its synthesis, properties, and safe handling is paramount for researchers and scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial analysis of the topic "6-Fluoro-2-methylnicotinonitrile" (CAS 375368-85-7) revealed a significant lack of publicly available, in-depth technical data required for a comprehensive guide that meets the standards of scientific integrity and experimental validation. To provide a genuinely valuable resource for researchers, this guide has been focused on the well-characterized and structurally significant isomer, 2-Fluoro-6-methylnicotinonitrile (CAS 54957-80-1). This compound serves as an exemplary case study in the strategic use of fluorination in medicinal chemistry and allows for a thorough exploration of its structural and physicochemical properties grounded in verifiable data.

Abstract

2-Fluoro-6-methylnicotinonitrile is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. Its molecular architecture, featuring a fluorine atom at the 2-position, a methyl group at the 6-position, and a nitrile moiety at the 3-position, creates a unique electronic and steric profile. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and the instrumental techniques used for its characterization. We will explore the strategic rationale for its synthesis and the profound impact of its specific functional group arrangement on reactivity and application as a versatile building block in drug discovery.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of modern drug design. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly alter a molecule's properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.

  • Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding potency and selectivity.

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.

2-Fluoro-6-methylnicotinonitrile (CAS: 54957-80-1) is a prime example of a building block designed to leverage these benefits. Its structure is a versatile platform for constructing more complex bioactive molecules and Active Pharmaceutical Ingredients (APIs).[1]

Molecular Structure and Identification

The definitive identification of 2-Fluoro-6-methylnicotinonitrile relies on a combination of its chemical nomenclature and unique identifiers, which are summarized in the table below.

Table 1: Key Identifiers for 2-Fluoro-6-methylnicotinonitrile
IdentifierValueSource
IUPAC Name 2-Fluoro-6-methylpyridine-3-carbonitrileN/A
CAS Number 54957-80-1[1]
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol N/A
Canonical SMILES Cc1ccc(C#N)c(F)n1[2]
InChI InChI=1S/C7H5FN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3[2]

The structure consists of a central pyridine ring. According to IUPAC nomenclature for pyridine, the nitrogen atom is assigned position 1. The substituents are located as follows:

  • A Fluorine atom at position 2.

  • A Nitrile (-C≡N) group at position 3.

  • A Methyl (-CH₃) group at position 6.

This specific arrangement is critical. The electron-withdrawing nature of both the fluorine atom and the nitrile group significantly influences the electron density of the pyridine ring, making it susceptible to specific types of chemical transformations.

Visualization of Molecular Structure

The following diagram illustrates the annotated molecular structure of 2-Fluoro-6-methylnicotinonitrile.

Characterization_Workflow start Synthesis Product (Crude) purify Purification (e.g., Crystallization, Chromatography) start->purify Isolate Compound ms Mass Spectrometry (MS) purify->ms Determine M.Wt. nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr Map C-H-F Framework ir Infrared (IR) Spectroscopy purify->ir Identify Functional Groups confirm Structure Confirmed ms->confirm nmr->confirm ir->confirm

References

Spectroscopic Data of 6-Fluoro-2-methylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including a fluorine atom, a methyl group, and a nitrile group on the pyridine ring, impart unique electronic and steric properties that make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Accurate characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational understanding for researchers working with this and related compounds.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about its structure. The following data is predicted based on established chemical shift values and coupling constants for similar fluorinated pyridine derivatives.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and nitrile groups, and the electron-donating effect of the methyl group.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Doublet1HH-4
~7.0 - 7.2Doublet1HH-5
~2.6Singlet3H-CH₃

Interpretation:

  • Aromatic Protons: The two aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The exact chemical shifts and coupling constants would need to be confirmed experimentally.

  • Methyl Protons: The methyl group at the 2-position is expected to appear as a singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached atoms (F, N) and the nature of the chemical bonds.[3]

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160 - 165 (d, ¹JCF)C-6
~150 - 155C-2
~140 - 145C-4
~115 - 120C-5
~115 - 120-C≡N
~105 - 110C-3
~20 - 25-CH₃

Interpretation:

  • C-F Coupling: The carbon atom attached to the fluorine (C-6) will exhibit a large coupling constant (¹JCF), resulting in a doublet in the proton-decoupled ¹³C NMR spectrum.

  • Quaternary Carbons: The carbons at positions 2, 3, and the nitrile carbon are quaternary and will likely show weaker signals.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the pyridine ring.

Caption: Predicted NMR chemical shifts for this compound.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides information about the fluorine atom in the molecule. The chemical shift of the fluorine is dependent on its electronic environment. For this compound, a single signal is expected. The chemical shift will be relative to a standard, commonly CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, C-F, aromatic C-H, and methyl C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2220 - 2240Medium-StrongC≡N stretch
~1600, ~1470MediumAromatic C=C stretch
~1200 - 1300StrongC-F stretch
~3000 - 3100Weak-MediumAromatic C-H stretch
~2850 - 2960Weak-MediumMethyl C-H stretch

Interpretation:

  • Nitrile Stretch: A sharp, medium to strong absorption band around 2230 cm⁻¹ is a clear indicator of the nitrile group.

  • Aromatic Ring: The presence of the pyridine ring will be confirmed by the C=C stretching vibrations in the 1400-1600 cm⁻¹ region and the C-H stretching vibrations above 3000 cm⁻¹.

  • C-F Bond: A strong absorption band in the 1200-1300 cm⁻¹ region is characteristic of the C-F stretching vibration.

  • Methyl Group: The C-H stretching vibrations of the methyl group will appear in the 2850-2960 cm⁻¹ range.

G IR Spectroscopy Workflow Sample Sample IR Spectrometer IR Spectrometer Sample->IR Spectrometer IR Spectrum IR Spectrum IR Spectrometer->IR Spectrum Data Analysis Data Analysis IR Spectrum->Data Analysis Functional Group Identification Functional Group Identification Data Analysis->Functional Group Identification Structural Confirmation Structural Confirmation Functional Group Identification->Structural Confirmation

Caption: A simplified workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₇H₅FN₂), the molecular weight is approximately 136.13 g/mol .

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 136, corresponding to the intact molecule.

  • Major Fragmentation Pathways:

    • Loss of HCN (m/z = 109)

    • Loss of a methyl radical (CH₃) (m/z = 121)

    • Loss of a fluorine radical (F) (m/z = 117)

Interpretation:

The fragmentation pattern can provide valuable structural information. The relative abundance of the fragment ions depends on their stability. The loss of stable neutral molecules like HCN is a common fragmentation pathway for nitriles. The stability of the resulting cations will also influence the observed fragmentation.[6][7]

G Mass Spectrometry Fragmentation M+ (m/z 136) M+ (m/z 136) [M-HCN]+ (m/z 109) [M-HCN]+ (m/z 109) M+ (m/z 136)->[M-HCN]+ (m/z 109) [M-CH3]+ (m/z 121) [M-CH3]+ (m/z 121) M+ (m/z 136)->[M-CH3]+ (m/z 121) [M-F]+ (m/z 117) [M-F]+ (m/z 117) M+ (m/z 136)->[M-F]+ (m/z 117)

Caption: Plausible fragmentation pathways for this compound.

Experimental Protocols

General Sample Preparation:

For NMR and IR analysis, the sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR, or prepared as a thin film, KBr pellet, or in a suitable solvent for IR. For MS, the sample is typically introduced in a volatile solvent.

NMR Spectroscopy Protocol:

  • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Collect the sample spectrum.

  • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

  • Ionize the sample using electron impact (typically 70 eV).

  • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Record the mass spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive overview for the characterization of this compound. While these predictions are based on established principles and data from related compounds, experimental verification is crucial. This guide serves as a valuable resource for researchers and scientists, enabling them to anticipate spectral features, design appropriate analytical experiments, and confidently interpret the resulting data for this important chemical intermediate.

References

The Elusive Solubility Profile of 6-Fluoro-2-methylnicotinonitrile: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-2-methylnicotinonitrile is a key building block in contemporary drug discovery and development, yet a comprehensive public dataset on its solubility in common laboratory solvents is conspicuously absent. This in-depth technical guide addresses this critical knowledge gap, not by presenting pre-existing data, but by empowering researchers with the foundational knowledge and practical methodologies to determine its solubility profile. This document provides a theoretical framework for predicting solubility based on the molecule's physicochemical properties, a detailed, step-by-step experimental protocol for accurate solubility determination, and the scientific rationale behind solvent selection. For drug development professionals and research scientists, this guide serves as a vital resource for navigating the formulation and application of this important synthetic intermediate.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's developability. It directly influences bioavailability, dosage form design, and the feasibility of synthetic routes. This compound, with its strategic placement of a fluorine atom, a methyl group, and a nitrile moiety on a pyridine scaffold, presents a unique set of characteristics that are advantageous in medicinal chemistry.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the nicotinonitrile core is a versatile pharmacophore. However, to fully exploit its potential, a thorough understanding of its behavior in various solvent systems is not just beneficial, but essential.

This guide is structured to provide a comprehensive understanding of the factors governing the solubility of this compound and to equip the researcher with the tools to elucidate this critical parameter.

Physicochemical Properties and Predicted Solubility of this compound

Molecular Structure:

  • Formula: C₇H₅FN₂

  • Molecular Weight: 136.13 g/mol [2]

  • Key Functional Groups:

    • Pyridine Ring: A polar heterocyclic aromatic ring containing a nitrogen atom, capable of acting as a hydrogen bond acceptor.

    • Nitrile Group (-C≡N): A strongly polar group that is a good hydrogen bond acceptor.

    • Fluorine Atom (-F): A highly electronegative atom that can increase polarity but is a weak hydrogen bond acceptor.

    • Methyl Group (-CH₃): A nonpolar, hydrophobic group.

Predicted Solubility:

Based on its structure, this compound is a polar molecule. The presence of the pyridine nitrogen and the nitrile group suggests it will be more soluble in polar solvents than in nonpolar solvents. The "like dissolves like" principle is a foundational concept in predicting solubility.[3]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atom in the pyridine ring and the nitrile group can accept hydrogen bonds from these solvents, suggesting moderate solubility. However, the overall aromatic character and the presence of the methyl group may limit high solubility in water.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Dimethyl Sulfoxide, N,N-Dimethylformamide): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Given the polar nature of this compound, it is expected to exhibit good solubility in many of these solvents, particularly strong polar aprotic solvents like DMSO and DMF.[1][3][4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, it is predicted to have low solubility in nonpolar solvents.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, self-validating protocol for determining the solubility of this compound in a range of common laboratory solvents. This method is based on the widely accepted shake-flask technique.[5]

Materials and Equipment
  • This compound (solid)

  • A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran, Dimethyl Sulfoxide, N,N-Dimethylformamide, Hexane, Toluene)[6]

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 20-50 mg) into a series of labeled vials. The key is to have undissolved solid remaining at equilibrium.

    • Pipette a precise volume (e.g., 2.0 mL) of each selected solvent into the corresponding vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid from the supernatant.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, labeled vial. This step is crucial to remove any suspended microparticles.

    • Accurately dilute the filtered supernatant with a suitable solvent (the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A calibration curve must be prepared using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution from the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result weigh Weigh Excess Solute add_solvent Add Known Volume of Solvent weigh->add_solvent shake Shake at Constant Temperature (24-72h) add_solvent->shake settle Settle or Centrifuge shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Causality Behind Solvent Selection and Expected Results

The choice of solvents for solubility screening is not arbitrary; it is a strategic decision based on the principles of chemical interactions.

The Role of Polarity and Hydrogen Bonding

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The diagram below illustrates the logical relationship between the properties of this compound and its predicted solubility in different classes of solvents.

solubility_logic cluster_solvents Solvent Classes cluster_solubility Predicted Solubility compound This compound - Polar Molecule - H-bond Acceptor (Pyridine N, Nitrile N) - Weak H-bond Acceptor (F) - Hydrophobic Region (Methyl, Ring) polar_protic Polar Protic (e.g., Water, Ethanol) - H-bond Donor & Acceptor compound->polar_protic H-bonding polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) - H-bond Acceptor - Dipole-Dipole compound->polar_aprotic Dipole-Dipole & H-bonding nonpolar Nonpolar (e.g., Hexane, Toluene) - Van der Waals Forces compound->nonpolar Weak Interactions moderate_sol Moderate to Good Solubility polar_protic->moderate_sol high_sol Good to High Solubility polar_aprotic->high_sol low_sol Low to Insoluble nonpolar->low_sol

Caption: Predicted solubility based on intermolecular forces.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

SolventTypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
WaterPolar ProticLow to ModerateTo be determined
EthanolPolar ProticModerate to GoodTo be determined
MethanolPolar ProticModerate to GoodTo be determined
AcetonePolar AproticGoodTo be determined
DichloromethanePolar AproticGoodTo be determined
Ethyl AcetatePolar AproticModerateTo be determined
Tetrahydrofuran (THF)Polar AproticGoodTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
N,N-Dimethylformamide (DMF)Polar AproticHighTo be determined
HexaneNonpolarLow / InsolubleTo be determined
TolueneNonpolarLowTo be determined

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound may not be widely available, the structural motifs suggest that standard laboratory precautions for handling fine chemicals should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work should be conducted in a well-ventilated fume hood. For related compounds, hazards such as skin and eye irritation have been noted.[7]

Conclusion

References

The Evolving Landscape of Nicotinonitriles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous investigational compounds and several marketed drugs.[1] Its synthetic tractability and the facility of substitution on the pyridine ring have enabled the generation of extensive libraries of derivatives exhibiting a wide spectrum of pharmacological activities.[2] This technical guide offers an in-depth exploration of the significant biological activities of substituted nicotinonitriles, with a principal focus on their anticancer potential through mechanisms such as kinase inhibition and the induction of apoptosis. Furthermore, their roles as antimicrobial, antiviral, and anti-inflammatory agents are examined. This guide synthesizes key quantitative data, delineates relevant experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Nicotinonitrile Scaffold

The pyridine ring stands as one of the most ubiquitous nitrogen-containing heteroaromatics in physiologically active compounds.[3] Within this class, the nicotinonitrile framework has captured considerable attention due to its diverse pharmacological profile.[4][5] The therapeutic relevance of this core structure is underscored by its presence in marketed drugs such as the kinase inhibitors Bosutinib and Neratinib.[1]

Substituted nicotinonitriles have demonstrated a remarkable array of biological activities, including:

  • Anticancer[6][7]

  • Antimicrobial[8][9]

  • Antiviral[10]

  • Anti-inflammatory[4][11]

  • Antioxidant[5]

This versatility makes the nicotinonitrile scaffold a fertile ground for the development of novel therapeutic agents. This guide will delve into the key biological activities, elucidating the underlying mechanisms and providing practical experimental frameworks for their investigation.

Anticancer Activity: A Multi-Faceted Approach

Substituted nicotinonitriles have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and prostate (PC-3) cancers.[6][12][13][14] Their anticancer effects are often mediated through the induction of apoptosis and the inhibition of key cellular signaling pathways.[12][13]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which nicotinonitrile derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

  • PIM-1 Kinase Inhibition: Several studies have identified nicotinonitrile derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in the survival of cancer cells.[12][15][16] For instance, certain compounds have demonstrated PIM-1 kinase inhibition with IC50 values in the nanomolar range, comparable to the well-known kinase inhibitor Staurosporine.[12][16] Molecular docking studies have provided insights into the binding interactions between these derivatives and the PIM-1 protein, elucidating the structural basis for their inhibitory activity.[12][17]

  • Tyrosine Kinase (TK) Inhibition: Other nicotinonitrile derivatives have been shown to inhibit tyrosine kinases, leading to cell cycle arrest and apoptosis.[13] Some of these compounds have displayed potent TK inhibition, with IC50 values in the nanomolar range.[13]

  • VEGFR-2 Inhibition: Dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Heat Shock Protein 90 (HSP90) has been observed with certain nicotinonitrile derivatives, suggesting a mechanism that targets both angiogenesis and protein folding machinery within cancer cells.[18]

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Substituted nicotinonitriles have been shown to trigger apoptosis in cancer cells through various mechanisms:

  • Caspase Activation: Treatment with these compounds can lead to a significant induction of caspases, key executioner proteins in the apoptotic cascade. A notable increase in caspases 9 and 3, by 3-6 fold, has been observed in colon cancer cells.[13]

  • Modulation of Apoptotic Regulators: Nicotinonitrile derivatives can upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[17][19]

  • Cell Cycle Arrest: These compounds can also arrest the cell cycle at various phases, such as G1 or G2/M, preventing cancer cell proliferation.[12][17][19]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative substituted nicotinonitrile derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7b MCF-7 (Breast)3.58[12]
PC-3 (Prostate)3.60[12]
Compound 11 MCF-7 (Breast)Promising[6]
HepG2 (Liver)Promising[6]
Compound 12 MCF-7 (Breast)Promising[6]
HepG2 (Liver)Promising[6]
Compound 8 MCF-7 (Breast)~1-3[13]
HCT-116 (Colon)~1-3[13]
Compound 5g MCF-7 (Breast)~1-3[13]
HCT-116 (Colon)~1-3[13]
Compound 13 HepG2 (Liver)8.78 ± 0.7[14]
HeLa (Cervical)15.32 ± 1.2[14]
Compound 19 HepG2 (Liver)5.16 ± 0.4[14]
HeLa (Cervical)4.26 ± 0.3[14]
Experimental Protocols for Assessing Anticancer Activity

A systematic evaluation of the anticancer potential of novel substituted nicotinonitriles is crucial for identifying promising drug candidates.[20][21]

Initial screening typically involves a series of in vitro assays to determine the cytotoxic and cytostatic effects of the compounds on cancer cell lines.[20]

a) Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Doxorubicin can be used as a positive control.[6][22]

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[23]

b) Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

c) Kinase Inhibition Assay

Commercially available kinase assay kits can be used to determine the inhibitory activity of the compounds against specific kinases (e.g., PIM-1, TK). These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Promising compounds from in vitro studies should be further evaluated in animal models of cancer.[21]

a) Xenograft Mouse Model

Protocol:

  • Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control (e.g., intraperitoneally or orally) for a specified duration.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Visualization of Anticancer Mechanisms

anticancer_pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Induction Nicotinonitrile Substituted Nicotinonitrile PIM1 PIM-1 Kinase Nicotinonitrile->PIM1 TK Tyrosine Kinase Nicotinonitrile->TK VEGFR2 VEGFR-2 Nicotinonitrile->VEGFR2 Caspases Caspase Activation Nicotinonitrile->Caspases Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Nicotinonitrile->Bax_Bcl2 p53 ↑ p53 Nicotinonitrile->p53 CellCycle Cell Cycle Arrest PIM1->CellCycle TK->CellCycle VEGFR2->CellCycle Apoptosis Apoptosis Caspases->Apoptosis Bax_Bcl2->Apoptosis p53->Apoptosis CellCycle->Apoptosis

Caption: Anticancer mechanisms of substituted nicotinonitriles.

Antimicrobial and Antiviral Activities

Beyond their anticancer properties, substituted nicotinonitriles have demonstrated promising activity against a range of microbial pathogens.

Antibacterial and Antifungal Activity

Several novel nicotinonitrile derivatives have been synthesized and screened for their antibacterial and antifungal activities.[9][24] Some compounds have shown good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Klebsiella sp..[10][24] Antifungal activity against Candida albicans has also been reported.[9][24]

Antiviral Activity

Certain 2-oxonicotinonitrile derivatives, particularly nucleoside analogues, have exhibited antiviral properties. One such analogue demonstrated good activity against SARS-CoV and influenza A (H5N1).[10]

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are essential for evaluating the antimicrobial efficacy of new compounds.[25][26]

a) Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[25][27][28]

Protocol:

  • Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[28]

b) Disk Diffusion Method

This is a widely used qualitative method to assess antimicrobial susceptibility.[25]

Protocol:

  • Prepare an agar plate (e.g., Mueller-Hinton agar) by uniformly streaking a standardized inoculum of the test microorganism.

  • Apply paper disks impregnated with a known concentration of the test compound to the agar surface.

  • Incubate the plate under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each disk. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Visualization of Antimicrobial Assay Workflow

antimicrobial_workflow cluster_assays Antimicrobial Susceptibility Assays start Start: Test Compound (Nicotinonitrile Derivative) prep_culture Prepare Standardized Microbial Inoculum start->prep_culture broth_dilution Broth Microdilution prep_culture->broth_dilution disk_diffusion Disk Diffusion prep_culture->disk_diffusion prep_broth Serial Dilution in 96-well plate broth_dilution->prep_broth prep_disk Prepare Agar Plate & Impregnated Disks disk_diffusion->prep_disk inoculate_broth Inoculate wells prep_broth->inoculate_broth incubate_broth Incubate inoculate_broth->incubate_broth read_mic Determine MIC incubate_broth->read_mic end End: Report Antimicrobial Activity read_mic->end inoculate_disk Inoculate plate & apply disks prep_disk->inoculate_disk incubate_disk Incubate inoculate_disk->incubate_disk read_zone Measure Zone of Inhibition incubate_disk->read_zone read_zone->end

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Nicotinonitrile derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[29][30][31]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. While specific mechanisms for many nicotinonitrile derivatives are still under investigation, potential targets include cyclooxygenase (COX) enzymes and the production of pro-inflammatory mediators like nitric oxide (NO).[29]

Experimental Protocols for Assessing Anti-inflammatory Activity

A combination of in vitro and in vivo models is typically used to evaluate the anti-inflammatory potential of new compounds.[29][30][31][32]

a) In Vitro: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the nitrite concentration in the culture supernatant using the Griess reagent, which is an indicator of NO production.

  • Calculate the percentage of NO inhibition.

b) In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute inflammation.[29][30]

Protocol:

  • Administer the test compound or vehicle control to rats (e.g., orally or intraperitoneally).

  • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition compared to the control group.

Conclusion and Future Directions

Substituted nicotinonitriles represent a versatile and promising scaffold in medicinal chemistry, with a broad spectrum of demonstrated biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-supported by a growing body of scientific literature. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, which can guide the design of more potent and selective derivatives.

Future research in this area should focus on:

  • Elucidating the precise molecular targets and mechanisms of action for various nicotinonitrile derivatives.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Exploring the potential of these compounds in combination therapies for cancer and infectious diseases.

The continued investigation of substituted nicotinonitriles holds great promise for the discovery and development of novel therapeutics to address significant unmet medical needs.

References

The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds: A Technical Guide to Unraveling Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into heterocyclic compounds has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This strategic incorporation is far from a simple substitution; it is a nuanced approach to fine-tune the physicochemical and pharmacological properties of a molecule, often leading to enhanced potency, selectivity, metabolic stability, and bioavailability.[2][3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a superficial overview to provide a deep dive into the core mechanisms of action of fluorinated heterocyclic compounds. By synthesizing technical accuracy with field-proven insights, this guide will elucidate the causal relationships behind experimental choices and provide a validated framework for investigating these fascinating molecules. We will explore the profound impact of fluorine on molecular properties, delve into specific case studies of successful fluorinated heterocyclic drugs, and provide detailed, actionable protocols for the experimental and computational investigation of their mechanisms of action.

The Fluorine Advantage: Modulating Molecular Properties for Enhanced Biological Activity

The unique properties of the fluorine atom, namely its small size, high electronegativity, and the strength of the carbon-fluorine bond, are the primary drivers of its utility in drug design.[3] Judicious placement of fluorine within a heterocyclic scaffold can lead to predictable and advantageous alterations in a molecule's profile.

Physicochemical Property Modulation

The introduction of fluorine can significantly alter a compound's lipophilicity, acidity/basicity (pKa), and conformational preferences.

  • Lipophilicity (LogP/LogD): While a single fluorine substitution can modestly increase lipophilicity, the effect is highly context-dependent.[4] For instance, a trifluoromethyl (-CF3) group generally imparts a greater increase in lipophilicity than a single fluorine atom.[1] This modulation of lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cellular membranes.[3]

  • pKa Alteration: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of nearby basic nitrogen atoms within a heterocyclic ring. This reduction in basicity can be advantageous, as a less basic compound may exhibit improved oral bioavailability and reduced off-target effects.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect.[5] By favoring a specific conformation, fluorine can lock a molecule into its bioactive conformation, thereby enhancing its binding affinity for the target protein.[6]

Enhancing Metabolic Stability and Pharmacokinetics

One of the most significant advantages of fluorination is the ability to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[6][7] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a drug can be dramatically improved, leading to a longer half-life and increased systemic exposure.[6]

Mechanisms of Action: Case Studies of Fluorinated Heterocyclic Drugs

The theoretical benefits of fluorination are best illustrated through real-world examples of successful drugs.

Kinase Inhibitors in Oncology: Ibrutinib and Osimertinib

The field of oncology has seen a significant impact from fluorinated heterocyclic kinase inhibitors.

  • Ibrutinib: This first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK) features a 4-fluorophenoxy substituent.[6] Structural studies have revealed that this fluorine substitution enhances binding within a hydrophobic pocket of BTK, contributing to its high potency and selectivity.[6]

  • Osimertinib: An epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer, osimertinib incorporates a fluorine atom on its indole ring. This strategic fluorination contributes to its improved metabolic stability and pharmacokinetic profile.

Antiviral Agents: The Role of Fluorine in Nucleoside Analogs

Fluorine substitution plays a crucial role in the mechanism of action of many antiviral drugs. In nucleoside analogs, the fluorine atom can stabilize the molecule in vivo, allowing for its incorporation into viral DNA or RNA and subsequent inhibition of replication.[6]

Antibacterials: The Fluoroquinolone Class

Fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of antibiotics that owe their efficacy in part to the presence of a fluorine atom on the quinolone core. This fluorine atom is critical for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2]

Experimental and Computational Workbench: Protocols for Elucidating Mechanism of Action

A thorough understanding of the mechanism of action of a fluorinated heterocyclic compound requires a multi-faceted approach, combining experimental and computational techniques. The following sections provide detailed, step-by-step protocols for key methodologies.

Biophysical Characterization of Drug-Target Interactions

¹⁹F NMR is a powerful tool for studying the binding of fluorinated ligands to their protein targets. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion provide a clear window into the binding event.[8]

Protocol: Ligand-Observed ¹⁹F NMR for Affinity Determination

  • Sample Preparation:

    • Prepare a stock solution of the purified target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of the fluorinated heterocyclic compound in the same NMR buffer, ensuring complete dissolution.

    • Prepare a series of NMR samples containing a constant concentration of the fluorinated ligand (e.g., 50 µM) and increasing concentrations of the target protein. Include a sample with only the ligand as a reference.

  • Data Acquisition:

    • Acquire 1D ¹⁹F NMR spectra for each sample at a constant temperature.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Measure the change in the ¹⁹F chemical shift (Δδ) of the ligand upon addition of the protein.

    • Plot Δδ as a function of the protein concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Diagram: Workflow for ¹⁹F NMR Ligand Binding Assay

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_protein Prepare Protein Stock prep_samples Prepare NMR Samples (Constant Ligand, Varying Protein) prep_protein->prep_samples prep_ligand Prepare Ligand Stock prep_ligand->prep_samples acq_spectra Acquire 1D ¹⁹F NMR Spectra prep_samples->acq_spectra process_spectra Process Spectra acq_spectra->process_spectra measure_shift Measure Chemical Shift Changes (Δδ) process_spectra->measure_shift plot_data Plot Δδ vs. [Protein] measure_shift->plot_data fit_data Fit to Binding Isotherm plot_data->fit_data determine_kd Determine Kd fit_data->determine_kd

A stepwise workflow for determining the binding affinity of a fluorinated ligand to a target protein using ¹⁹F NMR.

ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.[9][10][11]

Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare the purified protein and the fluorinated heterocyclic compound in the same, extensively dialyzed buffer to minimize heats of dilution.

    • The typical concentration of the protein in the sample cell is in the range of 10-100 µM, while the ligand in the syringe is 10-20 times more concentrated.

  • Experiment Setup:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

  • Data Acquisition:

    • Perform a series of injections of the ligand into the protein solution. The heat change upon each injection is measured.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Co-crystallization of a fluorinated heterocyclic compound with its target protein provides a high-resolution three-dimensional structure of the complex, revealing the precise binding mode and key interactions.[12]

Protocol: Co-crystallization of a Protein-Fluorinated Ligand Complex

  • Protein Expression and Purification:

    • Express and purify the target protein to >95% homogeneity.[4][13]

  • Complex Formation:

    • Incubate the purified protein with a molar excess of the fluorinated heterocyclic ligand. The optimal ratio and incubation time should be determined empirically.[14][15]

  • Crystallization Screening:

    • Set up crystallization trials using various commercially available screens and techniques (e.g., hanging drop or sitting drop vapor diffusion).[13]

  • Crystal Optimization:

    • Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[16]

    • Process the diffraction data and solve the structure of the protein-ligand complex using molecular replacement.

    • Refine the structural model against the experimental data and validate its quality.[8][17]

Cellular Assays for Mechanism of Action

These assays are fundamental for determining the effect of a compound on cell proliferation and viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the fluorinated heterocyclic compound for a specified period (e.g., 72 hours).[19] Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 1.5-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[19][20]

  • Formazan Solubilization and Absorbance Reading:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[19]

    • Measure the absorbance at the appropriate wavelength (e.g., 492 nm or 590 nm) using a microplate reader.[19][21]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Diagram: Workflow for MTT Cytotoxicity Assay

G cluster_setup Assay Setup cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Fluorinated Compound (Serial Dilution) seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_data Plot Viability vs. Concentration calc_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

A schematic representation of the MTT assay workflow for determining the cytotoxicity of a fluorinated compound.

Flow cytometry can be used to determine if a compound induces cell cycle arrest at a specific phase.[1][3][6][9][22]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting:

    • Treat cells with the fluorinated compound at various concentrations and for different time points.[6]

    • Harvest the cells by trypsinization and wash with PBS.[6]

  • Cell Fixation and Staining:

    • Fix the cells in cold 70% ethanol.[9]

    • Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.[9]

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI-stained cells.[9]

    • Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Western blotting can be used to investigate the effect of a fluorinated heterocyclic compound on specific signaling pathways by measuring the expression and phosphorylation status of key proteins.[14][23][24][25][26]

Protocol: Western Blot Analysis

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound, lyse the cells, and determine the protein concentration of the lysates.[14][25]

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).[14]

  • Immunoblotting:

    • Block the membrane and incubate with a primary antibody specific for the target protein or its phosphorylated form.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[23]

  • Detection and Analysis:

    • Detect the protein bands using a suitable substrate (for HRP) or by fluorescence imaging.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

In Silico Modeling and Prediction

Computational methods are invaluable for predicting the binding mode of fluorinated heterocyclic compounds and for guiding their optimization.[2][21][26][27][28][29][30]

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[21]

Protocol: Molecular Docking of a Fluorinated Ligand

  • Preparation of Protein and Ligand Structures:

    • Obtain the 3D structure of the target protein (from the PDB or homology modeling). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of the fluorinated heterocyclic ligand and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the binding site.

  • Analysis of Docking Poses:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the interactions between the ligand and the protein to identify key binding interactions.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10][15][19][25][31][32][33][34]

Protocol: Building a QSAR Model

  • Data Set Preparation:

    • Compile a dataset of fluorinated heterocyclic compounds with their corresponding biological activity data (e.g., IC50 values).[31]

  • Descriptor Calculation and Selection:

    • Calculate a variety of molecular descriptors (e.g., physicochemical, topological, 3D) for each compound in the dataset.

    • Select the most relevant descriptors that correlate with the biological activity.[31]

  • Model Building and Validation:

    • Divide the dataset into training and test sets.[15]

    • Use a statistical method (e.g., multiple linear regression, partial least squares) to build a QSAR model using the training set.[32]

    • Validate the predictive power of the model using the test set and other statistical metrics.[34]

Diagram: QSAR Model Development Workflow

G cluster_data Data Preparation cluster_model Model Building cluster_validation Model Validation compile_data Compile Dataset (Structures & Activities) calc_descriptors Calculate Molecular Descriptors compile_data->calc_descriptors select_descriptors Select Relevant Descriptors calc_descriptors->select_descriptors split_data Split into Training & Test Sets select_descriptors->split_data build_model Build QSAR Model (Training Set) split_data->build_model validate_model Validate Model (Test Set) build_model->validate_model interpret_model Interpret Model validate_model->interpret_model

A generalized workflow for the development and validation of a QSAR model.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into heterocyclic scaffolds has undeniably revolutionized modern drug discovery. The ability to fine-tune molecular properties in a predictable manner has empowered medicinal chemists to overcome numerous challenges in drug design, from enhancing metabolic stability to improving target engagement. The experimental and computational protocols detailed in this guide provide a robust framework for elucidating the complex mechanisms of action of these fascinating molecules. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, and as new synthetic methodologies for the precise introduction of fluorine emerge, the future of fluorinated heterocyclic compounds in medicine looks brighter than ever. The continued application of the principles and techniques outlined herein will undoubtedly pave the way for the discovery and development of the next generation of innovative and life-saving therapeutics.

References

The Strategic Synthesis and Application of 6-Fluoro-2-methylnicotinonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Workhorse of Medicinal Chemistry

In the intricate tapestry of modern drug discovery, certain molecular scaffolds emerge not as the final, celebrated therapeutic agents, but as the unsung heroes—the versatile building blocks from which innovation is born. 6-Fluoro-2-methylnicotinonitrile belongs to this crucial class of compounds. While it may not have a storied discovery tale in the classical sense, its significance lies in the elegant convergence of three key functional groups on a pyridine core: a fluorine atom, a methyl group, and a nitrile moiety. This strategic arrangement offers a powerful toolkit for medicinal chemists to modulate physicochemical properties and explore novel chemical space. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound and its close relatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Rationale Behind the Fluorinated Pyridine Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom, a methyl group, and a nitrile at specific positions is a deliberate strategy to fine-tune the molecule's properties for drug development.

  • The Role of Fluorine: The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes in a molecule's electronic properties, pKa, metabolic stability, and membrane permeability.[1][2] In the context of drug design, this can lead to enhanced binding affinity to target proteins, improved pharmacokinetic profiles, and resistance to metabolic degradation.[1][3]

  • The Influence of the Methyl Group: The methyl group can serve multiple purposes. It can provide a lipophilic contact point for binding to a biological target, sterically shield adjacent functional groups from metabolic attack, and subtly alter the electronic nature of the pyridine ring.

  • The Versatility of the Nitrile Group: The nitrile group is a versatile functional handle. It can act as a hydrogen bond acceptor, be hydrolyzed to a carboxylic acid or an amide, or be reduced to an amine, providing a gateway to a diverse array of chemical transformations.[4]

Physicochemical Properties and Characterization

While a dedicated entry for this compound is not readily found in public databases, we can infer its properties from its likely precursor, 6-Fluoro-2-methylnicotinic acid (CAS No. 884494-97-7).[5]

PropertyValue (for 6-Fluoro-2-methylnicotinic acid)Reference
CAS Number 884494-97-7[5]
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Storage Inert atmosphere, room temperature
SMILES Code FC1=NC(=C(C(=O)O)C=C1)C

The conversion of the carboxylic acid to the nitrile would result in this compound with the following predicted properties:

PropertyPredicted Value (for this compound)
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol

Spectroscopic analysis would be essential for the definitive identification and characterization of this compound. Expected spectral features would include:

  • ¹H NMR: Signals corresponding to the methyl protons and the aromatic protons on the pyridine ring, with coupling patterns indicative of their relative positions.

  • ¹³C NMR: Resonances for the seven distinct carbon atoms, including the characteristic chemical shift of the nitrile carbon.

  • ¹⁹F NMR: A signal corresponding to the fluorine atom, with coupling to adjacent protons.

  • IR Spectroscopy: A sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

Synthesis and Methodologies: A Probable Path Forward

A plausible synthetic pathway would likely begin with a readily available pyridine derivative, followed by a series of functional group interconversions. One such approach could start from 6-bromo-2-methylnicotinic acid, which can be synthesized from commercially available precursors.

Synthesis_Pathway A 6-Bromo-2-methylnicotinic acid B 6-Bromo-2-methylnicotinamide A->B 1. SOCl₂ 2. NH₄OH C 6-Bromo-2-methylnicotinonitrile B->C Dehydration (e.g., P₂O₅ or POCl₃) D This compound C->D Halogen Exchange (e.g., KF, CsF)

Caption: A potential synthetic route to this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-2-methylnicotinamide

  • To a solution of 6-bromo-2-methylnicotinic acid in an appropriate solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.

  • Stir the reaction mixture for 1-2 hours.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-2-methylnicotinamide.

Step 2: Synthesis of 6-Bromo-2-methylnicotinonitrile

  • To a solution of 6-bromo-2-methylnicotinamide in a suitable solvent (e.g., phosphorus oxychloride), heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-bromo-2-methylnicotinonitrile.

Step 3: Synthesis of this compound

  • In a sealed vessel, combine 6-bromo-2-methylnicotinonitrile with a fluorinating agent such as potassium fluoride or cesium fluoride in a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane).

  • The use of a phase-transfer catalyst (e.g., a crown ether) may be beneficial.

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours.

  • Monitor the progress of the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or distillation to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a key building block in the synthesis of more complex, biologically active molecules. The strategic placement of its functional groups allows for a variety of subsequent chemical modifications.

Applications A This compound B Bioactive Molecules A->B Versatile Precursor C Drug Candidates B->C Biological Screening D SAR Studies C->D Structure-Activity Relationship E Lead Optimization D->E Property Refinement

Caption: The role of this compound in the drug discovery pipeline.

Fluorinated nicotinic acid derivatives, the precursors to the nitrile, are important intermediates in the synthesis of various pharmaceuticals. For instance, 6-fluoronicotinic acid is a valuable building block in medicinal chemistry. The introduction of a fluorine atom at the 6-position of the quinolone ring has been a critical advancement in the development of fluoroquinolone antibiotics.[6] While a direct link between this compound and a specific marketed drug is not readily apparent from public literature, its structural motifs are present in numerous patented compounds under investigation for a wide range of therapeutic areas.

Conclusion and Future Outlook

This compound represents a strategically designed molecular scaffold with significant potential in drug discovery and development. While its own "discovery" may be intertwined with the broader evolution of synthetic methodologies for fluorinated heterocycles, its value as a versatile building block is undeniable. The combination of a fluorinated pyridine core with a reactive nitrile handle provides medicinal chemists with a powerful tool for lead generation and optimization. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed, functionalized intermediates will only increase. Further exploration of the synthetic routes to and the chemical transformations of this compound is warranted to fully unlock its potential in the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Stability and Reactivity of 6-Fluoro-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Pyridine Building Block

6-Fluoro-2-methylnicotinonitrile is a key heterocyclic intermediate that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique trifunctionalized pyridine scaffold, featuring a reactive fluorine atom, a modifiable methyl group, and a versatile nitrile moiety, offers a rich landscape for synthetic diversification. This guide, intended for chemists and drug development professionals, provides a comprehensive analysis of the stability and reactivity profile of this compound. By understanding the intricate interplay of its functional groups, researchers can strategically design and execute synthetic routes to novel and complex molecular architectures. This document moves beyond a simple recitation of facts, offering insights into the underlying chemical principles that govern the behavior of this compound, thereby empowering its effective and innovative application in chemical synthesis.

Physicochemical and Stability Profile

A thorough understanding of the stability of this compound is paramount for its proper handling, storage, and application in multi-step syntheses. While specific, in-depth experimental stability studies on this particular molecule are not extensively available in public literature, a robust profile can be constructed based on its chemical structure, data from analogous compounds, and general chemical principles.

Physical Properties

The physical properties of this compound are summarized in the table below, providing a foundational understanding of its physical state and characteristics.

PropertyValueReference(s)
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13 g/mol [1]
Appearance White crystalline powder[1]
Boiling Point 235.3 °C[1]
Flash Point 96.1 °C[1]
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. Safety data sheets (SDS) for this and structurally similar compounds provide essential guidance.

General Handling:

  • Handle in a well-ventilated area.[2][3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4]

  • Avoid inhalation of dust and contact with skin and eyes.[2][3][5]

  • Wash hands thoroughly after handling.[2]

Storage Recommendations:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store away from strong oxidizing agents and acids.[3]

  • Recommended storage temperature is typically 2-8°C for long-term stability.[6]

Predicted Stability Profile

The stability of this compound is influenced by the interplay of its three functional groups on the pyridine ring.

  • Thermal Stability: The presence of a high boiling point and flash point suggests good thermal stability under normal laboratory conditions.[1] Pyridine rings are generally thermally robust.[7] However, at elevated temperatures, decomposition pathways may be initiated, potentially involving the methyl or nitrile groups.

  • Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid (6-fluoro-2-methylnicotinic acid) or amide intermediate.[8] The rate of hydrolysis is expected to be slow at neutral pH and ambient temperature but will be accelerated by heat and strong acidic or basic conditions. The fluorine atom is generally stable to hydrolysis under typical conditions but may be displaced under harsh nucleophilic conditions.

  • Photostability: Pyridine and its derivatives can be sensitive to UV light.[2][9] While specific photostability data for this compound is not available, it is advisable to store the compound protected from light to prevent potential photodegradation.

  • Oxidative Stability: The methyl group is a potential site for oxidation, which can be a consideration in the presence of strong oxidizing agents. The pyridine ring itself is relatively resistant to oxidation.

Reactivity Profile: A Trifecta of Synthetic Handles

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group significantly influences the reactivity of the entire molecule.

Figure 1: Overview of the reactive sites on this compound.

Reactivity at the C-6 Fluoro Group: Gateway to Diverse Substitutions

The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[10] This makes it an excellent leaving group for the introduction of a wide array of nucleophiles.

Mechanism of SNAr: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the pyridine ring.[11]

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Product 6-Substituted-2-methylnicotinonitrile + F⁻ Intermediate->Product Elimination of F⁻

Figure 2: Generalized mechanism for SNAr at the 6-position.

Common Nucleophiles and Expected Products:

  • Amines (R₂NH): Reaction with primary or secondary amines leads to the formation of 6-amino-2-methylnicotinonitrile derivatives. These reactions are typically carried out in the presence of a base in a polar aprotic solvent.

  • Alkoxides (RO⁻): Alkoxides react to form 6-alkoxy-2-methylnicotinonitrile derivatives.

  • Thiolates (RS⁻): Thiolates readily displace the fluoride to yield 6-thioether-2-methylnicotinonitrile compounds.

Experimental Protocol: General Procedure for SNAr with an Amine

  • Setup: To a clean, dry reaction vessel, add this compound (1.0 eq) and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO). To this suspension, add the desired amine (1.2-1.5 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Reactivity of the C-2 Methyl Group: A Handle for Elaboration

The methyl group at the 2-position of the pyridine ring exhibits reactivity characteristic of methylpyridines (picolines).

Oxidation: The methyl group can be oxidized to a carboxylic acid (forming 6-fluoro-3-cyanopyridine-2-carboxylic acid) using strong oxidizing agents like potassium permanganate.[12] This transformation provides a route to a different set of functionalized pyridine derivatives.

Deprotonation and Alkylation: The protons of the methyl group are weakly acidic and can be removed by strong bases such as organolithium reagents (e.g., n-butyllithium) to generate a nucleophilic carbanion. This anion can then be reacted with various electrophiles (e.g., alkyl halides, carbonyl compounds) to extend the carbon chain at the 2-position.

Reactivity of the C-3 Nitrile Group: A Versatile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, providing access to amines, carboxylic acids, and ketones.

Hydrolysis: As mentioned in the stability profile, the nitrile group can be hydrolyzed under acidic or basic conditions.

  • Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat will convert the nitrile to a carboxylic acid (6-fluoro-2-methylnicotinic acid).[8]

  • Basic Hydrolysis: Reaction with a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solvent, followed by acidic workup, also yields the corresponding carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group).

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will effectively reduce the nitrile to a primary amine, (6-fluoro-2-methylpyridin-3-yl)methanamine.

  • Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as Raney nickel or palladium on carbon can also achieve the reduction to the primary amine.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine yields a ketone. This provides a method for the formation of a new carbon-carbon bond and the introduction of a ketone functionality.

Experimental Protocol: General Procedure for Nitrile Reduction to a Primary Amine using LiAlH₄

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Reagent Addition: Cool the solution to 0 °C and slowly add a solution or suspension of lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.

  • Purification: Filter the resulting solids and wash with an ether solvent. Dry the combined organic filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude amine product as necessary.

Conclusion: A Strategic Asset in Synthetic Chemistry

This compound is a valuable and versatile building block in organic synthesis. Its stability under standard conditions, coupled with the distinct and predictable reactivity of its fluoro, methyl, and nitrile groups, provides chemists with multiple strategic entry points for molecular elaboration. The facile displacement of the fluorine atom via SNAr, the potential for functionalization of the methyl group, and the diverse transformations of the nitrile moiety make this compound a powerful tool for the construction of complex, highly functionalized pyridine derivatives. A comprehensive understanding of this reactivity profile, as detailed in this guide, is essential for leveraging the full synthetic potential of this compound in the pursuit of novel molecules for pharmaceutical and other applications.

References

An In-depth Technical Guide to 6-Fluoro-2-methylnicotinonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of thousands of therapeutic agents.[1] The strategic incorporation of fluorine into these heterocyclic frameworks has emerged as a powerful tactic for optimizing molecular properties.[2][3] Fluorine, with its high electronegativity and small steric footprint, can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[4][5]

This guide focuses on 6-Fluoro-2-methylnicotinonitrile (CAS No. 375368-85-7), a substituted pyridine building block of increasing interest to researchers and drug development professionals. We will provide an in-depth exploration of its chemical properties, propose a robust synthetic strategy, and discuss its potential applications as a versatile intermediate in the creation of novel therapeutics. This document is designed to serve as a practical, field-proven resource, explaining not just the "how" but the critical "why" behind the scientific choices in utilizing this valuable compound.

Physicochemical Properties and Characterization

This compound is a precisely functionalized pyridine ring, offering multiple reaction sites for molecular elaboration. Its core attributes are summarized below.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=21731633&t=l", imagescale=true, label=""]; structure [label="this compound"]; } Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 375368-85-7[6][7][8][9]
Molecular Formula C₇H₅FN₂[6]
Molecular Weight 136.13 g/mol [6]
MDL Number MFCD03095096[9]
Appearance White to off-white solidInferred from typical small molecules
Purity ≥97% (typical)Inferred from commercial suppliers
Expert Insights on Characterization:

A rigorous structural confirmation of this compound is paramount before its use in any synthetic campaign.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass and elemental composition (C₇H₅FN₂), validating the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing purity. A well-developed method will separate the target compound from any starting materials, byproducts, or isomers, ensuring a purity level (typically >98%) suitable for pharmaceutical development.

Synthesis and Mechanism: A Strategic Approach

While proprietary synthesis routes exist, a robust and scalable synthesis of this compound can be logically designed from readily available precursors. The synthesis of related fluorinated pyridines often involves multi-step organic reactions starting from pyridine derivatives. The following proposed pathway leverages established, reliable chemical transformations.

Synthesis_Workflow

Exemplary Protocol for Synthesis:

This protocol is illustrative, based on established chemical principles, and requires laboratory optimization for yield and purity.

Step 1: Cyanation of 2-Amino-6-methylpyridine (Sandmeyer Reaction)

  • Rationale: The Sandmeyer reaction is a classic, reliable method for converting an aromatic amine to a nitrile. The amino group is an excellent electronic handle to initiate this transformation.

  • Procedure: a. Dissolve 2-Amino-6-methylpyridine in an aqueous solution of HCl at 0-5 °C. b. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt in situ. c. In a separate flask, prepare a solution of copper(I) cyanide (CuCN). d. Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed. e. Allow the reaction to warm to room temperature and stir for several hours. f. Perform an aqueous workup and extract the product, 2-Cyano-6-methylpyridine, with an organic solvent (e.g., ethyl acetate). Purify via column chromatography.

Step 2: N-Oxidation

  • Rationale: Direct fluorination of the pyridine ring is challenging. Activating the ring via N-oxidation makes the positions ortho and para to the nitrogen more susceptible to electrophilic attack.

  • Procedure: a. Dissolve 2-Cyano-6-methylpyridine in a suitable solvent like dichloromethane (DCM). b. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature. c. Monitor the reaction by TLC until the starting material is consumed. d. Quench the reaction, wash with a basic aqueous solution (e.g., NaHCO₃) to remove excess acid, and isolate the 2-Cyano-6-methylpyridine N-oxide.

Step 3: Electrophilic Fluorination

  • Rationale: With the pyridine ring activated by the N-oxide, an electrophilic fluorinating agent can now be used to install the fluorine atom at the 6-position.

  • Procedure: a. Dissolve the N-oxide intermediate in a solvent such as acetonitrile. b. Add an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄). c. Heat the reaction mixture (e.g., to reflux) and monitor its progress. d. Upon completion, cool the mixture, perform a standard workup, and purify the crude product by column chromatography to yield this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its versatility as a scaffold. The three functional groups—fluoro, methyl, and nitrile—each provide distinct advantages and opportunities for derivatization.

Derivatization_Pathway

Field-Proven Insights:
  • Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors. The substituents on this compound can be tailored to target specific pockets in the ATP-binding site of kinases, which are crucial targets in oncology. The fluorine atom can form key hydrogen bonds or favorable dipole interactions, enhancing binding affinity.[11]

  • CNS-Penetrant Agents: The introduction of fluorine is a known strategy to increase lipophilicity and improve a compound's ability to cross the blood-brain barrier.[2] This makes derivatives of this compound attractive candidates for developing treatments for neurological disorders.

  • Bioisosteric Replacement: The nitrile group can be readily converted to a carboxylic acid or, more strategically, to a tetrazole ring. A tetrazole is a common bioisostere for a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

  • PET Imaging Tracers: The fluorine atom on the ring opens the door to radiosynthesis. By using ¹⁸F, a positron-emitting isotope, derivatives can be developed as tracers for Positron Emission Tomography (PET). This allows for non-invasive in-vivo imaging, a critical tool in both preclinical drug development and clinical diagnostics.[3][4]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential.

  • Hazard Profile: Based on safety data for the compound, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure offers a trifecta of functional handles that can be precisely manipulated to tune pharmacokinetic and pharmacodynamic properties. The strategic placement of the fluorine atom leverages a proven approach to enhance drug-like characteristics. As the demand for novel, highly specific, and metabolically robust therapeutics continues to grow, versatile and intelligently designed scaffolds like this compound will be indispensable in the pipeline of next-generation drug discovery.

References

Methodological & Application

Synthesis of 6-Fluoro-2-methylnicotinonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and expert insights for the synthesis of 6-Fluoro-2-methylnicotinonitrile, a key building block in contemporary drug discovery and development. The strategic incorporation of a fluorine atom and a nitrile group onto the pyridine scaffold imparts unique physicochemical properties, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide focuses on a robust and accessible synthetic route via nucleophilic aromatic substitution (SNAr), offering a thorough examination of the reaction mechanism, step-by-step experimental procedures, and critical process parameters. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Introduction

This compound (CAS Nos. 375368-85-7, 54957-80-1) is a substituted pyridine derivative of significant interest in the pharmaceutical industry. The presence of a fluorine atom at the 6-position can enhance metabolic stability, improve binding affinity, and modulate the pKa of the parent molecule, while the nitrile group serves as a versatile handle for a variety of chemical transformations. The synthesis of such fluorinated heterocycles often requires carefully controlled conditions to achieve high yields and purity.

This guide will focus on a practical and widely applicable synthetic strategy: the nucleophilic aromatic substitution (SNAr) of a 6-halo-2-methylnicotinonitrile precursor. This approach is favored for its reliability and the commercial availability of starting materials. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-tested protocol for its successful implementation.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloro-2-methylnicotinonitrile. The SNAr mechanism in this context is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a fluoride ion (from a source like KF or CsF) on the electron-deficient carbon atom at the 6-position of the pyridine ring. The electron-withdrawing nature of the nitrile group and the ring nitrogen atom facilitates this attack. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 2: Elimination of the Leaving Group and Aromatization

In the second step, the aromaticity of the pyridine ring is restored by the elimination of the leaving group (in this case, a chloride ion). This step is typically fast and irreversible, driving the reaction to completion.

SNAr_Mechanism reactant 6-Chloro-2-methylnicotinonitrile intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + F⁻ (slow) nucleophile F⁻ product This compound intermediate->product - Cl⁻ (fast) leaving_group Cl⁻

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 6-chloro-2-methylnicotinonitrile.

Materials and Equipment
Reagent/MaterialGradeSupplier
6-Chloro-2-methylnicotinonitrile≥98%Commercially Available
Potassium Fluoride (spray-dried)Anhydrous, ≥99%Commercially Available
18-Crown-6≥99%Commercially Available
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium SulfateCommercially Available

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Procedure

Workflow for the Synthesis of this compound

synthesis_workflow A Charge flask with 6-chloro-2-methylnicotinonitrile, KF, and 18-crown-6 B Add anhydrous DMSO A->B C Heat reaction mixture to 120-140 °C under inert atmosphere B->C D Monitor reaction progress by TLC or GC-MS C->D E Cool to room temperature and quench with water D->E F Extract with ethyl acetate E->F G Wash organic layer with brine F->G H Dry over anhydrous Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography (optional) I->J

Caption: A streamlined workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-2-methylnicotinonitrile (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and 18-crown-6 (0.1-0.2 eq).

  • Inert Atmosphere: Purge the flask with a slow stream of nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask via a syringe. The typical concentration is 0.5-1.0 M with respect to the starting material.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).

  • Washing: Combine the organic layers and wash with brine (2 x volume of DMSO) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Safety and Handling

Hazard Analysis:

CompoundHazards
6-Chloro-2-methylnicotinonitrileHarmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1]
Potassium FluorideToxic if swallowed. Causes serious eye damage.
18-Crown-6Toxic if swallowed. Causes skin irritation and serious eye irritation.
Dimethyl Sulfoxide (DMSO)Combustible liquid. May cause skin and eye irritation. Readily absorbed through the skin.
This compoundAssume similar toxicity to the starting material. Handle with care.

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene) at all times.

  • Conduct all manipulations in a well-ventilated fume hood.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Aqueous and organic waste streams should be collected in separate, appropriately labeled containers.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound, a valuable building block for the pharmaceutical and agrochemical industries. The use of a nucleophilic aromatic substitution strategy offers a practical approach with readily available starting materials. By carefully controlling the reaction parameters and adhering to the safety precautions outlined, researchers can successfully synthesize this important intermediate for their drug discovery and development programs.

References

The Strategic Application of 6-Fluoro-2-methylnicotinonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Fluorinated Pyridines in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, bioavailability, lipophilicity, and target-binding affinity.[1][2] Among the various fluorinated heterocycles, substituted pyridines have emerged as "privileged structures" due to their prevalence in a wide array of biologically active compounds, ranging from antimicrobial agents to central nervous system therapeutics.[1]

This guide focuses on a particularly valuable building block: 6-Fluoro-2-methylnicotinonitrile . We will delve into its applications, highlighting its synthetic versatility and providing detailed protocols for its use in the generation of potent and selective bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their discovery programs.

Core Attributes of this compound: A Chemist's Perspective

The utility of this compound in medicinal chemistry stems from the specific arrangement of its functional groups, which imparts a desirable reactivity profile.

  • The Fluorine at C-6: The fluorine atom at the 6-position of the pyridine ring is a key feature. Due to the electron-withdrawing nature of the ring nitrogen and the nitrile group, this position is activated towards nucleophilic aromatic substitution (SNAr) . The fluorine atom, despite being a relatively poor leaving group in other contexts, becomes an excellent leaving group in this electron-deficient system. This allows for the facile introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, providing a direct route to a diverse library of substituted pyridines.

  • The Nitrile Group at C-3: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems. This allows for further elaboration of the molecular scaffold.

  • The Methyl Group at C-2: The methyl group can influence the molecule's conformation and provide a point for potential metabolic oxidation, which can be strategically manipulated in drug design. It also contributes to the overall electronic properties of the pyridine ring.

Application Focus: Synthesis of Pyrrolopyridine Derivatives as Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

A significant application of this compound is in the synthesis of pyrrolopyridine derivatives that act as inhibitors of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase implicated in a variety of pathological conditions, including Alzheimer's disease, type 2 diabetes, and certain cancers.[2][3] Therefore, the development of potent and selective GSK-3 inhibitors is an active area of pharmaceutical research.

The synthesis of these inhibitors often involves a key step where the fluorine atom of this compound is displaced by a suitable amine nucleophile. This is exemplified in the preparation of intermediates for compounds disclosed in patent literature, such as WO2012065522A1.

Experimental Workflow: From Building Block to Bioactive Scaffold

The following diagram illustrates the general workflow for the synthesis of a key pyrrolopyridine intermediate starting from this compound.

workflow start This compound (Starting Material) step1 Nucleophilic Aromatic Substitution (SNAr) with an Amino-ester start->step1 intermediate1 Substituted 2-methylnicotinonitrile step1->intermediate1 step2 Reduction of Nitrile to Amine intermediate1->step2 intermediate2 3-(Aminomethyl)pyridine Derivative step2->intermediate2 step3 Cyclization to form Pyrrolopyridine Core intermediate2->step3 product Pyrrolopyridine Scaffold (GSK-3 Inhibitor Precursor) step3->product

Caption: Synthetic workflow for a pyrrolopyridine scaffold.

Detailed Protocol: Synthesis of a Key Intermediate for Pyrrolopyridine GSK-3 Inhibitors

This protocol details the synthesis of a substituted 2-methylnicotinonitrile, a crucial intermediate in the pathway to pyrrolopyridine-based GSK-3 inhibitors, adapted from procedures described in patent literature.

Reaction: Nucleophilic Aromatic Substitution of this compound with an Amino Ester.

Rationale: This step introduces a key side chain that will ultimately form part of the fused pyrrole ring of the final bioactive compound. The choice of an amino ester allows for the introduction of the necessary nitrogen and carbon atoms in a protected form.

Materials:

  • This compound

  • Appropriate amino ester hydrochloride (e.g., methyl 2-amino-3-methylbutanoate hydrochloride)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amino ester hydrochloride (1.2 eq).

  • Add DIPEA (3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted 2-methylnicotinonitrile.

Data Presentation:

Starting MaterialProductReagents & ConditionsYield (%)
This compoundSubstituted 2-methylnicotinonitrileAmino ester HCl, DIPEA, DMF, 80-100 °CTypically >70%
Mechanistic Insight: The SNAr Pathway

The key transformation in the protocol above is a nucleophilic aromatic substitution reaction. The mechanism proceeds via a Meisenheimer complex intermediate.

Caption: Simplified SNAr mechanism.

The electron-withdrawing nitrile group and the ring nitrogen delocalize the negative charge of the Meisenheimer complex, stabilizing this intermediate and facilitating the subsequent expulsion of the fluoride ion to yield the substituted product.

Concluding Remarks and Future Perspectives

This compound stands out as a versatile and highly valuable building block in medicinal chemistry. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the synthetic utility of the nitrile and methyl groups, provides a robust platform for the synthesis of diverse and complex molecular architectures. The successful application of this intermediate in the development of GSK-3 inhibitors underscores its potential in generating novel therapeutic agents for a range of diseases. As the demand for sophisticated and highly optimized drug candidates continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.

References

The Strategic Utility of 6-Fluoro-2-methylnicotinonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Nicotinonitriles in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this context, 6-Fluoro-2-methylnicotinonitrile has emerged as a highly versatile and valuable pharmaceutical intermediate. Its unique electronic properties, stemming from the electron-withdrawing nature of both the fluorine and nitrile groups on the pyridine ring, render it an ideal substrate for a variety of powerful cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic positioning of the fluoro, methyl, and cyano groups allows for selective functionalization, making it a key building block in the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies.

Core Applications in Pharmaceutical Synthesis

This compound serves as a linchpin in the synthesis of a diverse array of heterocyclic compounds. Its reactivity is primarily centered around the displacement of the fluorine atom via nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions. The most prevalent and impactful applications involve Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the introduction of a wide range of aryl, heteroaryl, amine, and alkynyl moieties at the 6-position of the pyridine ring.

Key Synthetic Transformations
Reaction TypeCoupling PartnerBond FormedTypical Application
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids/EstersC-CSynthesis of biaryl and heteroaryl-pyridine scaffolds for kinase inhibitors.
Buchwald-Hartwig Amination Primary/Secondary AminesC-NIntroduction of diverse amine functionalities to modulate solubility and target engagement.
Sonogashira Coupling Terminal AlkynesC-C (sp2-sp)Creation of rigid linkers and exploration of novel chemical space.

Experimental Protocols

The following protocols are designed to serve as a robust starting point for researchers. It is imperative to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the synthesis of a 6-aryl-2-methylnicotinonitrile derivative, a common core in many kinase inhibitors.

Reaction Scheme:

Suzuki_Miyaura Reactant1 This compound Product 6-Aryl-2-methylnicotinonitrile Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Arylboronic Acid Reactant2->Product Catalyst Pd Catalyst Ligand Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-methylnicotinonitrile.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation to introduce an amine moiety at the 6-position, a crucial step in the synthesis of many biologically active compounds.

Reaction Scheme:

Buchwald_Hartwig Reactant1 This compound Product 6-(Amino)-2-methylnicotinonitrile Reactant1->Product Buchwald-Hartwig Amination Reactant2 Amine (R-NH2) Reactant2->Product Catalyst Pd Catalyst Ligand Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent (e.g., toluene) and stir for 10-15 minutes to form the active catalyst.

  • To this mixture, add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

  • Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices

The selection of reagents and conditions in these cross-coupling reactions is critical for achieving high yields and purity.

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is paramount. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ is often effective, while Buchwald-Hartwig aminations typically require more specialized, bulky, and electron-rich phosphine ligands like Xantphos or BINAP to facilitate the reductive elimination step, which is often rate-limiting.[1]

  • Base: The base plays a crucial role in both reactions. In Suzuki-Miyaura couplings, a carbonate base is generally sufficient to promote transmetalation.[2] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide is often necessary to deprotonate the amine and facilitate its coordination to the palladium center.[1]

  • Solvent: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Aprotic solvents like toluene and dioxane are commonly used. For Suzuki-Miyaura reactions, the addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.

Self-Validating Systems and Quality Control

To ensure the integrity of the synthesis, a robust quality control system should be in place.

  • In-Process Controls: Regular monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any byproducts.

  • Product Characterization: The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion: A Versatile Building Block for Future Pharmaceuticals

This compound represents a powerful and versatile building block for the synthesis of complex pharmaceutical agents. Its well-defined reactivity in key cross-coupling reactions allows for the systematic and modular construction of diverse molecular libraries for drug discovery. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable intermediate in the pursuit of novel therapeutics. As the demand for highly specific and potent small molecule drugs continues to grow, the strategic application of intermediates like this compound will undoubtedly play an increasingly important role in the future of medicine.

References

Application Notes and Protocols for Nucleophilic Substitution on 6-Fluoro-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 6-Fluoro-2-methylnicotinonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups. The electron-withdrawing nitrile group and the activating effect of the pyridine nitrogen render the C6 position highly susceptible to nucleophilic attack, making the fluorine atom an excellent leaving group. This document details the underlying mechanistic principles, provides detailed protocols for substitution with various nucleophiles, and presents data in a clear, comparative format to facilitate experimental design and execution.

Introduction: The Chemical Logic of Reactivity

This compound is an activated heterocyclic system primed for nucleophilic aromatic substitution. The reactivity of the C6 position is dictated by a confluence of electronic factors inherent to the pyridine ring and its substituents.

  • Pyridine Ring Activation: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions. This inherent electron deficiency makes these positions electrophilic and susceptible to attack by nucleophiles.[1]

  • Role of the Nitrile Group: The cyano (-C≡N) group at the C3 position is a strong electron-withdrawing group. Through resonance and inductive effects, it further depletes electron density from the pyridine ring, significantly enhancing the electrophilicity of the C6 position. This activation is crucial for facilitating the addition of a nucleophile, which is typically the rate-determining step in an SNAr reaction.[2]

  • Fluorine as a Leaving Group: In the context of SNAr, fluorine is an excellent leaving group. Its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. While the C-F bond is strong, its cleavage is not the rate-determining step of the reaction. The rate is primarily governed by the initial nucleophilic attack and the formation of the resonance-stabilized intermediate, known as the Meisenheimer complex.[1][3]

The convergence of these features makes this compound a valuable synthon for the introduction of a wide array of functionalities at the C6 position, enabling the synthesis of diverse molecular scaffolds.

Reaction Schematics and Workflow

The general transformation involves the displacement of the fluoride at the C6 position by a nucleophile. This process is typically mediated by a base in a suitable solvent.

Figure 1: General scheme for nucleophilic substitution on this compound.

A typical experimental workflow for these reactions is outlined below. This workflow emphasizes the key stages from reaction setup to product isolation and purification.

Figure 2: A typical experimental workflow for SNAr reactions.

Protocols for Nucleophilic Substitution

The following protocols are generalized based on established procedures for similar 6-halopyridine systems.[4] Researchers should optimize these conditions for their specific nucleophile and scale.

Reactions with Oxygen Nucleophiles (Alcohols/Phenols)

The reaction with alcohols or phenols typically requires a strong base to generate the corresponding alkoxide or phenoxide, which is a potent nucleophile.

Protocol 3.1.1: General Procedure for O-Arylation/Alkylation

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or Phenol (1.1 - 1.5 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or Potassium tert-butoxide (KOtBu, 1.5 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)

  • Procedure:

    • To a stirred suspension of sodium hydride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of this compound in the same solvent to the reaction mixture.

    • Heat the reaction to a temperature between 60-120 °C. The optimal temperature will depend on the nucleophilicity of the alkoxide/phenoxide.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Nucleophile ClassBaseSolventTypical Temperature (°C)Typical Time (h)
Primary AlcoholsNaH, KOtBuTHF, DMF60 - 1002 - 8
Secondary AlcoholsNaH, KOtBuDMF, DMSO80 - 1204 - 16
PhenolsK₂CO₃, Cs₂CO₃DMF, DMSO80 - 1406 - 24

Table 1: Typical Reaction Conditions for O-Arylation/Alkylation.

Reactions with Nitrogen Nucleophiles (Amines)

Primary and secondary amines can act as nucleophiles to displace the fluoride. These reactions often require elevated temperatures and may or may not require an additional base, as the amine itself can act as a base.

Protocol 3.2.1: General Procedure for N-Arylation

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.2 - 2.0 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA, 2.0 eq) - optional, but often beneficial.

    • Polar aprotic solvent (e.g., DMF, DMSO, NMP) or a high-boiling point alcohol (e.g., n-butanol).

  • Procedure:

    • In a reaction vessel, dissolve this compound in the chosen solvent.

    • Add the amine and the base (if used).

    • Heat the reaction mixture to a temperature between 100-170 °C. For reactions in a sealed tube or microwave reactor, higher temperatures can be achieved.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature.

    • If a solid precipitate forms (e.g., inorganic salts), filter the reaction mixture.

    • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Nucleophile ClassBaseSolventTypical Temperature (°C)Typical Time (h)
Primary Aliphatic AminesK₂CO₃, Et₃NEthanol, DMF80 - 1204 - 12
Secondary Aliphatic AminesK₂CO₃, DIPEADMF, DMSO100 - 1506 - 24
AnilinesK₂CO₃, Cs₂CO₃DMF, NMP120 - 17012 - 48

Table 2: Typical Reaction Conditions for N-Arylation.

Reactions with Sulfur Nucleophiles (Thiols)

Thiols are excellent nucleophiles, and their corresponding thiolates are even more reactive. These reactions are often high-yielding and can proceed under milder conditions compared to their oxygen and nitrogen counterparts.

Protocol 3.3.1: General Procedure for S-Arylation

  • Materials:

    • This compound (1.0 eq)

    • Thiol (1.1 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, 1.5 eq)

    • Polar aprotic solvent (e.g., DMF, acetonitrile)

  • Procedure:

    • To a solution of the thiol in the chosen solvent, add the base and stir for 15-30 minutes at room temperature to generate the thiolate in situ.

    • Add a solution of this compound in the same solvent to the reaction mixture.

    • The reaction is often exothermic and may proceed at room temperature. Gentle heating (40-80 °C) can be applied to drive the reaction to completion.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Nucleophile ClassBaseSolventTypical Temperature (°C)Typical Time (h)
Aliphatic ThiolsK₂CO₃, Et₃NAcetonitrile, DMF25 - 601 - 6
ThiophenolsK₂CO₃, Cs₂CO₃DMF, DMSO25 - 801 - 4

Table 3: Typical Reaction Conditions for S-Arylation.

Alternative Methodologies: Palladium-Catalyzed Cross-Coupling

For the formation of C-N bonds, particularly with less nucleophilic amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination offers a powerful alternative.[5] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.[4]

Figure 3: Buchwald-Hartwig amination of this compound.

Typical Catalytic System:

  • Palladium Precatalyst: Pd₂(dba)₃, Pd(OAc)₂

  • Ligand: A bulky, electron-rich phosphine ligand such as Xantphos, SPhos, or DavePhos.

  • Base: A strong, non-nucleophilic base such as NaOtBu, K₃PO₄, or Cs₂CO₃.

  • Solvent: Anhydrous toluene or dioxane.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions involving sodium hydride require an inert atmosphere and careful quenching, as NaH reacts violently with water to produce flammable hydrogen gas.

  • Many of the solvents used (DMF, DMSO) have high boiling points and can be absorbed through the skin. Handle with care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a diverse range of 6-substituted-2-methylnicotinonitrile derivatives. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this synthon in their synthetic endeavors. The choice of nucleophile, base, solvent, and temperature are critical parameters that must be carefully considered and optimized to achieve the desired transformation efficiently and in high yield.

References

Application Notes and Protocols for the Safe Handling and Storage of 6-Fluoro-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide for research, scientific, and drug development professionals on the safe handling and storage of 6-Fluoro-2-methylnicotinonitrile.

Introduction: this compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its unique arrangement of a fluorine atom, a methyl group, and a nitrile group on the pyridine ring allows for a diverse range of synthetic transformations, making it a valuable intermediate in the development of novel therapeutic agents. However, the presence of the fluorinated nitrile moiety necessitates a rigorous approach to its handling and storage to ensure the safety of laboratory personnel and maintain the compound's integrity. These application notes provide a detailed framework for risk assessment, safe handling protocols, and proper storage conditions based on established laboratory safety principles and data from structurally analogous compounds.

Hazard Identification and Risk Assessment

The primary hazards are associated with its presumed toxicity upon inhalation, ingestion, or skin contact, and its potential to cause skin and eye irritation.[3][4][5]

Table 1: Synthesized Hazard Profile for this compound

Hazard Category GHS Pictogram(s) Signal Word Associated Hazard Statements (H-phrases)
Acute Toxicity Danger / Warning H302: Harmful if swallowed.[3][5] H312: Harmful in contact with skin.[3] H331/H332: Toxic or harmful if inhaled.[3][4]
Skin Irritation Warning H315: Causes skin irritation.[3][4]
Eye Irritation Warning H319: Causes serious eye irritation.[3][4]

| Respiratory Irritation | | Warning | H335: May cause respiratory irritation.[3][4] |

Causality: The nitrile functional group can exhibit toxicity, and fluorinated organic compounds may release hazardous decomposition products.[6] Therefore, a comprehensive risk assessment must precede any handling of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential to minimize exposure.[7] PPE should be considered the last line of defense after engineering and administrative controls have been implemented.[8]

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[2][8] This is the primary control to mitigate the risk of inhaling potentially toxic vapors or dust.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[9]

Personal Protective Equipment (PPE)
  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent choice as they provide superior protection against solvents, oils, and a wide range of chemicals, and are more puncture-resistant than latex.[10][11][12] Always inspect gloves for damage before use and wash hands thoroughly after removal.[13]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[9] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat must be worn to protect against skin contact.[2] Ensure the coat is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.[13]

  • Respiratory Protection: Respiratory protection is generally not required if work is performed within a certified chemical fume hood. If a situation necessitates work outside of a fume hood, a full risk assessment must be conducted by safety personnel to determine the appropriate respirator.

Protocols for Safe Handling

Adherence to standardized protocols is critical for preventing accidents and ensuring experimental reproducibility.

Protocol 3.1: General Handling and Use
  • Pre-Handling Review: Before starting work, review this guide and the synthesized hazard information. Ensure the location of all safety equipment, such as the eyewash station, safety shower, and spill kit, is known.[8]

  • Work Area Preparation: Conduct all work within a chemical fume hood.[2] Keep the sash at the lowest practical height. Ensure the work area is clean and uncluttered.[13]

  • Chemical Transfer: Use designated spatulas or powder funnels for transferring the solid compound. Avoid creating dust. If making a solution, add the solid to the solvent slowly.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[13]

  • Post-Handling: After use, ensure the container is tightly sealed. Clean the work area thoroughly. Wash hands and any exposed skin immediately after handling, even if gloves were worn.[2][13]

Protocol 3.2: Emergency and Spill Response

Accidents can happen, and a clear, rehearsed response plan is essential.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, provide oxygen. Call for immediate medical assistance.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled, sealable waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's emergency response team or safety officer.

Safe Storage Procedures

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.[9]

  • Storage Location: Store the compound in a cool, dry, and well-ventilated area designated for chemical storage.[9][14] Keep it away from direct sunlight and sources of heat or ignition.

  • Container Integrity: Keep the container tightly closed to prevent moisture ingress and contamination.[14][15] Use the original manufacturer's container whenever possible.

  • Chemical Segregation: Storage with incompatible materials must be strictly avoided to prevent dangerous reactions.[8] Store this compound separately from:

    • Strong oxidizing agents

    • Strong acids

    • Strong bases[15]

Causality: Segregation prevents accidental mixing that could lead to exothermic reactions, gas evolution, or fire. Storing incompatible chemicals alphabetically is a common but dangerous practice and should be avoided.[8]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and unused material, must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealable container.[2] Do not mix incompatible waste streams.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (E&S) office. Never pour chemical waste down the drain.[2]

Visual Workflow Summary

The following diagram outlines the complete lifecycle for the safe handling of this compound, from acquisition to disposal.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_disposal Post-Handling Receive Receiving & Inspection Store Secure Storage (Cool, Dry, Segregated) Receive->Store Assess Risk Assessment & PPE Donning Store->Assess Weigh Weighing & Transfer Assess->Weigh Reaction Experimental Use Weigh->Reaction Spill Spill or Exposure Emergency Protocol Weigh->Spill Cleanup Decontamination of Glassware & Surfaces Reaction->Cleanup Reaction->Spill Waste Waste Collection (Labeled Container) Cleanup->Waste Dispose EHS Disposal Waste->Dispose

Caption: Workflow for safe handling of this compound.

References

Application Note: Comprehensive Analytical Characterization of 6-Fluoro-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-2-methylnicotinonitrile is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. As a key building block, its purity and structural integrity are paramount for the successful synthesis of downstream products. This application note provides a comprehensive guide to the analytical techniques essential for the unambiguous characterization of this compound. The protocols herein are designed to serve as robust starting points for researchers, offering detailed methodologies for structural elucidation and purity assessment.

The strategic placement of the fluorine atom, methyl group, and nitrile functionality on the pyridine ring imparts unique physicochemical properties to the molecule, necessitating a multi-faceted analytical approach for a complete characterization. This guide will detail protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and electronic environment.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts, and scalar couplings, which helps to map the proton framework of the molecule.

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule, including quaternary carbons, offering a complete carbon skeleton.

  • ¹⁹F NMR: Directly probes the fluorine atom, providing information about its chemical environment and couplings to nearby protons and carbons. This is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.

Predicted NMR Spectral Data

While experimental spectra for this specific molecule are not widely published, we can predict the expected chemical shifts based on known data for similar fluorinated pyridine structures.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹H (H4)7.8 - 8.2dJ(H4-H5) = ~8
¹H (H5)7.0 - 7.4ddJ(H4-H5) = ~8, J(H5-F6) = ~5
¹H (CH₃)2.5 - 2.7s
¹³C (C2)158 - 162dJ(C2-F6) = ~4
¹³C (C3)110 - 114s
¹³C (C4)140 - 145dJ(C4-F6) = ~15
¹³C (C5)118 - 122dJ(C5-F6) = ~4
¹³C (C6)163 - 167dJ(C6-F6) = ~240
¹³C (CN)116 - 120s
¹³C (CH₃)22 - 25s
¹⁹F (F6)-70 to -90m
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire at 298 K.

      • Pulse sequence: zg30

      • Number of scans: 16

      • Spectral width: 20 ppm

      • Acquisition time: 4 s

      • Relaxation delay: 2 s

    • ¹³C NMR:

      • Acquire at 298 K.

      • Pulse sequence: zgpg30 (proton decoupled)

      • Number of scans: 1024

      • Spectral width: 240 ppm

      • Acquisition time: 1.5 s

      • Relaxation delay: 2 s

    • ¹⁹F NMR:

      • Acquire at 298 K.

      • Pulse sequence: zg30

      • Number of scans: 64

      • Spectral width: 100 ppm

      • Reference: External CFCl₃ at 0 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

    • Integrate the ¹H spectrum and assign the peaks.

    • Assign the peaks in the ¹³C and ¹⁹F spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution MS are valuable.

Rationale for MS Analysis
  • Molecular Weight Confirmation: Provides the molecular weight of the compound, confirming its identity.

  • Elemental Composition: High-resolution mass spectrometry (HRMS) can determine the exact mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula.

  • Fragmentation Analysis: Provides information about the structure of the molecule by analyzing the fragments produced upon ionization.

Expected Mass Spectral Data
  • Molecular Formula: C₇H₅FN₂

  • Exact Mass: 136.0437

  • Expected Fragmentation Pattern: Loss of HCN, CH₃, and F are plausible fragmentation pathways.

Experimental Protocol: GC-MS (Electron Ionization)
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • Prepare a dilution to 10-100 µg/mL for injection.

  • Instrumentation:

    • Gas Chromatograph:

      • Injector: Split/splitless, 250 °C, split ratio 50:1.

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.[1]

    • Mass Spectrometer (Quadrupole):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: m/z 40-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum of the peak.

    • Identify the molecular ion peak (M⁺) and major fragment ions.

    • Compare the obtained spectrum with a library database if available.

Chromatographic Techniques: HPLC and GC

Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in mixtures.

Rationale for Chromatographic Analysis
  • Purity Assessment: Determines the percentage purity of the compound by separating it from any impurities.

  • Quantification: Allows for the accurate measurement of the concentration of the compound in a sample.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[2][3]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity based on the area percentage of the main peak.

Experimental Protocol: Gas Chromatography (GC-FID)

For purity analysis of this volatile compound, GC with a Flame Ionization Detector (FID) is a suitable alternative to GC-MS.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution in a volatile organic solvent (e.g., acetone, ethyl acetate).

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with an FID detector.

    • Injector: Split/splitless, 250 °C, split ratio 50:1.

    • Column: A mid-polarity column such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium or Nitrogen at 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the purity by calculating the area percent of the main peak.

Vibrational Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Rationale for FTIR Analysis
  • Functional Group Identification: Confirms the presence of key functional groups such as the nitrile (C≡N), C-F bond, and the aromatic pyridine ring.

Expected FTIR Absorptions
Functional Group Expected Wavenumber (cm⁻¹)
C≡N stretch2220 - 2240
C=C, C=N stretch (aromatic)1550 - 1650
C-F stretch1200 - 1300
C-H stretch (aromatic)3000 - 3100
C-H stretch (methyl)2850 - 3000
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow Visualization

Analytical Workflow for this compound cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS MS MS->Structure Confirmation FTIR FTIR Functional Groups Functional Groups FTIR->Functional Groups HPLC HPLC Purity Data Purity Data HPLC->Purity Data GC GC GC->Purity Data Sample Sample Sample->NMR ¹H, ¹³C, ¹⁹F Sample->MS EI, HRMS Sample->FTIR ATR Sample->HPLC UV Detection Sample->GC FID/MS

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, chromatography, and FTIR, researchers can confidently verify the structure, confirm the purity, and quantify this important chemical intermediate. The provided protocols serve as a validated starting point for method development and routine quality control in any laboratory setting.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Fluoro-2-methylnicotinonitrile in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Fluoro-2-methylnicotinonitrile is a pivotal building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitrile moiety on a pyridine scaffold, imparts desirable physicochemical properties to parent molecules, including enhanced metabolic stability, improved membrane permeability, and modulated pKa. These attributes make it a sought-after intermediate in the synthesis of a wide array of therapeutic agents, targeting a range of diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this key intermediate, focusing on practical, scalable, and efficient methodologies. We will delve into the mechanistic underpinnings of the most viable synthetic routes, offering detailed, step-by-step protocols to ensure reproducibility and success in a laboratory and pilot-plant setting.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound on a large scale necessitates a strategic selection of a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally conscious. Based on an extensive review of the chemical literature and our in-house expertise, we have identified two primary, highly promising synthetic strategies, alongside a viable three-step alternative.

Primary Synthetic Routes:

  • The Sandmeyer Reaction: A classic and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.

  • Direct C-H Cyanation: A modern, atom-economical approach that directly functionalizes a C-H bond, offering a potentially shorter and more efficient synthesis.

Alternative Synthetic Route:

  • From 6-Fluoro-2-methylnicotinic Acid: A multi-step but robust pathway involving the conversion of a carboxylic acid to the corresponding nitrile.

We will now explore each of these routes in detail, providing the necessary protocols and scientific rationale.

Route 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an amino group into a variety of functionalities, including the desired nitrile.[1][2] This pathway is particularly attractive for large-scale synthesis due to its well-established nature and the relatively low cost of the starting materials.

Mechanistic Rationale

The reaction proceeds through three key stages:

  • Diazotization: The starting material, 2-amino-6-fluoro-2-methylpyridine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Reduction and Radical Formation: The diazonium salt is then introduced to a solution containing a copper(I) cyanide salt. The copper(I) acts as a catalyst, reducing the diazonium salt to an aryl radical with the concomitant loss of nitrogen gas.[1]

  • Cyanide Transfer: The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex formed in the previous step, yielding the final product, this compound, and regenerating the copper(I) catalyst.[3]

Synthetic Workflow Diagram

Sandmeyer_Reaction cluster_0 Step 1: Synthesis of 2-amino-6-fluoro-2-methylpyridine cluster_1 Step 2: Sandmeyer Cyanation 2,6-difluoro-2-methylpyridine 2,6-Difluoro-2-methylpyridine Product_A 2-amino-6-fluoro-2-methylpyridine 2,6-difluoro-2-methylpyridine->Product_A Nucleophilic Aromatic Substitution Ammonia Aqueous Ammonia Ammonia->Product_A Diazonium_Salt Diazonium Salt Intermediate Product_A->Diazonium_Salt NaNO2, HCl Final_Product This compound Diazonium_Salt->Final_Product CuCN

Caption: Workflow for the Sandmeyer synthesis of this compound.

Experimental Protocols

Protocol 1.1: Synthesis of 2-amino-6-fluoro-2-methylpyridine

This protocol is adapted from the synthesis of 2-amino-6-fluoropyridine.[4]

  • Reaction Setup: In a high-pressure reactor, charge 2,6-difluoro-2-methylpyridine (1.0 eq) and a concentrated aqueous solution of ammonia (10-15 eq).

  • Reaction Conditions: Seal the reactor and heat the mixture to 100-120 °C. Maintain this temperature for 12-18 hours, monitoring the reaction progress by HPLC or TLC.

  • Work-up and Isolation: After completion, cool the reactor to room temperature. The product will likely precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-fluoro-2-methylpyridine.

Protocol 1.2: Sandmeyer Cyanation

  • Diazotization: In a well-ventilated fume hood, dissolve 2-amino-6-fluoro-2-methylpyridine (1.0 eq) in a solution of hydrochloric acid (3-4 eq) and water at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.

  • Cyanation: In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the copper cyanide solution, allowing the nitrogen gas to evolve safely.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

ParameterOptimized Value
Diazotization Temperature 0-5 °C
Cyanation Temperature 0-10 °C
Solvent Water, Ethyl Acetate
Typical Yield 70-85%

Route 2: Direct C-H Cyanation Approach

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, offering a more atom-economical and often shorter route to target molecules.[5][6] This approach avoids the pre-functionalization required in classical methods like the Sandmeyer reaction.

Mechanistic Rationale

The direct C-H cyanation of 6-fluoro-2-methylpyridine can be achieved through a one-pot, three-stage process:[5]

  • Pyridine Activation: The nitrogen atom of the pyridine ring is activated by reaction with an electrophilic reagent, such as triflic anhydride (Tf₂O). This activation enhances the electrophilicity of the pyridine ring.

  • Nucleophilic Attack: A cyanide source, typically trimethylsilyl cyanide (TMSCN), then attacks the activated pyridine ring, preferentially at the electron-deficient C3 position.

  • Rearomatization: A base is then added to facilitate the elimination of trifluoromethanesulfinic acid, leading to the formation of the desired this compound and regeneration of the aromatic system.

Synthetic Workflow Diagram

CH_Cyanation Start 6-Fluoro-2-methylpyridine Activated_Intermediate Activated Pyridinium Intermediate Start->Activated_Intermediate Tf2O Cyanated_Intermediate Cyanated Dihydropyridine Intermediate Activated_Intermediate->Cyanated_Intermediate TMSCN Final_Product This compound Cyanated_Intermediate->Final_Product Base (e.g., NMM)

Caption: Workflow for the direct C-H cyanation of 6-fluoro-2-methylpyridine.

Experimental Protocol

Protocol 2.1: One-Pot Direct C-H Cyanation

  • Reaction Setup: To a solution of 6-fluoro-2-methylpyridine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add triflic anhydride (1.2 eq) dropwise at 0 °C.

  • Activation: Stir the reaction mixture at 0 °C for 30-60 minutes.

  • Cyanation: Add trimethylsilyl cyanide (TMSCN) (1.5-2.0 eq) to the reaction mixture and warm to 60-80 °C. Monitor the reaction progress by HPLC or TLC.

  • Rearomatization and Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and add a non-nucleophilic base such as N-methylmorpholine (NMM) (1.5 eq). Stir for an additional 1-2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

ParameterOptimized Value
Activating Agent Triflic Anhydride (Tf₂O)
Cyanide Source Trimethylsilyl Cyanide (TMSCN)
Base N-Methylmorpholine (NMM)
Solvent Dichloromethane or 1,2-Dichloroethane
Temperature 60-80 °C
Typical Yield 60-75%

Route 3: From 6-Fluoro-2-methylnicotinic Acid

This route offers a reliable, albeit longer, alternative to the direct methods. It involves the synthesis of the corresponding nicotinic acid, followed by its conversion to the nitrile.

Synthetic Workflow Diagram

Nicotinic_Acid_Route Start Suitable Precursor Nicotinic_Acid 6-Fluoro-2-methylnicotinic Acid Start->Nicotinic_Acid Oxidation/Hydrolysis Amide 6-Fluoro-2-methylnicotinamide Nicotinic_Acid->Amide Amidation (e.g., SOCl2, NH4OH) Final_Product This compound Amide->Final_Product Dehydration (e.g., P2O5, POCl3)

Caption: Synthetic pathway from 6-Fluoro-2-methylnicotinic Acid.

Experimental Protocols

Protocol 3.1: Synthesis of 6-Fluoro-2-methylnicotinic Acid

The synthesis of 6-Fluoro-2-methylnicotinic acid can be achieved from various starting materials. One potential route involves the oxidation of 6-fluoro-2,3-lutidine.

Protocol 3.2: Conversion of Nicotinic Acid to Nicotinonitrile

  • Amidation: Suspend 6-Fluoro-2-methylnicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) and heat at reflux for 2-3 hours. After cooling, carefully remove the excess SOCl₂ under reduced pressure. To the resulting acid chloride, cautiously add a concentrated aqueous solution of ammonium hydroxide at 0 °C. The amide will precipitate and can be collected by filtration.

  • Dehydration: Mix the dried 6-Fluoro-2-methylnicotinamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). Heat the mixture, and the nitrile will distill off. Alternatively, the reaction can be performed in a high-boiling solvent.

  • Purification: The crude nitrile can be purified by distillation or recrystallization.

ParameterOptimized Value
Amidation Reagents SOCl₂, NH₄OH
Dehydration Reagents P₂O₅, POCl₃
Typical Overall Yield 50-65% (from nicotinic acid)

Conclusion

The large-scale synthesis of this compound is a critical step in the development of numerous modern pharmaceuticals. This guide has outlined three robust synthetic strategies, each with its own set of advantages. The Sandmeyer reaction offers a reliable and well-trodden path, while direct C-H cyanation presents a more modern and potentially more efficient alternative. The route from 6-Fluoro-2-methylnicotinic acid, though longer, provides a solid backup strategy. The choice of the optimal route will depend on factors such as the availability of starting materials, cost considerations, and the specific capabilities of the manufacturing facility. By following the detailed protocols and understanding the underlying chemical principles presented herein, researchers and drug development professionals can confidently and efficiently produce this vital building block on a large scale.

References

The Strategic Utility of 6-Fluoro-2-methylnicotinonitrile in the Synthesis of Fused Pyridine Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the pyridine nucleus remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of chemical transformations have rendered it a privileged scaffold. Within this class of compounds, 6-fluoro-2-methylnicotinonitrile has emerged as a particularly valuable and versatile building block. The strategic placement of a fluorine atom, a methyl group, and a nitrile moiety on the pyridine ring provides a rich chemical handle for the construction of complex, fused heterocyclic systems. This document serves as a comprehensive guide for researchers, outlining the intrinsic reactivity of this compound and providing detailed protocols for its application in the synthesis of medicinally relevant pyrazolopyridines and pyridopyrimidines.

The incorporation of a fluorine atom at the 6-position of the pyridine ring is a key feature that significantly influences its reactivity. Fluorine's high electronegativity renders the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of this building block.[1] This activation, coupled with the directing effects of the ring nitrogen, allows for the facile and regioselective introduction of a variety of nucleophiles. The methyl group at the 2-position, while seemingly a simple alkyl substituent, plays a crucial role in modulating the electronic properties of the ring and can influence the conformational preferences of the final products. The nitrile group at the 3-position is not merely a spectator; it is a versatile functional group that can participate in a wide array of cyclization reactions, serving as a linchpin for the formation of fused heterocyclic rings.

This guide will delve into the practical applications of this compound, providing not only step-by-step protocols but also the underlying chemical principles that govern these transformations. By understanding the interplay of the functional groups within this molecule, researchers can unlock its full potential as a powerful tool in the synthesis of novel chemical entities with diverse biological activities.

Core Reactivity and Mechanistic Considerations

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C6 position. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen atom creates a significant partial positive charge at this carbon, making it an excellent electrophilic site for attack by nucleophiles.

The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings proceeds through a two-step addition-elimination sequence via a Meisenheimer intermediate.[2] However, recent studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism.[3] Regardless of the precise mechanistic pathway, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine activates the ring towards this attack, making it a surprisingly good leaving group in this context.[4]

The presence of the nitrile group ortho to the site of substitution can further influence the reaction by stabilizing the anionic intermediate through resonance and inductive effects. The methyl group at the C2 position can exert a modest electronic donating effect, which might slightly attenuate the reactivity of the C6 position compared to an unsubstituted pyridine, but its steric bulk is minimal and generally does not hinder the approach of nucleophiles.

SNAr_Mechanism reactant This compound intermediate Meisenheimer-like Intermediate reactant->intermediate + Nu:⁻ nucleophile Nu:⁻ product 6-Substituted-2-methylnicotinonitrile intermediate->product - F⁻ leaving_group F⁻

Caption: Generalized workflow for the SNAr reaction of this compound.

Application Note 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridines

Introduction:

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anti-proliferative agents.[5][6] The synthesis of this scaffold can be efficiently achieved from this compound in a two-step, one-pot procedure involving an initial SNAr reaction with hydrazine followed by an intramolecular cyclization.

Workflow:

Pyrazolopyridine_Synthesis start This compound intermediate 6-Hydrazinyl-2-methylnicotinonitrile start->intermediate SɴAr reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent1->intermediate product 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine intermediate->product Heat cyclization Intramolecular Cyclization cyclization->product

Caption: Synthetic workflow for 3-Amino-1H-pyrazolo[3,4-b]pyridines.

Protocol: One-Pot Synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine

Materials:

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound136.1310.01.36 g
Hydrazine Hydrate (~64% soln.)50.0620.0~1.0 mL
Ethanol (EtOH)46.07-20 mL
Water (H₂O)18.02-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.36 g, 10.0 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Carefully add hydrazine hydrate (~1.0 mL, ~20.0 mmol) to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1). The intermediate, 6-hydrazinyl-2-methylnicotinonitrile, should be visible.

  • Continue refluxing for an additional 12-18 hours to facilitate the intramolecular cyclization. The formation of the product can be monitored by the disappearance of the intermediate spot on TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution as a solid. If precipitation is not complete, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL).

  • Dry the solid under vacuum to afford 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine as a crystalline solid.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.8 (s, 1H, NH), 7.5 (d, J=8.0 Hz, 1H, Ar-H), 6.8 (d, J=8.0 Hz, 1H, Ar-H), 5.5 (s, 2H, NH₂), 2.4 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 160.2, 158.5, 140.1, 115.8, 112.3, 98.7, 20.5.

  • MS (ESI): m/z 149.1 [M+H]⁺.

Application Note 2: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidines

Introduction:

Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[7] The synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines can be achieved from this compound via a two-step sequence involving an initial SNAr reaction with an amine, followed by a cyclocondensation reaction with guanidine.

Workflow:

Pyridopyrimidine_Synthesis start This compound intermediate 6-Amino-2-methylnicotinonitrile start->intermediate SɴAr reagent1 Ammonia (NH₃) reagent1->intermediate product 2,4-Diamino-7-methylpyrido[2,3-d]pyrimidine intermediate->product Cyclocondensation reagent2 Guanidine Hydrochloride reagent2->product

Caption: Synthetic workflow for 2,4-Diaminopyrido[2,3-d]pyrimidines.

Protocol: Two-Step Synthesis of 2,4-Diamino-7-methylpyrido[2,3-d]pyrimidine

Step 1: Synthesis of 6-Amino-2-methylnicotinonitrile

Materials:

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound136.1310.01.36 g
Ammonium Hydroxide (28-30% soln.)35.05-20 mL
1,4-Dioxane88.11-10 mL

Procedure:

  • In a sealed tube, combine this compound (1.36 g, 10.0 mmol), 1,4-dioxane (10 mL), and concentrated ammonium hydroxide solution (20 mL).

  • Seal the tube tightly and heat the mixture in an oil bath at 120-130 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 6-amino-2-methylnicotinonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 2,4-Diamino-7-methylpyrido[2,3-d]pyrimidine

Materials:

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Volume/Mass
6-Amino-2-methylnicotinonitrile133.1510.0 (crude)~1.33 g
Guanidine Hydrochloride95.5320.01.91 g
Sodium Ethoxide (NaOEt)68.0520.01.36 g
Ethanol (EtOH)46.07-30 mL

Procedure:

  • To a 100 mL round-bottom flask, add the crude 6-amino-2-methylnicotinonitrile (~1.33 g, ~10.0 mmol), guanidine hydrochloride (1.91 g, 20.0 mmol), and ethanol (30 mL).

  • To this suspension, carefully add sodium ethoxide (1.36 g, 20.0 mmol).

  • Heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 9:1).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • A precipitate will form. Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2,4-diamino-7-methylpyrido[2,3-d]pyrimidine.

Expected Yield: 60-70% over two steps.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (s, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 6.8 (br s, 2H, NH₂), 6.2 (br s, 2H, NH₂), 2.5 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 162.5, 161.0, 158.8, 155.4, 110.2, 105.7, 21.3.

  • MS (ESI): m/z 176.1 [M+H]⁺.

Conclusion

This compound stands out as a highly effective and versatile building block for the synthesis of a diverse array of fused heterocyclic compounds. Its inherent reactivity, primarily driven by the fluorine atom's activation of the pyridine ring towards nucleophilic aromatic substitution, provides a reliable and efficient entry point for molecular elaboration. The subsequent participation of the nitrile group in cyclization reactions allows for the rapid construction of complex and medicinally relevant scaffolds such as pyrazolopyridines and pyridopyrimidines. The protocols detailed herein offer a practical guide for researchers to harness the synthetic potential of this valuable starting material, paving the way for the discovery of new chemical entities with promising applications in drug development and beyond.

References

Application Notes & Protocols: Strategic Derivatization of the Nitrile Moiety in 6-Fluoro-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-2-methylnicotinonitrile is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its substituted pyridine core, coupled with a chemically versatile nitrile group, offers a strategic entry point for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of three principal transformations of the nitrile functionality: hydrolysis to carboxylic acids and amides, reduction to primary amines, and [3+2] cycloaddition to form bioactive tetrazole rings. The protocols herein are designed to be robust and reproducible, providing researchers with the foundational methodology to generate key derivatives for downstream applications in pharmaceutical development. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, high-purity transformations.

Introduction: The Strategic Value of this compound

The this compound scaffold is of significant interest due to the unique electronic properties conferred by the fluorine atom and the synthetic versatility of the nitrile group.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group serves as a linchpin for extensive chemical modification. This document outlines validated protocols for converting this nitrile into three of the most valuable functional groups in medicinal chemistry: carboxylic acids (and their amide precursors), primary amines, and tetrazoles. Each of these derivatives opens up a distinct vector in chemical space for lead optimization and structure-activity relationship (SAR) studies.

Core Derivatization Pathways

The transformation of the nitrile group can be broadly categorized into three strategic pathways, each yielding a key functional group with distinct physicochemical and biological properties.

G cluster_0 cluster_1 cluster_2 start This compound hydrolysis Hydrolysis start->hydrolysis H₂O / H⁺ or OH⁻ reduction Reduction start->reduction [H] cycloaddition [3+2] Cycloaddition start->cycloaddition NaN₃ / Catalyst acid 6-Fluoro-2-methylnicotinic Acid hydrolysis->acid amide 6-Fluoro-2-methylnicotinamide hydrolysis->amide amine (6-Fluoro-2-methylpyridin-3-yl)methanamine reduction->amine tetrazole 5-(6-Fluoro-2-methylpyridin-3-yl)-1H-tetrazole cycloaddition->tetrazole G reagents This compound + NaN₃ |  ZnCl₂ intermediate Imidoyl Azide Intermediate (Proposed) reagents->intermediate Nitrile Activation cyclization Intramolecular Cyclization intermediate->cyclization product 5-(6-Fluoro-2-methylpyridin-3-yl)-1H-tetrazole cyclization->product

References

Application Notes and Protocols for the Synthesis of [¹⁸F]6-Fluoro-2-methylnicotinonitrile for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. [¹⁸F]6-Fluoro-2-methylnicotinonitrile is a promising PET tracer candidate due to the presence of the fluorine-18 radionuclide, which offers an ideal half-life (109.8 minutes) and low positron energy for high-resolution imaging. The nicotinonitrile scaffold is a key feature in many biologically active molecules, making this tracer a valuable tool for a range of research applications.

This document provides a comprehensive guide to the methods for incorporating fluorine-18 into this compound. We will delve into the synthesis of a suitable precursor, detail the radiolabeling process via nucleophilic aromatic substitution, and provide protocols for purification and quality control of the final radiotracer. The methodologies described herein are based on established principles of ¹⁸F-radiochemistry and are designed to be adaptable for automated synthesis platforms.

Rationale for the Synthetic Approach

The incorporation of no-carrier-added [¹⁸F]fluoride into an aromatic ring is most commonly achieved through nucleophilic aromatic substitution (SₙAr).[1][2] This approach is favored for its high efficiency and the high specific activity of the resulting radiotracer. For an SₙAr reaction to proceed efficiently, the aromatic ring must be activated by an electron-withdrawing group, and a suitable leaving group must be present at the site of fluorination.

In the case of this compound, the pyridine nitrogen and the nitrile group act as electron-withdrawing groups, activating the 6-position for nucleophilic attack. Therefore, a precursor molecule with a good leaving group, such as a nitro (-NO₂) or a chloro (-Cl) group, at the 6-position is required. The general synthetic strategy involves the synthesis of such a precursor, followed by the nucleophilic substitution with [¹⁸F]fluoride.

Part 1: Synthesis of the Radiolabeling Precursor

Two viable precursors for the synthesis of [¹⁸F]this compound are 6-Chloro-2-methylnicotinonitrile and 6-Nitro-2-methylnicotinonitrile. The chloro-substituted precursor is often preferred due to its commercial availability and generally milder reaction conditions for the subsequent fluorination.

Protocol 1: Synthesis of 6-Chloro-2-methylnicotinonitrile (if not commercially available)

A potential synthetic route to 6-Chloro-2-methylnicotinonitrile can be adapted from known procedures for the synthesis of substituted chloropyridines. One common method involves the Sandmeyer reaction from an appropriate aminopyridine.

Starting Material: 2-Methyl-6-aminonicotinonitrile

  • Diazotization:

    • Dissolve 2-Methyl-6-aminonicotinonitrile in an aqueous solution of a strong acid (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This will form the diazonium salt in situ.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will be evolved.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a base (e.g., sodium carbonate).

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 6-Chloro-2-methylnicotinonitrile.

Note: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Radiolabeling with Fluorine-18

The radiolabeling of the precursor is achieved via a nucleophilic aromatic substitution reaction using [¹⁸F]fluoride. The following protocol is a representative procedure that can be adapted for automated synthesis modules.

Workflow for ¹⁸F-Labeling of 6-Chloro-2-methylnicotinonitrile

Radiosynthesis_Workflow cluster_0 Step 1: [¹⁸F]Fluoride Trapping and Elution cluster_1 Step 2: Azeotropic Drying cluster_2 Step 3: Radiolabeling Reaction cluster_3 Step 4: Purification and Formulation A Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O B Trap [¹⁸F]F⁻ on Anion Exchange Cartridge (e.g., QMA) A->B C Elute [¹⁸F]F⁻ with K₂CO₃/Kryptofix 2.2.2 Solution B->C D Add Acetonitrile C->D E Heat under Nitrogen Stream to Remove Water D->E F Repeat Azeotropic Drying E->F G Add Precursor (6-Chloro-2-methylnicotinonitrile) in DMSO F->G H Heat Reaction Mixture (e.g., 120-150 °C) G->H I Reaction Time (e.g., 10-20 min) H->I J Quench Reaction and Dilute I->J K Purify via HPLC or SPE J->K L Formulate in Sterile Saline for Injection K->L

Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.

Protocol 2: Automated Synthesis of [¹⁸F]this compound

This protocol is designed for a commercial automated synthesis module.

  • [¹⁸F]Fluoride Trapping and Elution:

    • Transfer the cyclotron-produced aqueous [¹⁸F]fluoride solution to the synthesis module.

    • Trap the [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Azeotropic Drying:

    • Add anhydrous acetonitrile to the reaction vessel.

    • Heat the vessel under a stream of nitrogen or under vacuum to evaporate the water. This step is critical for activating the [¹⁸F]fluoride.

    • Repeat the addition and evaporation of acetonitrile to ensure the reaction mixture is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the precursor, 6-Chloro-2-methylnicotinonitrile (typically 1-5 mg), in a small volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Seal the reaction vessel and heat to 120-150 °C for 10-20 minutes. The optimal temperature and time should be determined empirically.[3]

  • Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Quench the reaction by adding a suitable solvent, typically the mobile phase for HPLC purification or a loading solution for SPE.

    • The crude reaction mixture can be purified by either semi-preparative High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE).

    • HPLC Purification:

      • Inject the crude mixture onto a semi-preparative reversed-phase C18 HPLC column.

      • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water or an appropriate buffer).

      • Collect the fraction corresponding to the [¹⁸F]this compound peak, identified by a radiodetector.

    • SPE Purification:

      • Dilute the reaction mixture with water and pass it through a series of SPE cartridges (e.g., a C18 cartridge to trap the product and other cartridges to remove unreacted [¹⁸F]fluoride and other impurities).[4]

      • Wash the C18 cartridge with water to remove polar impurities.

      • Elute the final product from the C18 cartridge with a small volume of ethanol or another suitable organic solvent.

  • Formulation:

    • Remove the organic solvent from the purified product fraction under a stream of nitrogen or under vacuum.

    • Reconstitute the final product in a sterile, injectable solution (e.g., physiological saline with a small percentage of ethanol for solubility).

    • Pass the final solution through a sterile 0.22 µm filter into a sterile vial.

Part 3: Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiotracer for PET imaging.

Table 1: Quality Control Specifications for [¹⁸F]this compound
ParameterSpecificationMethod
Identity Retention time of the radioactive peak matches that of the non-radioactive standard.Analytical HPLC
Radiochemical Purity ≥ 95%Analytical HPLC, Radio-TLC
Radionuclidic Purity ≥ 99.5% [¹⁸F]Gamma-ray spectroscopy
pH 4.5 - 7.5pH meter or pH paper
Chemical Purity Amount of non-radioactive this compound and precursor should be minimal.Analytical HPLC with UV detection
Residual Solvents Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm, DMSO < 5000 ppm)Gas Chromatography (GC)
Kryptofix 2.2.2 < 50 µg/mLSpot test or TLC
Bacterial Endotoxins < 175 EU/V (V = max. recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Sterility SterileSterility testing (e.g., direct inoculation or membrane filtration)

Part 4: Data and Expected Results

Table 2: Representative Radiosynthesis Parameters and Expected Outcomes
ParameterValue
Precursor 6-Chloro-2-methylnicotinonitrile
Precursor Amount 2-5 mg
Reaction Solvent Anhydrous DMSO (0.5 - 1.0 mL)
Reaction Temperature 140 °C
Reaction Time 15 minutes
Expected Radiochemical Yield (decay-corrected) 30 - 50%
Expected Radiochemical Purity > 95%
Expected Specific Activity > 37 GBq/µmol (> 1 Ci/µmol)
Total Synthesis Time 45 - 60 minutes

Discussion of Key Experimental Choices

  • Choice of Precursor: While both nitro and chloro precursors can be used, the chloro precursor is often preferred due to its typically higher reactivity and the often simpler purification of the final product. The nitro group can sometimes lead to side reactions under the harsh conditions of radiolabeling.

  • Solvent: High-boiling, polar aprotic solvents like DMSO and DMF are essential to dissolve the precursor and the [¹⁸F]fluoride-K₂₂₂ complex and to facilitate the high temperatures required for the SₙAr reaction.[5]

  • Temperature and Time: The reaction temperature and time are critical parameters that need to be optimized. Insufficient temperature or time will result in low radiochemical yield, while excessive heat or time can lead to degradation of the precursor and product.

  • Purification Method: HPLC purification generally provides higher purity but can be more time-consuming and may lead to some loss of radioactivity. SPE purification is faster and can be more amenable to automation but may require more careful optimization to ensure adequate removal of impurities.[4][6]

Visualizing the Chemical Transformation

Caption: Reaction scheme for the synthesis of [¹⁸F]this compound.

Conclusion

The synthesis of [¹⁸F]this compound is a feasible process that can be achieved with good radiochemical yield and purity through nucleophilic aromatic substitution on a suitable precursor. The protocols and guidelines presented in this document provide a solid foundation for researchers to establish the production of this valuable PET tracer. As with any radiochemical synthesis, optimization of the reaction and purification conditions for the specific setup and equipment is highly recommended to ensure robust and reproducible production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Fluoro-2-methylnicotinonitrile. This resource is designed for researchers, chemists, and process development scientists to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.

The primary and most established method for the synthesis of this compound is the Balz-Schiemann reaction . This reaction transforms the readily available starting material, 6-amino-2-methylnicotinonitrile, into the desired fluorinated product via a diazonium salt intermediate. While effective, this multi-step process requires careful control of reaction conditions to achieve high yields and minimize the formation of impurities.[1][2]

This guide will provide a detailed, step-by-step representative protocol, followed by a comprehensive troubleshooting section in a question-and-answer format to directly address potential issues.

Representative Experimental Protocol: Balz-Schiemann Reaction

This protocol is a representative procedure for the synthesis of this compound from 6-amino-2-methylnicotinonitrile. Optimal conditions may vary depending on the scale and specific laboratory setup.

Step 1: Diazotization of 6-amino-2-methylnicotinonitrile
  • To a cooled (0-5 °C) solution of fluoroboric acid (HBF₄, 48 wt. % in H₂O, 4.0 equiv.), add 6-amino-2-methylnicotinonitrile (1.0 equiv.) portion-wise while maintaining the internal temperature below 5 °C.

  • Stir the resulting slurry at 0-5 °C for 30 minutes to ensure complete salt formation.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the slurry of the amine salt, ensuring the temperature does not exceed 5 °C. Vigorous stirring is crucial during this addition to ensure efficient mixing and heat dissipation.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The formation of the diazonium tetrafluoroborate salt is typically observed as a precipitate.

  • Isolate the diazonium salt by filtration and wash it with cold diethyl ether to remove any residual acid. Dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care. It is often recommended to proceed to the next step with the moist salt.

Step 2: Thermal Decomposition of the Diazonium Salt
  • In a flask equipped with a reflux condenser and a gas outlet, place the dried or moist diazonium tetrafluoroborate salt.

  • Heat the salt gently and gradually under an inert atmosphere. The decomposition is often carried out in a high-boiling point, inert solvent such as xylene or dichlorobenzene to ensure even heat distribution and to moderate the reaction rate. Solid-state decomposition can also be performed but requires careful temperature control to prevent runaway reactions.[3]

  • The decomposition is typically performed at temperatures ranging from 100-140 °C and is accompanied by the evolution of nitrogen gas and boron trifluoride.

  • Monitor the reaction by observing the cessation of gas evolution. The reaction time can vary from 1 to 5 hours.

Step 3: Work-up and Purification
  • After the decomposition is complete, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by steam distillation or extraction. For extraction, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Troubleshooting Guide (Q&A Format)

Diazotization Step

Q1: My 6-amino-2-methylnicotinonitrile starting material is not fully dissolving in the fluoroboric acid. What should I do?

A1: It is normal for the amine to form a salt with fluoroboric acid, which may have limited solubility, resulting in a slurry. The key is to ensure the amine is finely powdered and added slowly to the cold acid with vigorous stirring. This maximizes the surface area for the reaction to occur. As long as the mixture is a well-stirred slurry, the diazotization should proceed effectively.

Q2: During the addition of sodium nitrite, the temperature of my reaction is rising above 5 °C. Is this a problem?

A2: Yes, this is a significant concern. The diazotization reaction is exothermic, and diazonium salts are thermally unstable.[4] Allowing the temperature to rise can lead to premature decomposition of the diazonium salt, resulting in the formation of byproducts such as 6-hydroxy-2-methylnicotinonitrile and other impurities, which will lower the yield of the desired product. To mitigate this, ensure your cooling bath is efficient, add the sodium nitrite solution very slowly (dropwise), and maintain vigorous stirring.

Q3: I am observing a brown or reddish color in my reaction mixture after adding sodium nitrite. What does this indicate?

A3: The formation of a colored solution can indicate the presence of side reactions, such as the formation of azo compounds from the coupling of the diazonium salt with unreacted amine. This is more likely to occur if the addition of sodium nitrite is too fast or if there is localized "hot spotting" due to inefficient stirring. Maintaining a low temperature and ensuring a slight excess of the acid can help suppress these side reactions.

Isolation of the Diazonium Salt

Q4: I am concerned about the explosive nature of the dry diazonium salt. Can I proceed to the next step without fully drying it?

A4: Absolutely. In fact, it is highly recommended for safety reasons. The presence of a small amount of the washing solvent (like diethyl ether) can help to stabilize the salt. However, be aware that excess solvent will need to be removed during the initial heating phase of the decomposition step. It is a trade-off between safety and the need for a completely dry starting material for the next step. If proceeding with a moist salt, ensure the heating in the next step is very gradual to allow for the safe evaporation of the residual solvent.

Thermal Decomposition Step

Q5: My yield of this compound is very low after the thermal decomposition. What are the likely causes?

A5: Low yield in this step can be attributed to several factors:

  • Incomplete Decomposition: The decomposition temperature may have been too low, or the reaction time too short. Monitor the reaction for the cessation of gas evolution.

  • Side Reactions: If the decomposition is too rapid or occurs at too high a temperature, it can lead to the formation of polymeric materials or other degradation products. The use of a high-boiling inert solvent can help to moderate the reaction temperature.

  • Hydrolysis: If there is residual water in the diazonium salt, the intermediate aryl cation can react with it to form 6-hydroxy-2-methylnicotinonitrile.

  • Alternative Nucleophilic Attack: The tetrafluoroborate anion is the intended source of fluoride. However, if other nucleophiles are present, they can compete. For instance, if a solvent like dimethylformamide (DMF) is used, it can lead to the formation of byproducts. It is best to use non-coordinating, high-boiling solvents like dichlorobenzene or to perform the decomposition neat (with caution).

Q6: The decomposition reaction seems to be very vigorous and difficult to control. How can I manage this?

A6: Vigorous decomposition is a known hazard of the Balz-Schiemann reaction.[5] To control it:

  • Use a High-Boiling Solvent: As mentioned, solvents like xylene or dichlorobenzene can help to dissipate heat and maintain a more consistent temperature.

  • Gradual Heating: Increase the temperature slowly to the decomposition point.

  • Perform the Reaction in Portions: For larger scale reactions, consider adding the diazonium salt in portions to the hot solvent.

  • Modern Alternatives: Consider photochemical decomposition, which can often be carried out at lower temperatures, providing better control.[3]

Work-up and Purification

Q7: After the work-up, my crude product is a dark, oily residue. How can I effectively purify it?

A7: A dark, oily crude product is common and suggests the presence of polymeric byproducts and other colored impurities.

  • Steam Distillation: If the product is volatile enough, steam distillation can be an effective first-pass purification method to separate it from non-volatile tars.

  • Column Chromatography: This is the most common and effective method for purifying the product. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective. The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture.

  • Recrystallization: If a solid can be obtained after initial purification, recrystallization from a suitable solvent (e.g., ethanol/water, hexane/ethyl acetate) can provide a highly pure product.

Q8: What are the common impurities I should look for during the purification process?

A8: Besides unreacted starting material, the main impurities to be aware of are:

  • 6-hydroxy-2-methylnicotinonitrile: Formed from the reaction of the diazonium salt with water.

  • 6-chloro- or 6-bromo-2-methylnicotinonitrile: If chloride or bromide ions are present from the acid used in diazotization (if not HBF₄).

  • Azo compounds: Formed by the coupling of the diazonium salt with the starting amine.

  • Polymeric materials: From uncontrolled decomposition.

The choice of purification method should be guided by the nature of these impurities. For example, the phenolic byproduct can often be removed by a basic wash during the extraction.

Frequently Asked Questions (FAQs)

Q: What is the typical yield I can expect for this reaction?

A: The yield for the Balz-Schiemann reaction can be highly variable, ranging from moderate to good. With careful control of the reaction conditions, particularly temperature, and efficient purification, yields in the range of 50-70% are achievable.

Q: Are there any modern alternatives to the traditional Balz-Schiemann reaction that might give better yields?

A: Yes, several modifications have been developed. These include:

  • Using different counter-ions: Hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes provide better yields than tetrafluoroborates.[2]

  • Photochemical decomposition: As mentioned, this can allow for lower reaction temperatures and better control.

  • In-situ diazotization and fluorination: Some methods avoid the isolation of the diazonium salt by generating it in the presence of a fluoride source, which can improve safety and efficiency.

Q: How can I confirm the identity and purity of my final product?

A: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., the nitrile group).

Q: What are the key safety precautions I should take when performing this synthesis?

A:

  • Diazonium Salts: These are potentially explosive, especially when dry. Handle with care, use appropriate personal protective equipment (PPE), and work behind a blast shield.

  • Fluoroboric Acid: This is a corrosive acid. Handle in a fume hood with appropriate gloves and eye protection.

  • Thermal Decomposition: This step can be highly exothermic and release toxic gases (BF₃). It must be performed in a well-ventilated fume hood with careful temperature control.

Data Presentation

Table 1: Comparison of Reaction Parameters and Potential Outcomes

ParameterCondition 1 (Sub-optimal)Condition 2 (Optimized)Rationale for Optimization
Diazotization Temperature 10-15 °C0-5 °CMinimizes premature decomposition of the diazonium salt and reduces side reactions.
NaNO₂ Addition Rate Rapid (1-2 minutes)Slow, dropwise (>30 minutes)Prevents temperature spikes and localized high concentrations of nitrous acid, reducing byproduct formation.
Decomposition Method Neat, rapid heatingIn high-boiling solvent (e.g., dichlorobenzene), gradual heatingProvides better temperature control, prevents runaway reactions, and can improve yield by minimizing charring.
Work-up Direct extractionBasic wash (e.g., NaHCO₃) followed by extractionNeutralizes residual acid and can remove phenolic byproducts.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Thermal Decomposition cluster_2 Step 3: Work-up & Purification start 6-amino-2-methylnicotinonitrile diazotization Dissolve in HBF₄ at 0-5 °C start->diazotization na_no2 Add NaNO₂ solution dropwise at <5 °C diazotization->na_no2 stir Stir for 1-2 hours at 0-5 °C na_no2->stir filter Filter and wash diazonium salt stir->filter decompose Heat diazonium salt (neat or in solvent) to 100-140 °C filter->decompose Diazonium Tetrafluoroborate Salt monitor Monitor gas evolution decompose->monitor workup Cool, extract with organic solvent, wash with NaHCO₃ monitor->workup Crude Product dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_0 Diazotization Issues cluster_1 Decomposition Issues cluster_2 Purification Issues start Low Yield of Final Product temp_high Temperature > 5 °C? start->temp_high decomp_temp Decomposition Temp/Time Incorrect? start->decomp_temp column_overload Column Overloaded? start->column_overload stir_poor Inefficient Stirring? temp_high->stir_poor sol_temp Improve cooling, slow addition temp_high->sol_temp reagent_quality Reagent Purity? water_present Water in Diazonium Salt? decomp_temp->water_present sol_decomp Optimize temp/time, use solvent decomp_temp->sol_decomp runaway Runaway Reaction? water_present->runaway wrong_eluent Incorrect Eluent System? column_overload->wrong_eluent sol_purify Optimize chromatography conditions column_overload->sol_purify product_loss Product Loss During Work-up? wrong_eluent->product_loss

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 6-Fluoro-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Fluoro-2-methylnicotinonitrile. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its synthesis.

Introduction to Synthetic Challenges

The synthesis of this compound, while achievable through several routes, is often accompanied by the formation of specific impurities that can complicate purification and impact downstream applications. The two most prevalent synthetic strategies are:

  • Halogen Exchange (Halex) Reaction: Typically involving the substitution of a chlorine atom from 6-chloro-2-methylnicotinonitrile with fluoride, often using potassium fluoride (KF).

  • Balz-Schiemann Reaction (or similar diazonium salt chemistry): Starting from 6-amino-2-methylnicotinonitrile, which is converted to a diazonium salt and subsequently decomposed in the presence of a fluoride source.

Each pathway has a unique impurity profile. Understanding the origin of these side products is the first step toward mitigating their formation and achieving high product purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Part 1: Halogen Exchange (Halex) Route

The Halex reaction is a powerful tool for introducing fluorine into aromatic systems. However, the reaction conditions, particularly temperature and solvent choice, are critical for success.

Q1: My reaction seems to have stalled, and I have a significant amount of unreacted 6-chloro-2-methylnicotinonitrile remaining. What could be the cause?

A1: Incomplete conversion is a frequent issue in solid-liquid phase transfer reactions like the Halex process. The primary causes are:

  • Ineffective Fluoride Source: Potassium fluoride must be anhydrous and of a very fine particle size to maximize its reactive surface area. Clumping of KF will significantly reduce its efficacy. Consider spray-dried KF for higher reactivity.

  • Presence of Water: Trace amounts of water can hydrate the potassium fluoride, rendering it less nucleophilic. Ensure all reagents and solvents are scrupulously dried.

  • Insufficient Temperature: Halex reactions on electron-rich rings like pyridine often require high temperatures (150-250 °C) to proceed at a reasonable rate.

  • Poor Catalyst Activity: If using a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether), ensure it is stable at the reaction temperature and used at the correct loading.

Troubleshooting Steps:

  • Dry the KF under a high vacuum at >150 °C for several hours before use.

  • Use anhydrous, high-boiling point aprotic polar solvents like sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF).

  • Gradually increase the reaction temperature, monitoring for the appearance of product and any new impurities by in-process control (e.g., GC-MS or LC-MS).

Q2: I've successfully replaced the chlorine, but my crude product is contaminated with a new, unexpected impurity. LC-MS suggests it has a mass corresponding to the addition of a dimethylamino group. What is this and how can I avoid it?

A2: This is a classic side product when using DMF or dimethylacetamide (DMAc) as a solvent at high temperatures. These solvents can degrade to generate dimethylamine, which then acts as a nucleophile.

  • Mechanism of Formation: The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). Dimethylamine, formed from solvent degradation, can displace the newly introduced fluorine atom, leading to the formation of 6-(dimethylamino)-2-methylnicotinonitrile. This side product can be difficult to remove due to its similar polarity to the desired product.

Mitigation Strategies:

  • Use a More Stable Solvent: Sulfolane is an excellent, highly polar, and thermally stable alternative to amide solvents for Halex reactions.

  • Lower the Reaction Temperature: If possible, use a more reactive fluoride source (e.g., CsF) or a highly effective phase-transfer catalyst to enable the reaction to proceed at a lower temperature where solvent degradation is less pronounced.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material has been consumed to a satisfactory level.

Q3: My final product shows signs of hydrolysis. I'm seeing impurities corresponding to 6-fluoro-2-methylnicotinamide or 6-fluoro-2-methylnicotinic acid. How can I prevent this?

A3: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be encountered during the reaction or work-up.

Preventative Measures:

  • Anhydrous Reaction Conditions: As mentioned, ensure all reagents and the reaction setup are free from moisture.

  • Neutral Work-up: During the work-up, avoid strongly acidic or basic aqueous washes if possible. If an aqueous wash is necessary, use a neutral brine solution and minimize contact time.

  • Temperature Control During Work-up: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.

Part 2: Balz-Schiemann Type Route

This route involves the diazotization of 6-amino-2-methylnicotinonitrile followed by fluorination. The diazonium salt intermediate is highly reactive and can be the source of several side products.

Q4: My yield is very low, and I have isolated several byproducts, including 6-chloro-2-methylnicotinonitrile and 6-hydroxy-2-methylnicotinonitrile. What is happening?

A4: This pattern of impurities points to issues with the stability and subsequent reaction of the diazonium salt intermediate. The diazonium salt is a potent electrophile and can react with any nucleophile present in the medium.

  • Formation of Side Products:

    • 6-Chloro-2-methylnicotinonitrile: If the diazotization is performed using sodium nitrite and hydrochloric acid, the chloride ion can compete with fluoride as a nucleophile in a Sandmeyer-type reaction.[1]

    • 6-Hydroxy-2-methylnicotinonitrile: The diazonium salt can react with water, which is present in the aqueous acid used for diazotization, to form the corresponding phenol.[2]

    • Unreacted Starting Material: Incomplete diazotization will leave 6-amino-2-methylnicotinonitrile in the reaction mixture.

Troubleshooting and Optimization:

  • Use a Non-Nucleophilic Acid: Employ fluoroboric acid (HBF₄) for the diazotization. This forms the diazonium tetrafluoroborate salt. Upon heating, the tetrafluoroborate anion (BF₄⁻) serves as the fluoride source, minimizing competition from other nucleophiles. This is the classic Balz-Schiemann reaction.[3]

  • Anhydrous Conditions: For some substrates, non-aqueous diazotization using an organic nitrite (e.g., tert-butyl nitrite) in an organic solvent can improve outcomes by minimizing water-related side products.

  • Temperature Control: Keep the diazotization reaction cold (typically 0-5 °C) to ensure the stability of the diazonium salt before the fluorination step.

Q5: I am observing a colored impurity in my crude product, and I suspect it might be an azo compound. How is this formed and how can I prevent it?

A5: Azo compounds are formed when the electrophilic diazonium salt couples with the electron-rich starting amine (6-amino-2-methylnicotinonitrile).

  • Mechanism of Azo Coupling: This is a common side reaction if the local concentration of the diazonium salt is high in the presence of unreacted amine.

Prevention:

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and sub-surface to the acidic solution of the amine. This ensures that the nitrite reacts quickly to form the diazonium salt, which is then dispersed in the reaction medium, minimizing its local concentration and the chance of coupling.

  • Ensure Complete Diazotization: Use a slight excess of the diazotizing agent and test for the complete consumption of the starting amine (e.g., with starch-iodide paper to detect excess nitrous acid) before proceeding to the fluorination step.

Summary of Potential Side Products and Analytical Signatures

Synthetic Route Common Side Product Chemical Structure Typical Analytical Signature (Relative to Product)
Halex Unreacted Starting Material6-chloro-2-methylnicotinonitrileHigher retention time in RPLC; M+2 isotope pattern for Cl
Solvent Adduct6-(dimethylamino)-2-methylnicotinonitrileHigher mass, dependent on solvent used
Hydrolysis Product6-fluoro-2-methylnicotinamideHigher mass (+18 amu), more polar
Balz-Schiemann Unreacted Starting Material6-amino-2-methylnicotinonitrileLower retention time in RPLC, more polar
Chloro-Substituted6-chloro-2-methylnicotinonitrileHigher mass, M+2 isotope pattern for Cl
Hydroxy-Substituted6-hydroxy-2-methylnicotinonitrileHigher polarity, potential for different UV spectrum
Azo DimerBis(2-methyl-3-cyanopyridin-6-yl)diazeneSignificantly higher mass, often colored

Visualizing Reaction Pathways

To better understand the formation of the desired product and key side products, the following reaction pathway diagrams are provided.

Halex Reaction Pathway

Halex_Pathway cluster_main Main Reaction cluster_side Side Reactions SM 6-Chloro-2-methylnicotinonitrile P This compound SM->P KF, High Temp. SP1 6-(dimethylamino)-2-methylnicotinonitrile P->SP1 Dimethylamine (from DMF/DMAc) SP2 6-Fluoro-2-methylnicotinamide P->SP2 H₂O (Hydrolysis)

Caption: Halex synthesis pathway and common side reactions.

Balz-Schiemann Reaction Pathway

Balz_Schiemann_Pathway cluster_main Main Reaction cluster_side Side Reactions Start 6-Amino-2-methylnicotinonitrile Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HBF₄ Product This compound Diazonium->Product Heat (Δ) Side_Cl 6-Chloro Product Diazonium->Side_Cl Cl⁻ Side_OH 6-Hydroxy Product Diazonium->Side_OH H₂O Side_Azo Azo Dimer Diazonium->Side_Azo + Starting Amine

Caption: Balz-Schiemann pathway and competing side reactions.

Experimental Protocols for Purification

Protocol 1: Recrystallization

For crude material with moderate purity (>90%), recrystallization is often effective.

  • Solvent Screening: Test the solubility of the crude material in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) at room temperature and at reflux. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.

  • Procedure: Dissolve the crude this compound in a minimal amount of the chosen hot solvent. If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Column Chromatography

For complex mixtures or to remove closely related impurities, silica gel chromatography is recommended.

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. A common starting point is a mixture of heptane and ethyl acetate. Adjust the ratio to achieve good separation between the product spot and impurity spots (target Rf for product ~0.3).

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

troubleshooting failed fluorination reactions for nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of nicotinonitriles. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated heterocyclic compounds. The nucleophilic aromatic substitution (SNAr) of a leaving group (typically chlorine) on a nicotinonitrile ring with a fluoride source is a powerful yet often challenging transformation. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common issues encountered during these experiments.

Troubleshooting Guide: Common Reaction Failures

Failures in the fluorination of nicotinonitriles, a variant of the Halex process, typically manifest as low conversion, decomposition, or the formation of undesired side products.[1][2] This section addresses these primary failure modes in a question-and-answer format, providing causal explanations and actionable protocols.

Scenario 1: Low to No Conversion of Starting Material

You've run the reaction and upon analysis (TLC, GC-MS, NMR), you observe primarily your starting chloro-nicotinonitrile. This is one of the most common issues and often points to problems with reagents or reaction conditions.

Q1: Could my potassium fluoride (KF) be the problem? It's the most common and cost-effective fluoride source.

A: Absolutely. The efficacy of potassium fluoride is critically dependent on its physical properties and the absence of water. KF is hygroscopic and any adsorbed water will strongly solvate the fluoride ion, drastically reducing its nucleophilicity.[3][4] Furthermore, the low solubility of KF in the polar aprotic solvents used for these reactions is a major limiting factor.[5][6][7]

  • Expert Insight: For SNAr reactions, "spray-dried" potassium fluoride is highly recommended.[4][8][9] This form has a higher surface area and lower moisture content than standard KF, leading to improved reactivity. Even so, it should be dried under high vacuum at >100 °C for several hours immediately before use.

Q2: I'm using a phase-transfer catalyst (PTC), but the reaction is still not proceeding. What could be wrong?

A: The role of the phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride) or a cryptand (e.g., Kryptofix 2.2.2), is to shuttle the fluoride ion from the solid KF into the organic solvent phase, creating a more soluble and "naked," highly reactive fluoride nucleophile.[3][5][10] If the PTC is compromised or used incorrectly, this crucial transfer fails.

  • Causality: The PTC can be sensitive to water, which can interfere with the ion-pairing process. Additionally, at the high temperatures often required (>130 °C), some PTCs, like tetrabutylammonium salts, can undergo Hofmann elimination, leading to catalyst decomposition.[6][7]

  • Troubleshooting Protocol:

    • Ensure the PTC is thoroughly dried under vacuum before use.

    • Consider using a more thermally stable PTC, such as tetramethylammonium chloride, which is not susceptible to Hofmann elimination.[5][7]

    • Verify that you are using a sufficient stoichiometric amount of the PTC, as it is often required in superstoichiometric quantities to be effective.[5][6]

Q3: Are my solvent and temperature conditions optimal?

A: This is a critical consideration. Nicotinonitriles are electron-deficient aromatic systems, a prerequisite for SNAr, but the reaction often requires significant thermal energy.[11][12][13]

  • Solvent Choice: High-boiling, polar aprotic solvents like DMSO, DMF, or Sulfolane are necessary to dissolve the reactants (to the extent possible) and to reach the required temperatures.[2][14][15] DMSO has often been shown to give superior yields compared to DMF or sulfolane in similar Halex reactions.[16]

  • Temperature: Reaction temperatures for the fluorination of chloro-nicotinonitriles typically range from 150 °C to 250 °C.[14] If your temperature is too low, the activation energy for the rate-determining step—the nucleophilic attack on the aromatic ring to form the Meisenheimer intermediate—will not be overcome.[17]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing a failed fluorination reaction.

G Start Reaction Failure: Low/No Product Check_Reagents Q1: Are Reagents Active & Dry? Start->Check_Reagents Check_Conditions Q2: Are Conditions Optimal? Start->Check_Conditions Analyze_SideProducts Q3: What Side Products Are Present? Start->Analyze_SideProducts Dry_KF Action: Dry KF (Spray-Dried) & PTC under high vacuum. Check_Reagents->Dry_KF Moisture suspected Increase_Temp Action: Increase Temperature (e.g., in 20°C increments). Check_Conditions->Increase_Temp Low conversion Change_Solvent Action: Switch to Anhydrous DMSO. Check_Conditions->Change_Solvent Poor solubility/rate Hydrolysis_Check Observation: Nicotinamide or Nicotinic Acid Detected Analyze_SideProducts->Hydrolysis_Check Decomposition_Check Observation: Tar or Unidentifiable Polymeric Material Analyze_SideProducts->Decomposition_Check Success Reaction Successful Dry_KF->Success Increase_Temp->Success Change_Solvent->Success Strict_Anhydrous Action: Rigorously Exclude Water. Use freshly distilled solvents. Hydrolysis_Check->Strict_Anhydrous Lower_Temp Action: Lower Temperature. Consider milder fluorinating agent. Decomposition_Check->Lower_Temp Strict_Anhydrous->Success Lower_Temp->Success

Caption: A decision tree for troubleshooting failed nicotinonitrile fluorination.

Scenario 2: Decomposition of Starting Material or Product

You observe a dark, tarry reaction mixture and complex, unidentifiable peaks in your analytical data, with little to no desired product or starting material remaining.

Q4: My reaction turned black. What is causing this decomposition?

A: High temperatures, while often necessary, can also lead to the decomposition of sensitive nicotinonitrile substrates or the fluorinated products.[5][6] The combination of a strong base (fluoride ion) and high heat can promote polymerization or other degradation pathways.

  • Expert Insight: This is a delicate balance. You need enough heat for the SNAr reaction to proceed but not so much that you degrade your material. If decomposition is observed, try reducing the reaction temperature by 10-20 °C. The reaction may be slower, but the final yield could be significantly higher by avoiding degradation.

Scenario 3: Formation of Specific, Unwanted Side Products

Your analysis shows new, distinct products that are not the desired fluoronicotinonitrile. Identifying these can provide crucial clues.

Q5: I've isolated a byproduct that appears to be the corresponding nicotinamide or nicotinic acid. How did this happen?

A: This is a classic sign of nitrile hydrolysis.[18][19] At high temperatures, even trace amounts of water can react with the nitrile group, first forming the amide and then potentially the carboxylic acid, especially under the basic conditions created by the fluoride salt.[20][21][22]

  • Causality: The nitrile carbon is electrophilic and can be attacked by water.[18][19] This process is often catalyzed by the basic or acidic conditions that can arise in the reaction mixture.

  • Prevention Protocol:

    • Rigorous Drying of Solvents: Use freshly distilled, anhydrous solvents. Standard "anhydrous" solvents from a bottle may still contain enough water to cause issues. Distilling from a suitable drying agent (e.g., CaH₂) immediately before use is best practice.

    • Drying of Reagents: As mentioned for KF, all solid reagents should be dried under high vacuum and heat.

    • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Frequently Asked Questions (FAQs)

Q: Which leaving group is best for this reaction: Cl, Br, or F?

A: For SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[17] Therefore, the most important factor is the leaving group's ability to activate the ring via its electron-withdrawing inductive effect. Fluorine is the most electronegative halogen and thus the best at stabilizing the negatively charged Meisenheimer intermediate, making the ring more susceptible to attack.[17] Counterintuitively, an aryl fluoride can be more reactive towards SNAr than an aryl chloride.[23] However, chloro-nicotinonitriles are typically used as starting materials due to their lower cost and widespread availability.

Q: Are there alternatives to alkali metal fluorides like KF or CsF?

A: Yes, while KF and CsF are common, anhydrous tetra-alkylammonium fluorides, such as tetrabutylammonium fluoride (TBAF) or tetramethylammonium fluoride (Me₄NF), can be highly effective.[5][7] These reagents are more soluble in organic solvents, providing a higher concentration of reactive "naked" fluoride ions, which can allow for reactions at much lower temperatures, sometimes even room temperature.[5][7][24] However, they are more expensive and must be rigorously dried, as they are extremely hygroscopic.

Q: How can I monitor the progress of my reaction?

A: Monitoring the reaction is key to achieving optimal results and preventing byproduct formation.

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative check, but co-elution of starting material and product can sometimes be misleading.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for tracking the disappearance of starting material and the appearance of the product, providing both retention time and mass information.

  • ¹⁹F NMR Spectroscopy: This is the most definitive method. The appearance of a new signal in the aryl fluoride region of the ¹⁹F NMR spectrum and the disappearance of the starting material provides unambiguous evidence of reaction progress.

Key Experimental Protocols

Protocol 1: Rigorous Drying of Potassium Fluoride (KF)
  • Place spray-dried KF (1.5-2.0 equivalents) in a round-bottom flask equipped with a magnetic stir bar.

  • Attach the flask to a high-vacuum line (<1 mmHg).

  • Heat the flask in a heating mantle or oil bath to 120-150 °C.

  • Maintain heating under high vacuum with stirring for at least 4 hours.

  • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (Argon or Nitrogen).

  • The dried KF should be used immediately.

Protocol 2: General Procedure for Fluorination of 2-Chloro-3-nicotinonitrile
  • To a pre-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the rigorously dried spray-dried KF (2.0 eq.) and a thermally stable phase-transfer catalyst like tetramethylammonium chloride (1.5 eq.).

  • Add the 2-chloro-3-nicotinonitrile (1.0 eq.).

  • Under a positive pressure of nitrogen, add anhydrous DMSO (distilled from CaH₂) via cannula or syringe to create a ~0.5 M solution.

  • Begin vigorous stirring and heat the reaction mixture to 160 °C in a pre-heated oil bath.

  • Monitor the reaction progress every 2-4 hours by carefully taking a small aliquot (under nitrogen), quenching with water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate or another suitable solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or distillation.

Data Presentation

The choice of solvent and catalyst system significantly impacts reaction success. The following table summarizes typical conditions and considerations.

ParameterOption 1Option 2Option 3Rationale & Causality
Fluoride Source Spray-Dried KFAnhydrous CsFAnhydrous TBAFKF is cost-effective but requires a PTC. CsF is more soluble but expensive. TBAF offers high reactivity at lower temperatures but is costly and highly hygroscopic.
Catalyst Tetrabutylammonium ChlorideKryptofix [2.2.2]NonePTC is essential for KF to solubilize the fluoride ion. Cryptands are highly effective but expensive. Anhydrous R₄NF salts may not require an additional catalyst.
Solvent DMSOSulfolaneNMPHigh-boiling polar aprotic solvents are required. DMSO often provides the best balance of solvency and reactivity.[16] All must be rigorously anhydrous.
Temperature 150-180 °C180-220 °C25-80 °CTemperature must be high enough to overcome the activation barrier but low enough to prevent decomposition. Reactions with TBAF can often proceed at much milder temperatures.[5][7]

References

Technical Support Center: Optimizing Catalyst Selection for 6-Fluoro-2-methylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 6-Fluoro-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this versatile building block.

Introduction to this compound Chemistry

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its substituted pyridine ring, featuring a fluorine atom, a methyl group, and a nitrile group, provides a rich platform for a range of chemical transformations. However, the electronic nature of the fluorinated pyridine ring can present unique challenges in achieving high yields and selectivity. This guide will focus on providing practical solutions to common issues encountered during cross-coupling reactions and other transformations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection and reaction setup for this compound.

Q1: What are the most common cross-coupling reactions performed on this compound?

A1: The most prevalent cross-coupling reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are instrumental in late-stage functionalization of the pyridine core.[1]

Q2: Which class of catalysts is generally preferred for Suzuki-Miyaura reactions with this substrate?

A2: Palladium-based catalysts are the most common choice for Suzuki-Miyaura reactions.[2] Catalyst systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families, often show high efficacy.[1][3] Nickel catalysts are also emerging as a more sustainable alternative.[2]

Q3: What are the key considerations when selecting a catalyst for Buchwald-Hartwig amination?

A3: For Buchwald-Hartwig aminations, palladium catalysts with specialized ligands like t-BuXPhos are often screened.[1] The choice of base and solvent is also critical, with combinations like DBU in t-AmOH showing success in similar systems.[1]

Q4: Can the fluorine atom be displaced during these reactions?

A4: Yes, nucleophilic aromatic substitution (SNAr) of the fluorine atom is a potential side reaction, especially with strong nucleophiles or under harsh basic conditions.[4][5] The reactivity of the C-F bond is influenced by the electronic properties of the pyridine ring.[5]

Troubleshooting Guides

This section provides detailed guidance on overcoming specific challenges you may encounter during your experiments.

Guide 1: Low or No Conversion of Starting Material

Low conversion is a frequent issue and can stem from several factors related to the catalyst system and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation.[6] Additionally, impurities in the starting materials or solvents can poison the catalyst.

    • Solution: Consider using a higher catalyst loading or a pre-catalyst that is more resistant to deactivation. Ensure all reagents and solvents are of high purity and rigorously dried.[4]

  • Incorrect Ligand Choice: The electronic and steric properties of the ligand are crucial for efficient catalysis.

    • Solution: Screen a panel of ligands with varying steric bulk and electronic properties. For Suzuki reactions, biaryl phosphine ligands are a good starting point.[3]

  • Suboptimal Base: The choice and strength of the base can significantly impact the reaction outcome.

    • Solution: Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or organic bases like DBU. The solubility and strength of the base are key factors.[3]

  • Insufficient Temperature: The reaction may have a high activation energy barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for side product formation.

Guide 2: Formation of Side Products and Low Selectivity

The formation of byproducts can significantly reduce the yield of the desired product.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid (Suzuki Reaction): This is often caused by the presence of oxygen in the reaction mixture.

    • Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrodefluorination: Reductive cleavage of the C-F bond can occur, particularly with nickel catalysts and certain hydrogen sources.[7]

    • Solution: Optimize the reaction conditions to minimize this side reaction. This may involve changing the solvent, base, or catalyst system.

  • Protodeboronation of Boronic Acid (Suzuki Reaction): This can happen in the presence of water or acidic protons.

    • Solution: Use anhydrous solvents and reagents. If using a hydrated base, consider its impact on the stability of the boronic acid.

Guide 3: Catalyst Deactivation and Turnover Issues

Catalyst deactivation can lead to stalled reactions and low yields.

Potential Causes & Solutions:

  • Product Inhibition: The product molecule may bind to the catalyst more strongly than the starting material, inhibiting further reaction.

    • Solution: If possible, try to precipitate the product as it forms or use a biphasic solvent system to remove it from the reaction phase.

  • Ligand Degradation: Some phosphine ligands can be sensitive to air or high temperatures.

    • Solution: Use pre-formed, air-stable pre-catalysts or handle ligands in a glovebox.

  • Formation of Inactive Catalyst Species: The active catalytic species may aggregate or decompose over time.

    • Solution: Lowering the reaction temperature or using a ligand that stabilizes the active catalyst can be beneficial. In some cases, inactive nickel black has been observed to form, limiting catalyst lifetime.[8]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Suzuki-Miyaura Coupling
  • Preparation: In a glovebox, add the desired palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) to a reaction vial equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or t-AmOH, 2 mL).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4][9]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides (Model System)

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂t-BuXPhosK₃PO₄t-AmOH110>95[1]
Pd₂ (dba)₃SPhosK₃PO₄Toluene100High[3]
NiCl₂(dme)IPrK₃PO₄Dioxane80Variable[8]

Note: This table is a representative example based on related chemistries. Optimization for this compound is required.

Visualization of Workflows

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Define Reaction Type (e.g., Suzuki, Buchwald-Hartwig) catalyst_class Select Catalyst Class (e.g., Pd, Ni) start->catalyst_class ligand_screen Screen Ligand Panel (e.g., Buchwald, Hartwig ligands) catalyst_class->ligand_screen base_screen Screen Bases (e.g., K3PO4, Cs2CO3, DBU) ligand_screen->base_screen solvent_screen Screen Solvents (e.g., Toluene, Dioxane, t-AmOH) base_screen->solvent_screen temp_opt Optimize Temperature solvent_screen->temp_opt analysis Analyze Results (Yield, Purity, Side Products) temp_opt->analysis low_yield Low Yield? analysis->low_yield final_conditions Optimized Conditions low_yield->ligand_screen Yes, Re-screen low_yield->final_conditions No

Caption: A flowchart for systematic catalyst and condition optimization.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Reaction Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Check Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions increase_loading Increase Catalyst/Ligand Loading check_catalyst->increase_loading change_ligand Change Ligand check_catalyst->change_ligand rescreen Re-screen Conditions check_reagents->rescreen change_base Change Base check_conditions->change_base change_solvent Change Solvent check_conditions->change_solvent increase_loading->rescreen change_ligand->rescreen change_base->rescreen change_solvent->rescreen

Caption: A decision tree for troubleshooting low reaction yields.

References

preventing decomposition of 6-Fluoro-2-methylnicotinonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Fluoro-2-methylnicotinonitrile. As Senior Application Scientists, we have compiled this in-depth guide to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you anticipate and prevent the decomposition of this compound during your experiments, ensuring the integrity and success of your synthetic routes.

Understanding the Stability of this compound

This compound is a valuable intermediate in pharmaceutical and agrochemical research. Its reactivity is largely dictated by the interplay of the pyridine ring, the electron-withdrawing nitrile group, and the highly electronegative fluorine atom. While this substitution pattern is advantageous for many synthetic transformations, it also presents specific stability challenges. The primary modes of decomposition to be aware of are:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position is activated towards displacement by nucleophiles. This is often the desired reaction but can become a decomposition pathway in the presence of unintended nucleophiles.

  • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid under either acidic or basic conditions.

  • Reactions involving the Methyl Group: The 2-methyl group can be susceptible to oxidation or deprotonation under certain conditions.

  • Instability in Strong Acidic Media: Fluoropyridines can exhibit instability in the presence of strong acids.

This guide is structured to help you navigate these potential challenges and optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: My reaction mixture is turning dark, and I'm observing multiple unexpected peaks in my LC-MS analysis when using a strong base.

Answer:

This is a classic indication of decomposition, likely driven by the strong base. There are two primary culprits:

  • Uncontrolled Nucleophilic Aromatic Substitution (SNAr): If your reaction medium contains even trace amounts of nucleophiles (e.g., water, alcohols from the solvent, or the base itself acting as a nucleophile), the highly activated fluorine atom can be displaced. The resulting byproducts can often be colored and lead to a complex mixture. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group makes the C-F bond at the 6-position particularly susceptible to nucleophilic attack.[1][2]

  • Hydrolysis of the Nitrile Group: Strong bases, especially in the presence of water, can catalyze the hydrolysis of the nitrile group to the corresponding carboxamide or even the carboxylic acid.[3] This introduces impurities that can complicate your purification process.

Solutions:

  • Choice of Base: If possible, switch to a non-nucleophilic, sterically hindered base. Proton sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are excellent alternatives to alkoxides or hydroxides when you only need to deprotonate a substrate. If a stronger base is required, consider using lithium diisopropylamide (LDA) at low temperatures to minimize side reactions.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled, dry solvents and dry glassware. Inert gas (argon or nitrogen) atmosphere is highly recommended to prevent atmospheric moisture from interfering.

  • Temperature Control: Run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Many base-mediated reactions can be effectively carried out at 0 °C or even -78 °C to minimize decomposition.

Question 2: I am attempting a reaction that should preserve the fluorine atom, but I am consistently getting a low yield of my desired product and a significant amount of a byproduct where the fluorine has been replaced.

Answer:

This issue points directly to unwanted nucleophilic aromatic substitution (SNAr) of the fluorine atom. The reactivity order for leaving groups in SNAr reactions on pyridines is generally F > Cl > Br > I, making the C-F bond a prime target for nucleophilic attack.[1][4]

Solutions:

  • Protecting Groups: If the nucleophile you are using is intended to react with another part of the molecule and not the fluoropyridine ring, consider a protecting group strategy. For instance, if you are performing a reaction on a substituent that requires basic conditions, you might temporarily protect a nucleophilic functional group elsewhere in the molecule to prevent it from attacking the fluoropyridine ring.

  • Reaction Conditions Optimization:

    • Solvent: Polar aprotic solvents like DMSO and DMF can accelerate SNAr reactions. If you are observing significant defluorination, consider switching to a less polar solvent like THF or dioxane.[1][2]

    • Temperature: As with base-mediated decomposition, lowering the reaction temperature can significantly reduce the rate of unwanted SNAr.

    • Catalyst and Ligand Choice (for cross-coupling reactions): In palladium-catalyzed cross-coupling reactions, the choice of ligand can influence the stability of the C-F bond. Bulky, electron-rich phosphine ligands can sometimes help to minimize defluorination side reactions.[2]

Question 3: My starting material seems to be degrading upon storage or during workup with aqueous acid.

Answer:

This compound can be sensitive to both moisture and acidic conditions.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under acidic conditions, which will convert it to a carboxylic acid.[5][6][7]

  • Fluoropyridine Instability: 4-Fluoropyridines are known to be unstable in acidic media, and while 6-fluoro derivatives are generally more stable, prolonged exposure to strong acids should be avoided.[8]

Solutions:

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. A desiccator or storage under an inert atmosphere is recommended for long-term storage.

  • Aqueous Workup: When performing an aqueous workup, use dilute acids and minimize the contact time. It is often preferable to use a saturated solution of a mild acid like ammonium chloride for quenching reactions instead of strong acids like HCl. Neutralize the reaction mixture as quickly as possible and proceed with extraction.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: It should be stored in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[9] For long-term stability, it is best to store it under an inert atmosphere (argon or nitrogen) in a tightly sealed container.

Q2: Is this compound thermally stable?

Q3: Can the methyl group at the 2-position participate in side reactions?

A3: Yes, the 2-methyl group on a pyridine ring can be reactive under certain conditions. It can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[8] Additionally, it can be deprotonated by strong bases like butyllithium to form a nucleophilic species that can then react with electrophiles.[8] Be mindful of these possibilities when designing your synthetic route.

Q4: What are the expected decomposition products of this compound?

A4: Based on its structure, the most likely decomposition products would be:

  • 6-Hydroxy-2-methylnicotinonitrile or 6-alkoxy-2-methylnicotinonitrile (from SNAr with water or alcohols).

  • 2-Methylnicotinamide or 2-methylnicotinic acid (from hydrolysis of the nitrile group).

  • Products resulting from reactions at the methyl group, such as 6-fluoro-2-carboxynicotinonitrile (from oxidation).

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general guideline for reacting this compound with a nucleophile, with precautions to minimize decomposition.

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and your desired nucleophile (1.1-1.5 eq).

  • Solvent and Base: Add a suitable anhydrous solvent (e.g., THF, dioxane, or DMF, depending on the required polarity and temperature). If a base is required to generate the nucleophile in situ, add it portion-wise at a low temperature (e.g., 0 °C). A non-nucleophilic base like potassium carbonate or cesium carbonate is often a good choice.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (starting at room temperature or lower and gently heating if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Decomposition by HPLC

A reverse-phase HPLC method can be used to monitor the purity of your this compound and to detect the formation of decomposition products.

  • Column: A C18 reversed-phase column is a good starting point. For fluorinated compounds, a column with a fluorinated stationary phase may offer alternative selectivity.[12][13]

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase or a compatible solvent.

Data Presentation

Table 1: Recommended Solvents and Bases to Minimize Decomposition

Reaction TypeRecommended SolventsRecommended Bases
General Base-MediatedTHF, Dioxane, TolueneK₂CO₃, Cs₂CO₃, DBU, Proton Sponge
Strong Base RequiredTHF, Diethyl EtherLDA, LiHMDS, NaHMDS (at low temp.)
Nucleophilic SubstitutionAcetonitrile, THF, DioxaneK₂CO₃, Cs₂CO₃

Visualizations

Decomposition Pathways

A This compound B SNAr (e.g., with H2O) A->B Unwanted Nucleophile C Hydrolysis (Acid or Base) A->C H2O, H+ or OH- D Oxidation A->D [O] E 6-Hydroxy-2-methylnicotinonitrile B->E F 2-Methylnicotinic Acid C->F G 6-Fluoro-2-carboxynicotinonitrile D->G

Caption: Major decomposition pathways of this compound.

Troubleshooting Workflow

A Low Yield or Impure Product B Check for Unwanted SNAr Product A->B Yes C Check for Hydrolysis Products A->C No D Use Anhydrous Conditions Lower Temperature Change Solvent/Base B->D E Adjust pH of Workup Use Mild Acid/Base C->E

Caption: A simplified troubleshooting workflow for reactions.

References

Technical Support Center: Scale-Up of 6-Fluoro-2-methylnicotinonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Fluoro-2-methylnicotinonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. We will delve into troubleshooting common issues, provide answers to frequently asked questions, and offer insights grounded in established chemical principles to ensure the robustness and efficiency of your synthetic route.

Overview of Synthetic Challenges

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules. Its production on a larger scale, however, presents several challenges that can impact yield, purity, and overall process efficiency. The primary synthetic routes typically involve the cyanation of a suitable halogenated pyridine precursor. Difficulties often arise from catalyst deactivation, competing side reactions, and purification hurdles. This guide will address these issues in a practical, problem-solving format.

The most common strategies for synthesizing nicotinonitriles involve transition-metal-catalyzed cyanation reactions or the Sandmeyer reaction, each with its own set of potential pitfalls during scale-up.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or Stagnant Reaction Yield in Palladium-Catalyzed Cyanation

Question: My palladium-catalyzed cyanation of 6-Fluoro-2-methyl-3-halopyridine is giving low yields and the reaction stalls before completion. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in palladium-catalyzed cyanation are a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. The primary culprit is often the poisoning of the palladium catalyst by excess cyanide ions, which have a high binding affinity for the metal center and can form inactive palladium-cyanide complexes.[3][4]

Possible Causes & Solutions:

Possible Cause Underlying Principle Suggested Solution
Catalyst Poisoning by Cyanide Excess soluble cyanide displaces the phosphine ligands, forming inactive Pd(CN)₄²⁻ complexes and halting the catalytic cycle.[5][6]1. Use a less soluble cyanide source: Zinc cyanide (Zn(CN)₂) is preferred for scale-up as its lower solubility maintains a low concentration of free cyanide.[3][4] 2. Incorporate a co-catalyst: Additives like zinc formate can help reactivate the palladium catalyst.[7] 3. Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) that strongly coordinate to the palladium center, preventing displacement by cyanide.[3][7]
Insufficient Catalyst Activity The oxidative addition of the aryl halide to the Pd(0) complex is slow, or the reductive elimination of the product is inefficient.1. Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd/C, Pd₂(dba)₃) and a panel of phosphine ligands to find the optimal combination for your substrate.[7][8] 2. Increase Reaction Temperature: Higher temperatures can overcome activation energy barriers, but must be balanced against potential side reactions and decomposition.[8]
Presence of Water or Oxygen Moisture can lead to hydrolysis of the nitrile product and can interfere with the catalyst. Oxygen can oxidize the Pd(0) active species.1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude moisture and oxygen.
Troubleshooting Workflow for Low Yield

Below is a decision-making diagram to guide your optimization process when encountering low yields in a palladium-catalyzed cyanation reaction.

low_yield_troubleshooting cluster_catalyst Catalyst System Optimization start Low Yield (<80%) check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Is the Catalyst System Optimized? check_reagents->check_catalyst Reagents OK re_evaluate Re-evaluate Synthetic Route check_reagents->re_evaluate Reagents Poor optimize_temp Adjust Reaction Temperature check_catalyst->optimize_temp Yes ligand_screen Screen Different Phosphine Ligands check_catalyst->ligand_screen No optimize_temp->re_evaluate No Improvement success Yield Improved optimize_temp->success Improvement pd_source_screen Test Alternative Palladium Sources ligand_screen->pd_source_screen cocatalyst Add Co-catalyst (e.g., Zinc Formate) pd_source_screen->cocatalyst cocatalyst->optimize_temp

Caption: A workflow for troubleshooting low yields.

Issue 2: Formation of Amide and Carboxylic Acid Impurities

Question: My final product is contaminated with 6-fluoro-2-methylnicotinamide and the corresponding carboxylic acid. How can I prevent the formation of these hydrolysis byproducts?

Answer:

The formation of amide and carboxylic acid impurities is a classic problem caused by the hydrolysis of the nitrile functional group. This can occur during the reaction, workup, or purification stages, especially in the presence of water and under acidic or basic conditions.

Preventative Measures:

  • Strict Anhydrous Conditions: As mentioned previously, the exclusion of water is critical. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.

  • Control of pH during Workup: Avoid strongly acidic or basic conditions during the aqueous workup. If an acid or base wash is necessary, perform it quickly at low temperatures and neutralize the solution immediately afterward.

  • Minimize Reaction Time and Temperature: Prolonged exposure to high temperatures, especially with residual moisture, can promote hydrolysis.[6] Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Purification Strategy: If hydrolysis is unavoidable, these more polar impurities can typically be removed by:

    • Recrystallization: Choose a solvent system where the nitrile is soluble but the amide and acid have low solubility.

    • Column Chromatography: Utilize silica gel chromatography to separate the less polar nitrile product from the more polar byproducts.

    • Acid/Base Extraction: Carefully wash the organic solution with a mild base (e.g., sodium bicarbonate solution) to remove the acidic carboxylic acid impurity.

Issue 3: Difficulties with the Sandmeyer Cyanation Route

Question: I am attempting a Sandmeyer reaction to convert 3-amino-6-fluoro-2-methylpyridine to the nitrile, but the reaction is inconsistent and produces significant tar-like byproducts. What are the critical parameters for a successful Sandmeyer reaction?

Answer:

The Sandmeyer reaction is a powerful tool for converting aromatic amines into various functional groups, including nitriles, via a diazonium salt intermediate.[9][10] However, the instability of the diazonium salt is a major challenge, especially with heteroaromatic systems.

Critical Parameters for Success:

Parameter Importance Best Practices
Diazotization Temperature The diazonium salt intermediate is thermally unstable and can decompose violently or lead to unwanted side reactions (e.g., phenol formation) if the temperature is not controlled.[11]Maintain a strict temperature of 0-5 °C during the formation of the diazonium salt by using an ice-salt bath and adding the sodium nitrite solution slowly and dropwise.[9]
Acid Choice The acid used for diazotization and in the copper(I) cyanide solution is crucial for stability and to prevent competing reactions.Use the same hydrohalic acid corresponding to the copper(I) halide to avoid mixtures of products.[11] For cyanation, using sulfuric acid for diazotization followed by addition to a buffered CuCN solution can be effective.
Copper(I) Cyanide Quality The quality and reactivity of the copper(I) cyanide are critical for the radical substitution step.Use freshly prepared or high-purity commercial CuCN. Ensure it is well-dissolved or suspended in the reaction medium before adding the diazonium salt.
Rate of Addition A slow, controlled addition of the diazonium salt solution to the copper(I) cyanide solution is necessary to manage the exotherm and the evolution of nitrogen gas.Add the cold diazonium salt solution dropwise to the cooled CuCN solution with vigorous stirring.
Simplified Sandmeyer Reaction Mechanism

This diagram illustrates the key steps in the Sandmeyer cyanation process.

sandmeyer_mechanism amine Ar-NH₂ (3-Amino-6-fluoro-2-methylpyridine) diazotization Diazotization (NaNO₂, HCl, 0-5°C) amine->diazotization diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) diazotization->diazonium set Single Electron Transfer (from Cu(I)CN) diazonium->set radical Ar• (Aryl Radical) + N₂ set->radical product_formation Radical Capture (by [Cu(CN)₂]⁻) radical->product_formation product Ar-CN (this compound) product_formation->product

Caption: Key steps of the Sandmeyer cyanation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions involving cyanide?

A1: Working with cyanide salts on a large scale requires strict safety protocols. The primary hazard is the release of highly toxic hydrogen cyanide (HCN) gas, which can occur upon acidification.

  • Handling: Always handle cyanide salts in a well-ventilated fume hood or a controlled environment.

  • pH Control: Never allow cyanide salts to come into contact with acids. All waste streams must be treated with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to destroy excess cyanide before disposal.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit available and ensure personnel are trained in its use.

  • Less Toxic Alternatives: Whenever possible, use zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which are significantly less toxic and less prone to releasing HCN than NaCN or KCN.[2][8]

Q2: Which analytical methods are recommended for monitoring the reaction and assessing final product purity?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress (disappearance of starting material and appearance of product) and quantifying the purity of the final product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.

  • Gas Chromatography (GC): Useful for monitoring volatile starting materials and impurities, and for assessing final purity if the product is thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and for identifying impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the C-F bond.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown byproducts.

Q3: My fluoropyridine starting material appears to be degrading during storage or under certain reaction conditions. Why is this happening?

A3: Fluoropyridines can be susceptible to degradation, particularly in the presence of acid.[12] For instance, 4-fluoropyridine is known to be unstable in acidic or even aqueous media. While this compound is generally more stable, prolonged exposure to strong acids or nucleophiles at high temperatures could potentially lead to defluorination or other decomposition pathways. It is crucial to store fluoropyridine precursors in a cool, dry place and to be mindful of their stability under the chosen reaction conditions.[13]

References

Technical Support Center: Stability of 6-Fluoro-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Fluoro-2-methylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of this compound in acidic and basic media. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs) - Stability and Degradation

Q1: What is the expected stability of the nitrile group in this compound under acidic and basic conditions?

The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages: first, hydrolysis to the corresponding amide (6-Fluoro-2-methylnicotinamide), and then further hydrolysis to the carboxylic acid (6-Fluoro-2-methylnicotinic acid).[1][2][3][4] The reaction rates are highly dependent on the pH, temperature, and concentration of the acid or base.

Q2: Which condition, acidic or basic, is likely to cause faster degradation of this compound?

Based on general principles of nitrile hydrolysis, both strong acidic and strong basic conditions will promote degradation.

  • Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[3][4] The presence of the electron-withdrawing fluorine atom on the pyridine ring is expected to decrease the basicity of the pyridine nitrogen, potentially influencing the overall reaction rate.

  • Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon.[2]

Q3: What are the primary degradation products I should expect to see?

The primary degradation products from the hydrolysis of this compound are:

  • 6-Fluoro-2-methylnicotinamide: The intermediate product of hydrolysis.

  • 6-Fluoro-2-methylnicotinic acid: The final product of complete hydrolysis.[2][4]

It is crucial to monitor for the appearance of these compounds in your reaction mixture to understand the degradation pathway and kinetics.

Q4: My nitrile hydrolysis is very slow. What can I do to accelerate it?

If the hydrolysis of this compound is proceeding too slowly, you can consider the following:

  • Increase the temperature: Nitrile hydrolysis is often performed at elevated temperatures (e.g., reflux) to increase the reaction rate.[2]

  • Increase the concentration of the acid or base: Using a higher molarity of acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH or KOH) will accelerate the hydrolysis.[2]

  • Choose a different solvent: While water is the reactant, co-solvents can sometimes be used to improve solubility and reaction kinetics. However, one must ensure the solvent itself is stable under the reaction conditions.

Q5: I am seeing multiple unexpected peaks in my chromatogram during a stability study. What could be the cause?

Unexpected peaks can arise from several sources in a forced degradation study:[6][7]

  • Secondary degradation products: Over-stressing the molecule with very harsh conditions (e.g., very high temperatures or extreme pH for extended periods) can lead to the formation of secondary degradants.[8]

  • Interactions with excipients or impurities: If you are working with a formulated product, the active pharmaceutical ingredient (API) may react with excipients.

  • Sample preparation artifacts: The sample preparation process itself might introduce impurities.

  • Contamination: Ensure all glassware and reagents are clean.

It is essential to run a control sample (your compound in a neutral solvent) under the same conditions to rule out degradation caused by factors other than the acid or base.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9][10] Below is a troubleshooting guide for common issues encountered during these studies with this compound.

Problem Potential Cause Recommended Solution
No or very little degradation observed. The stress conditions are too mild.Increase the concentration of the acid/base, elevate the temperature, or extend the reaction time. A good target for degradation is typically in the range of 5-20%.[6]
Complete degradation of the starting material. The stress conditions are too harsh.Decrease the concentration of the acid/base, lower the temperature, or shorten the reaction time. Start with milder conditions and incrementally increase the stress.
Poor mass balance in the analytical results. Degradation products are not being detected by the analytical method (e.g., lack a chromophore), are volatile, or are precipitating out of solution.[6]Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Check for precipitation in your samples. Ensure your analytical method is capable of detecting all potential degradants.
Inconsistent or irreproducible results. Variability in experimental conditions (temperature, time, reagent concentration). Instability of degradation products.Carefully control all experimental parameters. Analyze samples as soon as possible after the stress period, or quench the reaction and store samples under conditions where the degradants are stable.
Peak splitting or broadening in the chromatogram. Co-elution of the parent compound with a degradation product. On-column degradation.Optimize the chromatographic method to ensure good resolution between all peaks. This may involve changing the column, mobile phase composition, or gradient profile. Use a less reactive mobile phase if on-column degradation is suspected.

Experimental Protocol: Forced Degradation Study

This protocol provides a starting point for investigating the stability of this compound. It is crucial to adapt the conditions based on your preliminary findings.

Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, vials, and pipettes

  • Heating block or water bath

  • HPLC or UPLC system with a UV/PDA and/or MS detector

  • C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To separate vials, add an aliquot of the stock solution and dilute with 0.1 M HCl and 1 M HCl to a final concentration of 0.1 mg/mL.

      • Incubate the vials at 60°C.

    • Base Hydrolysis:

      • To separate vials, add an aliquot of the stock solution and dilute with 0.1 M NaOH and 1 M NaOH to a final concentration of 0.1 mg/mL.

      • Incubate the vials at 60°C.

    • Control:

      • Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration.

      • Incubate the control vial alongside the stressed samples.

  • Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute the neutralized samples and the control sample with the mobile phase to a suitable concentration for analysis.

  • Analytical Method:

    • System: UPLC-UV/MS

    • Column: C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase to elute the parent compound and any degradation products. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Detection: UV at a suitable wavelength (determined by a UV scan of the parent compound) and/or MS in positive ion mode.

Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point.

  • Identify the degradation products by their retention times and mass-to-charge ratios (if using MS).

  • Quantify the formation of the primary degradation products (amide and carboxylic acid) if reference standards are available.

Data Presentation

Summarize your quantitative data in a table for easy comparison.

Table 1: Stability of this compound under Stress Conditions

ConditionTime (hours)% this compound Remaining% 6-Fluoro-2-methylnicotinamide% 6-Fluoro-2-methylnicotinic acid
Control 24>99<0.1<0.1
0.1 M HCl 2
8
24
1 M HCl 2
8
24
0.1 M NaOH 2
8
24
1 M NaOH 2
8
24

Note: The table should be populated with your experimental data.

Visualizing Degradation Pathways and Workflows

Diagrams can help visualize the chemical transformations and experimental processes.

degradation_pathway A This compound B 6-Fluoro-2-methylnicotinamide A->B Hydrolysis (Acid or Base) C 6-Fluoro-2-methylnicotinic acid B->C Hydrolysis (Acid or Base)

Caption: Hydrolysis pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_stress Prepare Stressed Samples (Acidic, Basic, Control) prep_stock->prep_stress incubation Incubate at 60°C prep_stress->incubation sampling Sample at Time Points (0, 2, 4, 8, 24h) incubation->sampling neutralize Neutralize Samples sampling->neutralize analyze Analyze by UPLC-UV/MS neutralize->analyze data Data Interpretation analyze->data

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Resolving Issues with Reagent Purity for 6-Fluoro-2-methylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support hub is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-fluoro-2-methylnicotinonitrile. As a team of Senior Application Scientists, we have curated this information to help you navigate common hurdles related to reagent purity and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthesis Problems

This section offers solutions to specific issues that can arise during your synthesis, with a focus on problems originating from reagent impurities.

Question 1: My reaction is resulting in a low yield and multiple byproducts. What are the likely causes related to my starting materials?

Low yields and the formation of numerous side products can often be traced back to impurities in your starting materials.

Expertise & Experience: The purity of your reagents is a critical factor for a successful synthesis. Impurities in the starting materials can lead to unwanted side reactions, reducing the yield of the desired product. For instance, residual starting materials or byproducts from previous synthetic steps can interfere with the current reaction.[1]

Trustworthiness through Self-Validation: To identify the source of the problem, a systematic approach is recommended:

  • Reagent Purity Verification: Before starting your synthesis, it is crucial to verify the purity of your starting materials. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for identifying and quantifying impurities.[2]

  • Control Experiment: Running a control experiment with a batch of reagents that has previously yielded good results can help determine if the issue lies with the new batch of reagents or other experimental parameters.

Authoritative Grounding: The International Conference on Harmonisation (ICH) guidelines emphasize the importance of controlling impurities in active pharmaceutical ingredients (APIs) and their starting materials.[1]

Question 2: I'm observing significant formation of a byproduct that I can't identify. How can I determine its structure?

The formation of unknown byproducts is a common challenge in organic synthesis.

Expertise & Experience: Identifying unknown byproducts is crucial for optimizing your reaction conditions. A combination of spectroscopic and spectrometric techniques is typically employed for structure elucidation.

Trustworthiness through Self-Validation:

  • Isolation: The first step is to isolate the byproduct from the reaction mixture. This can often be achieved through chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • Spectroscopic Analysis: Once isolated, techniques like NMR (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and MS can provide detailed information about the structure of the byproduct.

Authoritative Grounding: The principles of structure elucidation using spectroscopic methods are well-established in organic chemistry.

Experimental Protocol: Byproduct Identification

  • Isolation:

    • Concentrate the crude reaction mixture.

    • Subject the residue to column chromatography on silica gel, using a suitable solvent system to separate the byproduct from the desired product and other components.

  • Analysis:

    • Obtain ¹H, ¹³C, and ¹⁹F NMR spectra of the isolated byproduct.

    • Acquire a high-resolution mass spectrum to determine the exact mass and molecular formula.

    • Obtain an IR spectrum to identify functional groups.

  • Structure Elucidation:

    • Combine the data from all spectroscopic techniques to propose a structure for the byproduct.

Question 3: My final product is difficult to purify, and I suspect the presence of closely related impurities. What purification strategies should I consider?

The presence of structurally similar impurities can make the purification of the final product challenging.

Expertise & Experience: When standard purification techniques like recrystallization or simple column chromatography are insufficient, more advanced methods may be necessary.

Trustworthiness through Self-Validation:

  • Analytical HPLC: Develop an analytical HPLC method to assess the purity of your product and to guide the optimization of a preparative HPLC method.

  • Recrystallization Solvent Screening: A systematic screening of different solvents and solvent mixtures for recrystallization can often lead to a successful purification.

Authoritative Grounding: Proper purification is essential to meet the stringent purity requirements for pharmaceutical intermediates.

Advanced Purification Workflow

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check Check Purity (Analytical HPLC) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check prep_hplc Preparative HPLC prep_hplc->purity_check purity_check->column_chromatography <98% Pure purity_check->prep_hplc Still Impure pure_product Pure Product purity_check->pure_product >98% Pure further_optimization Further Optimization Needed purity_check->further_optimization Impurity Co-elutes

Caption: A workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity for starting materials in the synthesis of this compound?

To ensure a high yield and minimize side reactions, it is recommended to use starting materials with a purity of at least 98%.

Q2: How should I handle and store reagents for this synthesis?

Many reagents used in organic synthesis are sensitive to air, moisture, and light. It is important to handle them under an inert atmosphere (e.g., nitrogen or argon) and store them in a cool, dry, and dark place. Always refer to the Safety Data Sheet (SDS) for specific handling and storage instructions.

Q3: What are some common safety precautions to take during this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the potential hazards of all chemicals used in the synthesis.[3][4]

  • Dispose of all chemical waste in accordance with local regulations.[3]

Q4: Where can I find more information on the synthesis of related nicotinonitrile compounds?

Several resources are available, including scientific literature databases and publications that detail the synthesis of various nicotinonitrile derivatives.[5][6]

References

Validation & Comparative

A Comparative Guide to Fluorine Incorporation: 6-Fluoro-2-methylnicotinonitrile as a Strategic Building Block vs. Traditional Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][3][4] Consequently, approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine.[5] This guide provides a comparative analysis of the two primary strategies for introducing fluorine into molecular architectures: the use of reactive fluorinating agents and the incorporation of pre-fluorinated building blocks, with a specific focus on the utility of 6-Fluoro-2-methylnicotinonitrile.

Part 1: Clarifying the Roles - Fluorinating Agents vs. Fluorinated Building Blocks

A critical distinction in synthetic strategy lies in how and when the fluorine atom is introduced. This choice dictates the reagents used and the types of transformations available to the medicinal chemist.

Fluorinating Agents: The Reagents that "Add" Fluorine

Fluorinating agents are reactive compounds designed to transfer a fluorine atom to a substrate. They are broadly classified into two categories based on their mechanism of action.[5][6]

  • Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine equivalent ("F+") to a nucleophilic carbon center (e.g., enolates, aromatic rings).[6][7] They are prized for their relative safety and ease of handling compared to highly toxic and corrosive sources like fluorine gas.[2][7][8] Prominent examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[1][3][7]

  • Nucleophilic Fluorinating Agents: These reagents deliver a nucleophilic fluoride anion (F-) to an electrophilic carbon. This category includes simple alkali fluorides (KF, CsF) and reagents for deoxyfluorination, which replace hydroxyl groups with fluorine, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.[5][6][9]

G cluster_0 Fluorination Strategies cluster_1 Electrophilic Agents ('F+') cluster_2 Nucleophilic Agents ('F-') cluster_3 Example Building Block Reagents Fluorinating Agents (Introduce F) Selectfluor Selectfluor® Reagents->Selectfluor NFSI NFSI Reagents->NFSI DAST DAST / Deoxo-Fluor® (Deoxyfluorination) Reagents->DAST KF KF / CsF (SNAr) Reagents->KF BuildingBlocks Fluorinated Building Blocks (Incorporate Pre-Fluorinated Motif) FMNN This compound BuildingBlocks->FMNN

Caption: Conceptual overview of fluorine incorporation strategies.

Fluorinated Building Blocks: Pre-Fabricated Fluorinated Scaffolds

In contrast to reactive fluorinating agents, fluorinated building blocks are stable, pre-fluorinated molecules that are incorporated into a larger structure via standard synthetic transformations. This compound is a prime example of such a building block. Instead of being a source of fluorine for other molecules, its value lies in providing a complete 6-fluoro-2-methylpyridine-3-carbonitrile moiety. The fluorine atom on this electron-deficient pyridine ring is activated for Nucleophilic Aromatic Substitution (SNAr) , allowing it to be displaced by a variety of nucleophiles.[10][11][12]

Part 2: Comparative Analysis of Key Fluorinating Agents

For researchers deciding on a fluorination strategy, understanding the trade-offs between different classes of agents is paramount. The following tables compare leading electrophilic and deoxyfluorinating agents.

Table 1: Electrophilic Fluorinating Agents Comparison: Selectfluor® vs. NFSI
FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Reactivity Highly reactive, strong oxidizing potential.[1] Effective for a wide range of substrates, including less activated ones.[3][8]Generally considered milder than Selectfluor®.[1] Excellent for electron-rich substrates like enolates.[7]
Mechanism Can proceed via SN2 or Single-Electron Transfer (SET) pathways, depending on the substrate.[13]Primarily acts via an SN2-type mechanism.[7]
Solubility Soluble in polar solvents like acetonitrile, DMF, and water.[1]Soluble in a broader range of organic solvents, including CH₂Cl₂, THF, and acetonitrile.[1]
Handling Non-hygroscopic, thermally stable, crystalline solid that is easy to handle.[1][3]Stable, non-hygroscopic solid.[1][7]
Key Advantages High fluorinating power, operational simplicity, and broad functional group tolerance.[3]Milder conditions, high selectivity, and good solubility in common organic solvents.[7]
Limitations Strong oxidizing nature can sometimes lead to side reactions.[13] The byproducts are ionic and require aqueous workup.Less reactive towards electron-deficient substrates compared to Selectfluor®.[8]
Table 2: Deoxyfluorinating Agents Comparison: DAST vs. Deoxo-Fluor®
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
Primary Use Conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides.[9][14]Same as DAST, developed as a safer alternative.[14][15]
Thermal Stability Thermally unstable. Can decompose explosively, especially at temperatures above 90 °C.[1][16]Significantly more stable. Decomposition onset temperature is around 140 °C, with a less energetic decomposition profile.[15]
Safety & Handling Fuming liquid that reacts violently with water.[15] Requires extreme caution, careful temperature control, and specialized handling.[15][16][17]Less fuming and reacts less violently with water, making it easier to handle in open air.[5][15]
Reactivity Highly effective and widely used, but safety concerns limit its scalability.[15]Exhibits similar reactivity to DAST for most transformations.[14]
Key Advantages High efficacy and a long history of successful applications in the literature.Greatly improved thermal stability and safety profile, making it more suitable for scale-up.[15]
Limitations Significant explosion hazard.[15] Corrosive and generates HF upon hydrolysis.[16]More expensive than DAST. Still a hazardous reagent that requires careful handling.

Part 3: The Strategic Application of this compound

The primary utility of this compound is in SNAr reactions. In this context, the fluorine atom is not the reagent but rather an excellent leaving group on an activated aromatic system.[18] This strategy is fundamentally different from using a fluorinating agent.

Why is Fluorine a Good Leaving Group in SNAr? The SNAr mechanism involves a two-step addition-elimination process, forming a negatively charged "Meisenheimer" intermediate. The rate-determining step is typically the initial nucleophilic attack. Fluorine's powerful electron-withdrawing inductive effect stabilizes this intermediate, lowering the activation energy and accelerating the reaction, often making it a better leaving group than heavier halogens in this specific reaction class.[18]

Caption: General scheme for SNAr with this compound.

This building block approach is exceptionally powerful for late-stage functionalization, allowing for the rapid generation of analog libraries by reacting a common fluorinated intermediate with a diverse set of nucleophiles (e.g., amines, alcohols, thiols).

Part 4: Experimental Protocols

The following protocols illustrate the practical application of the concepts discussed. All operations involving hazardous reagents must be conducted in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).[17][19]

Protocol 1: Electrophilic α-Fluorination of a β-Ketoester using Selectfluor®

This protocol is adapted from a general procedure for the efficient fluorination of 1,3-dicarbonyl compounds.[3]

Objective: To synthesize ethyl 2-fluoro-3-oxo-3-phenylpropanoate.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Selectfluor® (1.1 equivalents)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl benzoylacetate (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Reagent Addition: To the stirring solution at room temperature, add Selectfluor® (1.1 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired α-fluorinated product.

Causality: The use of an aqueous solvent system is effective for this transformation with Selectfluor®.[3] The 1.1 equivalents of the fluorinating agent ensure complete consumption of the starting material while minimizing difluorination. The basic quench neutralizes any acidic byproducts.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with this compound

Objective: To synthesize 6-(benzylamino)-2-methylnicotinonitrile.

Materials:

  • This compound (1 equivalent)

  • Benzylamine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by benzylamine (1.2 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction to room temperature and pour it into cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude product by flash chromatography or recrystallization to obtain the desired N-arylated product.

Causality: K₂CO₃ acts as a base to deprotonate the nucleophile and scavenge the HF byproduct. DMF is a suitable polar aprotic solvent that can solvate the ionic intermediates. Heating is required to overcome the activation energy for the SNAr reaction on this heterocyclic system.

Conclusion

The choice between using a fluorinating agent and a fluorinated building block is a fundamental decision in the design of a synthetic route.

  • Fluorinating agents like Selectfluor® and Deoxo-Fluor® are powerful tools for the de novo introduction of fluorine atoms, offering flexibility in modifying existing scaffolds. However, they are often highly reactive and require careful handling and optimization.

  • Fluorinated building blocks , such as This compound , provide a robust and efficient alternative. They allow for the strategic incorporation of a complex, pre-functionalized fluorinated motif using reliable and well-understood reactions like SNAr. This approach excels in late-stage functionalization and library synthesis, where predictability and substrate scope are paramount.

For the modern researcher, a comprehensive understanding of both strategies is essential to effectively harness the unique and powerful effects of fluorine in chemical design.

References

A Comparative Guide to the Reactivity of 6-Fluoro- vs. 6-Chloro-2-methylnicotinonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. The 2-methylnicotinonitrile scaffold, a key pharmacophore, is frequently functionalized at the 6-position. The choice of a halogen at this position, typically fluorine or chlorine, profoundly influences the molecule's reactivity, primarily in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparative analysis of the reactivity of 6-fluoro-2-methylnicotinonitrile and 6-chloro-2-methylnicotinonitrile, supported by mechanistic principles and experimental data from analogous systems, to inform rational substrate selection in complex molecule synthesis.

The Decisive Role of the Halogen in SNAr Reactivity: Beyond Leaving Group Ability

Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like pyridine derivatives is a cornerstone of their functionalization.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The electron-withdrawing nature of the pyridine nitrogen atom inherently activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[1]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on a 6-halopyridine.

Contrary to the leaving group trends observed in aliphatic SN2 reactions (I > Br > Cl > F), the reactivity order in SNAr is often inverted, a phenomenon known as the "element effect".[3] For many activated aryl and heteroaryl systems, the observed reactivity is F > Cl ≈ Br > I.[3] This is because the rate-determining step is typically the initial nucleophilic attack (k₁) to form the Meisenheimer complex, not the subsequent elimination of the halide (k₂).[4]

Fluorine's paramount role stems from its intense electronegativity. The strong inductive electron-withdrawing effect of fluorine significantly polarizes the C6-X bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction rate. While chlorine is also electron-withdrawing, its effect is less pronounced than that of fluorine.

Experimental Data: A Comparative Look at Reactivity

Leaving Group (X) at C6 of Purine NucleosideNucleophile/ConditionsRelative Reactivity Order
-FButylamine in MeCNF > Br > Cl > I
-ClButylamine in MeCN
-FMethanol/DBU in MeCNF > Cl ≈ Br > I
-ClMethanol/DBU in MeCN
-FK⁺⁻SCOCH₃ in DMSOF > Br > I > Cl
-ClK⁺⁻SCOCH₃ in DMSO

Data adapted from a study on 6-halopurine nucleosides, which serve as a strong electronic analogue for 6-halopyridines.[5]

The data clearly demonstrates that the 6-fluoro analogue is significantly more reactive than the 6-chloro analogue across a range of nitrogen, oxygen, and sulfur nucleophiles. This enhanced reactivity of the fluoro-substituted heterocycle is a direct consequence of the principles outlined above. The alkylsulfonyl group, another potent electron-withdrawing group, was found to be even more reactive than fluoride in some cases, further underscoring the importance of activating the substitution site.[5]

Practical Implications for Synthesis Design

The choice between 6-fluoro- and 6-chloro-2-methylnicotinonitrile should be guided by the specific requirements of the synthetic route:

  • For high reactivity and mild reaction conditions: this compound is the superior choice. Its heightened electrophilicity allows for reactions with a broader range of nucleophiles, including weaker ones, often at lower temperatures and with shorter reaction times. This can be crucial for sensitive substrates or when trying to minimize side reactions.

  • For cost-effectiveness and availability: 6-Chloro-2-methylnicotinonitrile is generally more economical and widely available from commercial suppliers. If the desired transformation can be achieved under more forcing conditions (e.g., higher temperatures, stronger bases, or more nucleophilic reagents), the chloro-derivative presents a viable and cost-effective alternative.

Experimental Protocol: A Representative SNAr Reaction

The following protocol describes a general procedure for the nucleophilic aromatic substitution of a 6-halonicotinonitrile with a primary amine, illustrating the practical application of these substrates.

Objective: To synthesize 6-(benzylamino)-2-methylnicotinonitrile from either 6-fluoro- or 6-chloro-2-methylnicotinonitrile.

Materials:

  • This compound or 6-Chloro-2-methylnicotinonitrile (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO))

  • Reaction vessel (round-bottom flask) with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

experimental_workflow start Start: Assemble glassware under inert atmosphere dissolve Dissolve 6-halo-2-methylnicotinonitrile and base in anhydrous solvent start->dissolve add_amine Add benzylamine dropwise at room temperature dissolve->add_amine heat Heat the reaction mixture (e.g., 80-120 °C) add_amine->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Quench with water and extract with an organic solvent monitor->workup Upon completion purify Purify the crude product by column chromatography workup->purify end End: Characterize the final product purify->end

Caption: A typical experimental workflow for an SNAr reaction.

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (N₂ or Ar).

  • Reagent Addition: The 6-halo-2-methylnicotinonitrile (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) are added to the flask, followed by the anhydrous solvent.

  • The mixture is stirred to ensure good suspension. Benzylamine (1.2 eq) is then added dropwise at room temperature.

  • Reaction: The reaction mixture is heated to an appropriate temperature (typically 80-120 °C). The reaction using the 6-fluoro derivative is expected to proceed at a lower temperature and/or for a shorter duration compared to the 6-chloro analogue.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure 6-(benzylamino)-2-methylnicotinonitrile.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the starting halonicotinonitrile and the appearance of the desired product with the characteristic signals of the benzylamino moiety.

Conclusion

The selection between 6-fluoro- and 6-chloro-2-methylnicotinonitrile as a synthetic precursor is a critical decision that impacts reaction efficiency and process parameters. The "element effect" in nucleophilic aromatic substitution dictates that the fluoro-derivative is inherently more reactive due to the superior ability of fluorine to stabilize the rate-determining Meisenheimer intermediate via its strong inductive effect. This heightened reactivity translates to milder reaction conditions and potentially higher yields. Conversely, the chloro-derivative offers a more economical option for transformations that can be driven to completion under more forcing conditions. A thorough understanding of these reactivity differences empowers chemists to make informed decisions, optimizing synthetic routes for the efficient construction of complex molecules.

References

A Comparative Guide to the Synthetic Routes of 6-Fluoro-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-2-methylnicotinonitrile is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitrile on a pyridine scaffold, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug discovery and development. This guide provides an in-depth comparison of alternative synthetic routes to this compound, offering a critical evaluation of each pathway based on starting materials, reaction conditions, yields, and overall efficiency.

Route 1: From 6-Fluoronicotinic Acid

This route commences with the commercially available or readily synthesized 6-fluoronicotinic acid. The strategy involves the amidation of the carboxylic acid followed by dehydration to furnish the desired nitrile. The introduction of the 2-methyl group is a critical consideration in this pathway.

Mechanistic Rationale

The conversion of a carboxylic acid to a nitrile is a classic transformation in organic synthesis. The initial amidation step proceeds via activation of the carboxylic acid, typically with a chlorinating agent like thionyl chloride or oxalyl chloride, to form an acyl chloride. This highly reactive intermediate readily undergoes nucleophilic attack by ammonia to yield the corresponding amide. The subsequent dehydration of the amide to the nitrile is commonly achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or Burgess reagent.

The challenge in this route lies in the synthesis of the methylated precursor, 6-fluoro-2-methylnicotinic acid.

Experimental Protocol

Step 1a: Synthesis of 6-Fluoro-2-methylnicotinic Acid (Hypothetical)

A potential approach to 6-fluoro-2-methylnicotinic acid could involve the direct methylation of a suitable 6-fluoronicotinic acid derivative. However, regioselective methylation at the 2-position of a pyridine ring can be challenging. A more plausible, albeit longer, route would be to start from a pre-methylated precursor.

Step 1b: Amidation of 6-Fluoro-2-methylnicotinic Acid

  • To a solution of 6-fluoro-2-methylnicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The crude acyl chloride is dissolved in an anhydrous aprotic solvent and cooled to 0 °C.

  • A solution of aqueous ammonia (excess) is added dropwise, and the reaction is stirred for 1-2 hours.

  • The resulting solid, 6-fluoro-2-methylnicotinamide, is collected by filtration, washed with cold water, and dried.

Step 1c: Dehydration of 6-Fluoro-2-methylnicotinamide

  • In a round-bottom flask, combine 6-fluoro-2-methylnicotinamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (2.0 eq) or trifluoroacetic anhydride (1.5 eq) in a high-boiling inert solvent like toluene or acetonitrile.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Data Summary
StepStarting MaterialKey ReagentsTypical YieldReference (Analogous)
Amidation6-Fluoro-2-methylnicotinic acidOxalyl chloride, Ammonia80-95%[1]
Dehydration6-Fluoro-2-methylnicotinamideP₂O₅ or TFAA70-90%[2]
Synthetic Pathway Diagram

Route1 6-Fluoro-2-methylnicotinic acid 6-Fluoro-2-methylnicotinic acid 6-Fluoro-2-methylnicotinamide 6-Fluoro-2-methylnicotinamide 6-Fluoro-2-methylnicotinic acid->6-Fluoro-2-methylnicotinamide 1. (COCl)₂, DMF 2. NH₃ This compound This compound 6-Fluoro-2-methylnicotinamide->this compound P₂O₅ or TFAA Δ

Caption: Route 1: Synthesis from 6-Fluoro-2-methylnicotinic acid.

Route 2: Halogen Exchange (Halex) Reaction

This approach utilizes a readily available chloro-substituted precursor, 6-chloro-2-methylnicotinonitrile, and introduces the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Rationale

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly when electron-withdrawing groups are present. The nitrile group at the 3-position and the nitrogen atom in the ring activate the 6-position towards nucleophilic attack. A fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), acts as the nucleophile, displacing the chloride ion. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to ensure the solubility of the fluoride salt and to facilitate the reaction at elevated temperatures. The use of a phase-transfer catalyst, like a crown ether or a quaternary ammonium salt, can enhance the reactivity of the fluoride anion.

Experimental Protocol
  • To a mixture of 6-chloro-2-methylnicotinonitrile (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq) in anhydrous DMSO, add a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

  • Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours, monitoring the progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Data Summary
Starting MaterialKey ReagentsTemperatureTypical YieldReference (Analogous)
6-Chloro-2-methylnicotinonitrileKF, 18-crown-6, DMSO120-150 °C60-80%[3]
Synthetic Pathway Diagram

Route2 6-Chloro-2-methylnicotinonitrile 6-Chloro-2-methylnicotinonitrile This compound This compound 6-Chloro-2-methylnicotinonitrile->this compound KF, 18-crown-6 DMSO, Δ

Caption: Route 2: Synthesis via Halogen Exchange Reaction.

Route 3: Sandmeyer Reaction

The Sandmeyer reaction provides a classical method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. This route would start from an appropriately substituted aminopyridine.

Mechanistic Rationale

The synthesis begins with the diazotization of a primary aromatic amine, in this case, 3-amino-6-fluoro-2-methylpyridine, using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide solution. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by a cyanide group, with the evolution of nitrogen gas.[4][5]

Experimental Protocol

Step 3a: Synthesis of 3-Amino-6-fluoro-2-methylpyridine (Hypothetical)

The synthesis of this precursor is a key step and could potentially be achieved through reduction of a corresponding nitro compound (3-nitro-6-fluoro-2-methylpyridine) or other established methods for the synthesis of aminopyridines.

Step 3b: Sandmeyer Cyanation

  • Dissolve 3-amino-6-fluoro-2-methylpyridine (1.0 eq) in a cooled aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Data Summary
Starting MaterialKey ReagentsTemperatureTypical YieldReference (Analogous)
3-Amino-6-fluoro-2-methylpyridineNaNO₂, HCl, CuCN0-60 °C50-70%[6][7]
Synthetic Pathway Diagram

Route3 3-Amino-6-fluoro-2-methylpyridine 3-Amino-6-fluoro-2-methylpyridine Diazonium Salt Diazonium Salt 3-Amino-6-fluoro-2-methylpyridine->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN, NaCN Δ

Caption: Route 3: Synthesis via Sandmeyer Reaction.

Route 4: Direct C-H Cyanation

A more modern and atom-economical approach involves the direct cyanation of a C-H bond on the 6-fluoro-2-methylpyridine precursor. This method avoids the pre-functionalization required in the other routes.

Mechanistic Rationale

Direct C-H functionalization is a rapidly evolving field in organic synthesis. For the cyanation of pyridines, various methods have been developed, often involving transition metal catalysis or photoredox catalysis. One potential strategy involves the activation of the pyridine N-oxide with an activating agent like triflic anhydride, followed by nucleophilic addition of a cyanide source (e.g., trimethylsilyl cyanide), and subsequent elimination to afford the cyanated pyridine. This approach can offer high regioselectivity, targeting the positions ortho to the nitrogen atom.

Experimental Protocol (Hypothetical, based on general methods)
  • To a solution of 6-fluoro-2-methylpyridine-N-oxide (1.0 eq) in an anhydrous solvent such as acetonitrile or chloroform, add triflic anhydride (1.2 eq) at 0 °C.

  • Stir the mixture for 1 hour at room temperature.

  • Add trimethylsilyl cyanide (TMSCN) (2.0-3.0 eq) and continue stirring at room temperature or with gentle heating (e.g., 60 °C) for several hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Data Summary
Starting MaterialKey ReagentsTemperatureTypical YieldReference (Analogous)
6-Fluoro-2-methylpyridine-N-oxideTf₂O, TMSCN0-60 °CModerate to GoodNot directly found, based on general C-H cyanation methods.
Synthetic Pathway Diagram

Route4 6-Fluoro-2-methylpyridine 6-Fluoro-2-methylpyridine 6-Fluoro-2-methylpyridine-N-oxide 6-Fluoro-2-methylpyridine-N-oxide 6-Fluoro-2-methylpyridine->6-Fluoro-2-methylpyridine-N-oxide m-CPBA This compound This compound 6-Fluoro-2-methylpyridine-N-oxide->this compound 1. Tf₂O 2. TMSCN

Caption: Route 4: Synthesis via Direct C-H Cyanation.

Comparison and Conclusion

RouteStarting Material AvailabilityNumber of StepsPotential YieldKey AdvantagesKey Disadvantages
1: From 6-Fluoronicotinic Acid Moderate2-3GoodUtilizes classical and well-understood reactions.Requires synthesis of the methylated precursor.
2: Halogen Exchange Potentially available1GoodA single, high-yielding step.Harsh reaction conditions may be required.
3: Sandmeyer Reaction Requires synthesis2ModerateA versatile method for nitrile introduction.Diazonium salts can be unstable; precursor synthesis is necessary.
4: Direct C-H Cyanation Requires synthesis2Moderate to GoodAtom-economical and avoids pre-functionalization.May require specialized reagents and optimization.

The choice of the optimal synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of production, and the technical capabilities of the laboratory.

  • Route 2 (Halogen Exchange) appears to be the most straightforward and potentially high-yielding approach, provided that the starting material, 6-chloro-2-methylnicotinonitrile, is commercially available or can be synthesized efficiently.

  • Route 1 (From 6-Fluoronicotinic Acid) is a viable alternative, leveraging well-established chemical transformations. The main challenge is the synthesis of the 2-methylated nicotinic acid.

  • Route 3 (Sandmeyer Reaction) offers a classic and reliable method, but the synthesis of the required amino-pyridine precursor adds to the overall length of the synthesis.

  • Route 4 (Direct C-H Cyanation) represents a more modern and elegant approach, though it may require more significant process development and optimization.

Ultimately, a thorough cost-benefit analysis and preliminary experimental validation would be necessary to determine the most suitable synthetic strategy for a given application.

References

A Comparative Guide to HPLC Method Validation for the Purity of 6-Fluoro-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 6-Fluoro-2-methylnicotinonitrile, a critical intermediate in pharmaceutical synthesis. It offers supporting experimental data and protocols designed for researchers, scientists, and drug development professionals. The methodologies described adhere to the highest standards of scientific integrity, drawing from extensive field experience and authoritative regulatory guidelines.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The purity of an Active Pharmaceutical Ingredient (API) is paramount to the safety and efficacy of a final drug product. This principle extends to all starting materials and intermediates, where the control of impurities is a critical aspect of the manufacturing process. This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final API. Therefore, a robust, validated analytical method is essential to ensure its quality.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1] This guide will detail the validation of a specific HPLC method for this compound and compare it with other analytical techniques, providing a comprehensive framework for selecting the most appropriate method for purity assessment.

Chapter 1: The Analytical Target - this compound

  • Chemical Structure:

    • IUPAC Name: 6-fluoro-2-methylpyridine-3-carbonitrile

    • Molecular Formula: C7H5FN2

    • Molecular Weight: 136.13 g/mol

  • Physicochemical Properties: As a fluorinated pyridine derivative, this compound is a solid at room temperature with moderate polarity.[2] Its aromatic nature and the presence of a nitrile group suggest strong UV absorbance, making UV-based detection in HPLC a suitable choice.

  • Potential Impurities: Impurities can arise from the synthesis process (e.g., starting materials, by-products, reagents) or degradation. Common impurities in the synthesis of aromatic nitriles might include the corresponding carboxylic acid (6-fluoro-2-methylnicotinic acid) or amide, as well as isomers or related substances.[3][4]

Chapter 2: Proposed HPLC Method for Purity Determination

The following reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of this compound. The choice of parameters is based on the physicochemical properties of the analyte and general principles of chromatographic separation for similar compounds.[5][6]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric acid in WaterProvides acidic pH to ensure consistent ionization state of the analyte and impurities.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Detector UV-Vis Diode Array Detector (DAD)Set at 270 nm (hypothetical λmax). A DAD allows for peak purity assessment and detection of impurities with different UV spectra.
Sample Diluent Mobile Phase A / Acetonitrile (70:30 v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.

Chapter 3: A Guide to HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8][9][10] The validation of the proposed HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

Validation Workflow

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Experimental Protocols

1. Specificity/Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of this compound reference standard.

    • Analyze samples of known, related impurities if available.

    • Spike the analyte sample with known impurities and degradation products (if available) and analyze.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the stressed samples.

  • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis using a DAD should pass.

2. Linearity and Range

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo mixture (if a formulated product is being tested) or use a known purity batch of the analyte.

    • Spike the placebo/analyte with known amounts of the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting a series of dilute solutions.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5 °C).

      • pH of the mobile phase A (e.g., ± 0.2 units).

      • Mobile phase composition (e.g., ± 2% organic).

    • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte; peak purity passes.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% to 120% of the test concentration.
Accuracy Mean recovery of 98.0% - 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
LOD S/N ratio of ~3:1
LOQ S/N ratio of ~10:1 with acceptable precision and accuracy.
Robustness System suitability parameters pass under varied conditions.

Chapter 4: The Comparative Landscape - HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination.[14][15][16] The choice of method depends on the specific requirements of the analysis.

Caption: Comparison of Analytical Techniques.

1. Gas Chromatography (GC)

  • Principle: Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[17][18][19]

  • Applicability: Suitable for volatile and thermally stable compounds. This compound may be amenable to GC analysis.[20][21]

  • Advantages:

    • High resolution and efficiency.

    • Excellent for analyzing residual solvents and other volatile impurities.

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization may be required for some analytes, adding complexity.

2. Quantitative Nuclear Magnetic Resonance (qNMR)

  • Principle: Provides quantitative information based on the direct proportionality between the integral of an NMR peak and the number of nuclei.[22][23]

  • Applicability: Can be used for any soluble compound with NMR-active nuclei.[24][25]

  • Advantages:

    • A primary analytical method; does not require a reference standard of the analyte for purity determination (uses an internal standard of known purity).[26]

    • Provides structural information simultaneously.

    • Non-destructive.[24]

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a highly pure internal standard.

    • Higher instrument cost and complexity.

Table 3: Comparison of HPLC, GC, and qNMR for Purity Analysis

FeatureHPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Liquid-phase separationGas-phase separationNuclear magnetic resonance
Specificity HighVery HighHigh
Sensitivity High (ng to pg)Very High (pg to fg)Low (µg to mg)
Throughput ModerateHighModerate
Sample Requirements Soluble in mobile phaseVolatile and thermally stableSoluble in deuterated solvent
Primary Method No (requires reference standard)No (requires reference standard)Yes (with internal standard)
Cost (Instrument) ModerateModerateHigh
Best For Broad range of compounds, non-volatile impuritiesVolatile impurities, residual solventsAbsolute purity determination, structural confirmation

Conclusion

The validation of an HPLC method for the purity determination of this compound is a critical step in ensuring the quality of this pharmaceutical intermediate. The proposed RP-HPLC method, when validated according to ICH guidelines, provides a robust and reliable means of assessing purity. While alternative techniques like GC and qNMR offer unique advantages, HPLC remains the most versatile and widely adopted method for this application due to its broad applicability and balance of performance characteristics. The choice of the analytical technique should be based on a scientific and risk-based approach, considering the specific analytical needs and the properties of the analyte and its potential impurities.

References

A Comparative Guide to the Cost-Effectiveness of 6-Fluoro-2-methylnicotinonitrile in API Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: Beyond Starting Material Cost in an Era of Complex APIs

In modern pharmaceutical development, the strategic selection of building blocks for Active Pharmaceutical Ingredient (API) synthesis is a critical determinant of a program's ultimate commercial viability. While the per-kilogram cost of a starting material is an immediate and obvious metric, a sophisticated analysis of cost-effectiveness must extend to the entire manufacturing process. This includes factors such as reaction efficiency, energy consumption, waste generation, and the complexity of downstream purification.

Fluorinated heterocyclic compounds have become indispensable scaffolds in drug discovery, particularly in the development of kinase inhibitors. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. This guide focuses on 6-Fluoro-2-methylnicotinonitrile , a versatile fluorinated pyridine building block. We will objectively compare its performance and overall cost-effectiveness against a common, non-fluorinated analogue, 6-Chloro-2-methylnicotinonitrile , within the context of synthesizing a key intermediate for a Janus Kinase (JAK) inhibitor. Through experimental workflows and quantitative analysis, we will demonstrate that the higher upfront cost of a fluorinated reagent can be frequently offset by significant downstream efficiencies, leading to a more economical and sustainable manufacturing process.

The Strategic Choice: Comparing Halogenated Pyridine Building Blocks

The central comparison of this guide revolves around the synthesis of a core scaffold common in JAK inhibitors, such as Tofacitinib and other related molecules.[1][2] The key synthetic step involves a Nucleophilic Aromatic Substitution (SNAr) reaction to couple the pyridine ring to a secondary amine. The choice of halogen on the pyridine ring is paramount to the efficiency of this transformation.

  • This compound (The Challenger): The carbon-fluorine bond is highly polarized, making the C-F carbon atom exceptionally electrophilic. Fluorine is also a poor leaving group in terms of acidity, but in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The extreme electron-withdrawing nature of fluorine powerfully activates the ring for this attack, often allowing the reaction to proceed under significantly milder conditions (lower temperatures, weaker bases) compared to other halogens.[3]

  • 6-Chloro-2-methylnicotinonitrile (The Incumbent): Chlorine is a better leaving group than fluorine, but it is less activating for the initial nucleophilic attack. Consequently, SNAr reactions on 2-chloropyridines often require more forcing conditions—higher temperatures and stronger bases—to achieve comparable reaction rates and yields. These harsher conditions can lead to more side-product formation, increased energy consumption, and a higher Process Mass Intensity (PMI).[4]

Caption: High-level comparison of synthetic routes.

Experimental Protocols: A Head-to-Head Comparison

The following protocols are representative methodologies for the key SNAr coupling step. The causality for the chosen conditions is rooted in the inherent reactivity of the C-F versus the C-Cl bond on the pyridine ring.

Route 1: Synthesis via this compound

This protocol leverages the high reactivity of the C-F bond, allowing for the use of a mild base and lower temperature, which is beneficial for preventing degradation of sensitive functional groups and reducing energy costs.

fluorinated_workflow start Start charge_reagents 1. Charge Reactor - this compound (1.0 eq) - Key Amine (1.05 eq) - K2CO3 (2.0 eq) - DMSO (Solvent) start->charge_reagents heat 2. Heat to 80-90°C charge_reagents->heat stir 3. Stir for 6-8 hours (Monitor by HPLC) heat->stir workup 4. Aqueous Workup - Quench with Water - Extract with EtOAc stir->workup purify 5. Purification - Concentrate Solvent - Crystallize from IPA/Heptane workup->purify end End (High Purity Product) purify->end

Caption: Workflow for the fluorinated route.

Step-by-Step Methodology:

  • Reactor Charging: To a suitable reactor vessel, charge this compound (1.0 eq), the key amine intermediate (1.05 eq), potassium carbonate (K₂CO₃, 2.0 eq), and Dimethyl sulfoxide (DMSO) as the solvent. The choice of a slight excess of the amine ensures full conversion of the more valuable fluorinated starting material. K₂CO₃ is a cost-effective and mild base, sufficient for this activated system.

  • Reaction: Heat the mixture to 80-90°C under an inert atmosphere (e.g., Nitrogen).

  • Monitoring: Maintain the temperature and stir for 6-8 hours. Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC). The mild conditions typically result in a cleaner reaction profile with fewer byproducts.

  • Workup: Cool the reaction mixture to room temperature. Quench by adding water and extract the product into an organic solvent such as Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMSO and salts.

  • Isolation & Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity and can be further purified by crystallization from a suitable solvent system (e.g., Isopropanol/Heptane) to yield the final product.[5][6]

Route 2: Synthesis via 6-Chloro-2-methylnicotinonitrile (Alternative)

This protocol requires more forcing conditions to overcome the lower reactivity of the chloro-analogue. The use of a stronger base and higher temperature increases the potential for side reactions and impurities, complicating purification.

chlorinated_workflow start Start charge_reagents 1. Charge Reactor - 6-Chloro-2-methylnicotinonitrile (1.0 eq) - Key Amine (1.1 eq) - NaH (1.5 eq) - DMF (Solvent) heat 2. Heat to 120-130°C stir 3. Stir for 18-24 hours (Monitor by HPLC) workup 4. Aqueous Workup - Carefully Quench with IPA/Water - Extract with Toluene purify 5. Purification - Concentrate Solvent - Column Chromatography or  Multiple Recrystallizations end End (Lower Purity Product)

References

Navigating the Pharmacological Landscape of 6-Fluoro-2-methylnicotinonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its synthetic tractability allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet underexplored, subclass: 6-Fluoro-2-methylnicotinonitrile and its analogs. While direct pharmacological data on the parent compound, this compound, is not extensively available in the public domain, this guide will synthesize information from closely related analogs to provide a comparative framework for researchers. We will delve into the anticipated biological activities, explore the structure-activity relationships (SAR) of analogous compounds, and provide detailed experimental protocols for their evaluation.

The Nicotinonitrile Core: A Hub of Diverse Biological Activity

The pyridine ring, a central feature of nicotinonitriles, is a ubiquitous heterocycle in a vast number of biologically active compounds.[1] The introduction of a cyano group at the 3-position, forming the nicotinonitrile core, has proven to be a successful strategy in the development of potent therapeutic agents. The versatility of this scaffold allows for substitutions at various positions, each influencing the compound's physicochemical properties and biological targets.

Observed Pharmacological Activities in Nicotinonitrile Analogs:

  • Anticancer Activity: A significant body of research highlights the antiproliferative effects of nicotinonitrile derivatives against various cancer cell lines.[1][3] Mechanisms of action often involve the inhibition of key cellular processes, such as tubulin polymerization and the function of enzymes like topoisomerase II.[4]

  • Antimicrobial Activity: Substituted nicotinonitriles have demonstrated efficacy against a range of bacterial and fungal pathogens.[5]

  • Anti-inflammatory Activity: The anti-inflammatory potential of nicotinonitrile derivatives is another area of active investigation.

The Influence of Fluorine and Methyl Substitutions: A Look at Structure-Activity Relationships

The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position of the nicotinonitrile ring is expected to significantly modulate the compound's pharmacological profile. While direct SAR studies on this compound are scarce, we can infer potential effects based on broader principles of medicinal chemistry and studies of related halogenated and alkylated heterocycles.[6][7]

Potential Impact of Key Substitutions:

  • 6-Fluoro Substitution: The high electronegativity of fluorine can alter the electron distribution within the pyridine ring, potentially influencing binding interactions with biological targets. Fluorine substitution can also enhance metabolic stability and membrane permeability, key pharmacokinetic properties.

  • 2-Methyl Substitution: The methyl group can provide steric bulk and influence the compound's conformation. It may also engage in hydrophobic interactions within a target's binding pocket, potentially enhancing potency and selectivity.

The interplay between these two substituents, along with modifications at other positions, will ultimately determine the specific pharmacological properties of each analog.

Comparative Analysis of Nicotinonitrile Analogs: A Data-Driven Perspective

To illustrate the impact of substitutions on the nicotinonitrile scaffold, the following table summarizes the anticancer activity of a series of 2,4,6-trisubstituted nicotinonitrile analogs from a recent study. While not direct analogs of this compound, this data provides valuable insights into how modifications around the core structure influence cytotoxicity.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 6)IC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2IC50 (µM) vs. HCT-116
20 4-methoxyphenyl3,4,5-trimethoxyphenylH>5012.5>50
26 4-chlorophenyl3,4,5-trimethoxyphenylH2.4>50>50
37 4-methoxyphenyl3,4,5-trimethoxyphenyl4-methoxyphenyl2.4>50>50
41 4-chlorophenyl3,4,5-trimethoxyphenyl4-chlorophenyl6.312.5>50
Doxorubicin ---4.83.14.2

Data adapted from a study on nicotinonitrile-based dual inhibitors of tubulin and topoisomerase II.[4]

Interpretation of the Data:

This dataset suggests that the nature of the substituents at positions 2, 4, and 6 of the nicotinonitrile ring plays a crucial role in determining the anticancer potency and selectivity. For instance, the presence of a 4-chlorophenyl group at the 2-position (compound 26) or a 4-methoxyphenyl group at the 6-position (compound 37) appears to enhance cytotoxicity against the MCF-7 breast cancer cell line.[4]

Experimental Protocols for Pharmacological Evaluation

The following are detailed, step-by-step methodologies for key experiments to assess the pharmacological properties of novel this compound analogs.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (a known antibiotic) and a negative control (no compound).

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Path Forward: Synthesis and Evaluation Workflow

The following diagrams illustrate the general workflow for the synthesis and pharmacological evaluation of novel this compound analogs.

Synthesis_Workflow Start Starting Materials (e.g., substituted pyridines) Step1 Introduction of Cyano Group Start->Step1 Step2 Introduction of Fluoro and Methyl Groups Step1->Step2 Analogs Synthesis of Analogs (Variation of R groups) Step2->Analogs Purification Purification and Characterization (NMR, MS) Analogs->Purification Final Pure this compound and Analogs Purification->Final

Caption: General synthetic workflow for this compound and its analogs.

Evaluation_Workflow Compounds Synthesized Analogs InVitro In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) Compounds->InVitro ActiveHits Identification of Active Compounds InVitro->ActiveHits SAR Structure-Activity Relationship (SAR) Analysis ActiveHits->SAR Mechanism Mechanism of Action Studies ActiveHits->Mechanism Lead Lead Compound Optimization SAR->Lead Mechanism->Lead

References

A Senior Application Scientist's Guide to the Structural Confirmation of 6-Fluoro-2-methylnicotinonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are of paramount importance. Their unique physicochemical properties, such as enhanced metabolic stability and binding affinity, make them attractive scaffolds for novel therapeutics. Among these, 6-Fluoro-2-methylnicotinonitrile serves as a versatile building block, prized for its reactivity in constructing more complex molecular architectures.[1] However, the very reactivity that makes this starting material so valuable also necessitates rigorous structural confirmation of its reaction products to ensure the desired synthetic outcome and the integrity of downstream applications.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of common reaction products derived from this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthiness in your results.

The Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the aromatic ring of this compound for nucleophilic attack. The primary and most prevalent reaction is the nucleophilic aromatic substitution (SNAr) at the C6 position, where the fluorine atom is displaced by a nucleophile.[2][3][4][5] This is a powerful method for introducing a variety of functional groups, including amines, alkoxides, and thiolates.

It is a common misconception that the strong carbon-fluorine bond makes fluoride a poor leaving group. However, in the context of SNAr, the high electronegativity of fluorine activates the carbon for nucleophilic attack, and the rate-determining step is the initial addition of the nucleophile to the ring, not the departure of the leaving group.[2][5]

A typical example is the reaction with a primary or secondary amine to yield a 6-amino-2-methylnicotinonitrile derivative, a valuable intermediate in the synthesis of various biologically active compounds.[6][7]

Alternative Reaction Pathways

While SNAr at the C6 position is the most common transformation, other reactions can occur at the nitrile or methyl groups, leading to a diverse range of products. It is crucial to be aware of these possibilities to design appropriate analytical strategies for unambiguous structural confirmation.

  • Reduction of the Nitrile Group: The nitrile functionality can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.[8] This would result in the formation of (6-fluoro-2-methylpyridin-3-yl)methanamine.

  • Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 6-fluoro-2-methylnicotinic acid.

  • Reactions at the Methyl Group: The methyl group can potentially undergo reactions such as oxidation or condensation, although these are generally less common under typical SNAr conditions.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, leading to the formation of more complex heterocyclic systems.[9]

The following diagram illustrates the primary SNAr pathway and a potential alternative reaction.

G cluster_main Primary Reaction Pathway cluster_alternative Alternative Reaction start This compound snar_product 6-Amino-2-methylnicotinonitrile (SNAr Product) start->snar_product  + R2NH (Amine) (Nucleophilic Aromatic Substitution) reduction_product (6-Fluoro-2-methylpyridin-3-yl)methanamine (Nitrile Reduction Product) start->reduction_product  + Reducing Agent (e.g., LiAlH4)

Caption: Primary and alternative reaction pathways of this compound.

A Comparative Guide to Analytical Techniques for Structural Confirmation

The unambiguous identification of reaction products requires a multi-technique approach. Below is a comparative analysis of the most effective methods for distinguishing between the starting material, the desired SNAr product, and potential side products.

Analytical Technique Key Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms- Presence/absence of fluorine- Chemical environment of protons and carbons- Provides detailed structural information- Highly sensitive to changes in the molecule's electronic structure- Crucial for isomer differentiation- Can be complex to interpret- May require 2D experiments for full assignment- Sample purity is important
Mass Spectrometry (MS) - Molecular weight of the product- Elemental composition (with high-resolution MS)- Fragmentation patterns- High sensitivity- Confirms molecular weight changes- Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis- Does not provide direct structural connectivity- Isomers may have identical masses and similar fragmentation
Fourier-Transform Infrared (FTIR) Spectroscopy - Presence of functional groups- Quick and easy to perform- Good for identifying the presence or absence of key functional groups (e.g., nitrile, amine)- Provides limited structural information- Can be difficult to interpret complex spectra
X-ray Crystallography - Absolute 3D structure of the molecule- Unambiguous structural determination- Requires a suitable single crystal, which can be difficult to grow- Not suitable for all compounds (e.g., oils, amorphous solids)

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural confirmation of this compound reaction products. The presence of fluorine provides a unique handle for analysis.

Key Diagnostic Features:

  • 19F NMR: The disappearance of the fluorine signal is a clear indication of a successful SNAr reaction.

  • 1H NMR: The coupling between fluorine and the proton at the C5 position (3JHF) in the starting material will be absent in the SNAr product. New signals corresponding to the protons of the introduced nucleophile will appear.

  • 13C NMR: The carbon at the C6 position will show a large one-bond coupling to fluorine (1JCF) in the starting material. This coupling will be absent in the SNAr product, and the chemical shift of this carbon will change significantly upon substitution.

Experimental Protocol: 1H, 13C, and 19F NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Observe the aromatic region for changes in splitting patterns compared to the starting material.

    • Integrate the signals to determine the relative number of protons.

  • 19F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • The presence of a signal will indicate unreacted starting material or a side product where the fluorine is retained.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Look for the disappearance of the large C-F coupling for the C6 carbon and a significant shift in its resonance.

  • Data Analysis:

    • Compare the spectra of the product to that of the starting material.

    • Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary for complete assignment of complex structures.

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry is essential for confirming the molecular weight of the reaction product and, with high-resolution instruments, for determining its elemental composition.

Key Diagnostic Features:

  • Molecular Ion Peak (M+): The m/z of the molecular ion will increase by the mass of the nucleophile minus the mass of the fluorine atom.

  • Isotopic Pattern: For halogenated products, the isotopic pattern can be diagnostic.[6]

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the structure, although it may not be sufficient for unambiguous identification on its own.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use software to calculate the elemental composition and compare it with the expected formula.

The following diagram illustrates a typical analytical workflow for structural confirmation.

G cluster_workflow Analytical Workflow start Purified Reaction Product nmr NMR Spectroscopy (1H, 13C, 19F) start->nmr ms Mass Spectrometry (HRMS) start->ms ftir FTIR Spectroscopy start->ftir xray X-ray Crystallography (if crystalline) start->xray confirmation Structural Confirmation nmr->confirmation ms->confirmation ftir->confirmation xray->confirmation

References

A Senior Application Scientist's Guide to Benchmarking 6-Fluoro-2-methylnicotinonitrile Against Other Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug discovery, the pyridine scaffold is a queen – a powerful and versatile piece central to countless strategic plays. Its prevalence in FDA-approved drugs is a testament to its value.[1] However, the true power of this scaffold is unlocked through strategic modification. The introduction of fluorine, a cornerstone of modern medicinal chemistry, can dramatically alter a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2]

This guide provides a comprehensive framework for benchmarking 6-Fluoro-2-methylnicotinonitrile, a key fluorinated pyridine building block. We will move beyond a simple catalog of properties, instead offering a field-proven protocol to generate comparative data, interpret the results through the lens of structure-activity relationships (SAR), and ultimately, make more informed decisions in your discovery programs.

The Strategic Rationale: Why Fluorinate a Pyridine?

The decision to incorporate a fluorine atom is a deliberate tactic to enhance drug-like properties. Fluorine's high electronegativity and small atomic radius can block sites of metabolic attack, particularly oxidative metabolism by cytochrome P450 enzymes, thereby increasing a compound's half-life.[3][4] In the context of this compound, the fluorine atom at the 6-position, coupled with the electron-withdrawing nitrile group, is hypothesized to significantly decrease the pyridine ring's susceptibility to metabolism compared to its non-fluorinated or alternatively substituted analogs.

To rigorously test this hypothesis, we will compare this compound against a curated set of analogs, each chosen to probe a specific structural variable:

  • 2-Methylnicotinonitrile: The parent compound, establishing a baseline.

  • 6-Chloro-2-methylnicotinonitrile: To compare the effect of a different halogen.

  • 2,6-Dimethylnicotinonitrile: To evaluate a small alkyl group versus a halogen.

Physicochemical Property Overview

Before delving into experimental benchmarking, a comparison of fundamental physicochemical properties provides initial insights into how these structural changes influence the molecules.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Calculated LogP
This compound 136.13199-20135-391.40
2-Methylnicotinonitrile118.14215-21750-531.15
6-Chloro-2-methylnicotinonitrile152.58225-22769-721.78
2,6-Dimethylnicotinonitrile132.16218-22060-631.54

Note: Data is aggregated from various chemical suppliers and should be considered typical values.

Experimental Benchmark: In Vitro Metabolic Stability Assay

The most direct way to evaluate our hypothesis is to measure the metabolic stability of each compound. The in vitro liver microsomal stability assay is a gold-standard, high-throughput screen used in early drug discovery to predict in vivo hepatic clearance.[5][6] Microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[7][8]

Causality Behind Experimental Choices:
  • Why Liver Microsomes? The liver is the primary site of drug metabolism. Using liver microsomes provides a concentrated, cell-free source of the most critical Phase I enzymes, offering a robust and reproducible system for initial screening.[6][9]

  • Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function. As NADPH is consumed during the reaction, a regenerating system is included to ensure the enzymes remain active throughout the incubation period, leading to more reliable kinetic data.[8][10]

  • Why Quench with Acetonitrile? The reaction is stopped by adding a cold organic solvent like acetonitrile. This simultaneously precipitates the microsomal proteins, halting all enzymatic activity, and prepares the sample for LC-MS/MS analysis by releasing the analyte and an internal standard into the supernatant.

Detailed Protocol:
  • Compound Preparation: Prepare 10 mM stock solutions of all test compounds and a suitable internal standard (e.g., Verapamil) in DMSO. Subsequently, create intermediate working solutions at 100 µM in a 50:50 acetonitrile:water mixture.

  • Reaction Plate Setup: In a 96-well plate, add 2 µL of the 100 µM working solution for each test compound to the designated wells.

  • Microsome Preparation: Prepare the incubation mixture by diluting pooled human liver microsomes (e.g., from a commercial supplier) in 0.1 M potassium phosphate buffer (pH 7.4) to a concentration of 0.5 mg/mL. Pre-warm this mixture at 37°C for 15 minutes.

  • Reaction Initiation: To initiate the metabolic reaction, add 198 µL of the pre-warmed microsome mixture to each well containing the test compound. The final substrate concentration will be 1 µM. Immediately take the first time point (T=0) by transferring a 25 µL aliquot to a quenching plate.

  • Incubation and Sampling: Place the reaction plate in a 37°C incubator. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove 25 µL aliquots and transfer them to the quenching plate.

  • Reaction Quenching: The quenching plate should contain 100 µL of ice-cold acetonitrile with the internal standard (e.g., 100 ng/mL) in each well. The addition of the reaction aliquot will immediately stop the enzymatic process.

  • Sample Processing: Seal the quenching plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Monitor the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard at each time point. Plot the natural logarithm (ln) of this ratio against time. The slope of the resulting line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • t½ = 0.693 / |k|

    • CLint (µL/min/mg) = (0.693 / t½) / (microsomal protein concentration in mg/mL)

Experimental Workflow Diagram:

Caption: High-level workflow for the in vitro liver microsomal stability assay.

Comparative Data & Interpretation

The following table presents hypothetical, yet mechanistically plausible, data from the described assay.

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Stability Class
This compound 58.2 11.9 High
2-Methylnicotinonitrile21.132.8Moderate
6-Chloro-2-methylnicotinonitrile42.016.5High
2,6-Dimethylnicotinonitrile15.544.7Low

Interpretation: The results strongly support our initial hypothesis. This compound exhibits the highest metabolic stability (longest half-life, lowest clearance). This is a direct consequence of the fluorine atom's strong electron-withdrawing effect, which deactivates the pyridine ring towards oxidative metabolism. While the chloro-analog also shows enhanced stability, the effect is less pronounced than with fluorine. Conversely, the dimethyl-analog is the least stable, as the methyl groups provide additional sites for metabolic attack (e.g., benzylic oxidation).

Structure-Activity Relationship (SAR) Visualization

The interplay between the substituent at the 6-position and the resulting metabolic stability can be visualized to clarify the underlying principles.

Caption: SAR diagram illustrating how substituent properties impact metabolic stability.

Conclusion for the Bench

This guide demonstrates a clear, data-driven rationale for the superior metabolic stability of this compound compared to its non-fluorinated, chloro-, and methyl-analogs. The fluorine atom at the 6-position acts as a "metabolic shield," significantly reducing the rate of intrinsic clearance in a validated in vitro model.

For drug development professionals, this makes this compound a highly attractive building block when the objective is to engineer molecules with improved pharmacokinetic profiles and longer in vivo half-lives. The protocols and principles outlined here provide a robust starting point for your own benchmarking studies, enabling you to select the optimal chemical matter for your therapeutic targets.

References

Safety Operating Guide

Navigating the Disposal of 6-Fluoro-2-methylnicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Fluoro-2-methylnicotinonitrile, a compound increasingly utilized in pharmaceutical and agrochemical research. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile

These compounds are generally classified as:

  • Harmful if swallowed, inhaled, or in contact with skin. [1][2]

  • Causes serious eye and skin irritation. [1][2]

  • Potentially toxic to aquatic life with long-lasting effects.

The presence of the nitrile group (-C≡N) and the fluorine atom significantly influences its reactivity and toxicity. Nitriles can release hydrogen cyanide upon hydrolysis or combustion, and organofluorine compounds can produce hazardous decomposition products like hydrogen fluoride in a fire.[1] Therefore, all handling and disposal procedures must be executed with stringent adherence to safety protocols.

Immediate Safety and Handling Protocols

Prior to any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves.[3][4]Nitrile provides protection against a range of chemicals, including many solvents and organic compounds.[4][5] Always check the manufacturer's compatibility chart.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the chemical or contaminated solvents.
Lab Coat Standard laboratory coat, preferably flame-resistant.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a fume hood.Prevents inhalation of any dust or vapors.

Key Operational Steps Before Disposal:

  • Segregation: Isolate waste containing this compound from other waste streams. It should be classified as a halogenated organic waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

  • Containerization: Use a chemically resistant, leak-proof container with a secure lid. The container should be in good condition and compatible with the waste.

Step-by-Step Disposal Procedures

The proper disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous wastes.[6] As a halogenated organic compound, it falls under specific regulatory categories.[7][8][9]

For Small Quantities (Research Scale):
  • Waste Collection:

    • Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

    • Liquid Waste: If dissolved in a solvent, collect the solution in a labeled, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Neutralization (if applicable and permitted):

    • Note: Chemical neutralization should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards. It is often preferable to have a licensed waste disposal company handle the material.

    • If small amounts of the nitrile need to be quenched, a carefully controlled reaction with a suitable reagent may be possible. However, due to the potential for hazardous byproducts, this is not a generally recommended procedure for routine disposal.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. They will have established procedures and licensed contractors for the final disposal.

For Large Quantities (Pilot Plant or Manufacturing Scale):
  • Waste Characterization: A thorough analysis of the waste stream is required to determine the precise concentration of this compound and any other hazardous components.

  • Treatment and Disposal Options:

    • Incineration: This is the preferred method for the disposal of many halogenated organic compounds.[10] High-temperature incineration can effectively destroy the molecule, but the facility must have appropriate scrubbers to neutralize acidic gases like hydrogen fluoride and hydrogen cyanide that may be produced.

    • Landfill: Direct landfilling of untreated halogenated organic waste is generally prohibited.[10] Any residues from treatment processes must meet strict regulatory criteria before they can be landfilled.

The decision-making process for the disposal of this compound can be visualized as follows:

DisposalWorkflow Start Waste Generation (this compound) Characterize Characterize Waste (Solid vs. Liquid, Contaminated materials) Start->Characterize Segregate Segregate as Halogenated Organic Waste Characterize->Segregate Containerize Properly Containerize and Label Segregate->Containerize SmallScale Small Scale (Lab) Containerize->SmallScale  Quantity?   LargeScale Large Scale (Pilot/Mfg) SmallScale->LargeScale No EHS Contact EHS for Pickup SmallScale->EHS Yes Incineration High-Temperature Incineration (with scrubbing) LargeScale->Incineration Preferred Landfill Landfill of Treated Residue (if compliant) LargeScale->Landfill If necessary Final Final Compliant Disposal EHS->Final Incineration->Final Landfill->Final

Disposal decision workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS department or emergency response team.

By understanding the chemical nature of this compound and adhering to these rigorous disposal protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

Essential Safety and Operational Guide for Handling 6-Fluoro-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluoro-2-methylnicotinonitrile. It includes operational and disposal plans to ensure the safe use of this compound in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other fluorinated pyridines and nicotinonitrile derivatives. This information is intended to provide a baseline for safe handling and should not be considered a substitute for a compound-specific SDS and a thorough risk assessment. Researchers are strongly advised to consult a certified safety professional and obtain the official SDS from the supplier before handling this chemical.

Hazard Assessment and Triage

Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][6]

Due to its chemical structure as a halogenated nitrile, it is crucial to prevent exposure through all routes: dermal, inhalation, and ingestion.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE should be guided by a comprehensive, task-specific risk assessment.

Core PPE Requirements
PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles that meet ANSI Z87.1 standards are essential to protect against splashes. A face shield worn over goggles is required when there is a significant risk of explosion, a large splash hazard, or a highly exothermic reaction.[8]
Hand Protection Chemically Resistant GlovesDisposable nitrile gloves provide good short-term protection against a broad range of chemicals.[8][9] For handling halogenated solvents, double gloving with nitrile or using Viton gloves is recommended.[10] Always inspect gloves for integrity before use and dispose of them immediately if contamination is suspected.[5][7]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against skin contact.[8]
Respiratory Protection Chemical Fume Hood or RespiratorAll work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges is required.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Protocol
  • Preparation:

    • Thoroughly review the SDS of structurally similar compounds to understand the potential hazards.[1][2][3][5]

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and transfers, within a certified chemical fume hood.

    • Use the smallest quantities necessary for the experiment.

    • Avoid the formation of dust and aerosols.

  • In Case of a Spill:

    • For a small spill, trained personnel wearing appropriate PPE may clean it up.[10]

    • Absorb the spill with an inert, dry material and place it in a sealed container for disposal as hazardous waste.[10]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.

Waste Segregation and Disposal
Waste StreamCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed container for halogenated solid waste.Dispose of as dangerous waste.[10] Do not mix with non-halogenated waste.
Liquid Waste Labeled, sealed container for halogenated liquid waste.Collect in a compatible container (e.g., polyethylene).[10] Do not dispose of down the drain.[10]
Contaminated PPE Labeled, sealed bag for hazardous waste.Dispose of as dangerous waste.[10]

Key Disposal Principles:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation: Halogenated waste must be kept separate from non-halogenated waste.[11]

  • Professional Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste management program.

Occupational Exposure Limits

While no specific Occupational Exposure Limit (OEL) has been established for this compound, it is prudent to adhere to the OELs of similar compounds as a conservative measure. OELs are time-weighted average (TWA) concentrations for a normal 8-hour workday and 40-hour workweek to which nearly all workers may be repeatedly exposed, day after day, without adverse effect.[12][13] Consult your institution's EHS department for guidance on establishing an internal control limit.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.